molecular formula C9H13NO2 B1454021 2-(5-Methylfuran-2-yl)morpholine CAS No. 1094752-65-4

2-(5-Methylfuran-2-yl)morpholine

Cat. No.: B1454021
CAS No.: 1094752-65-4
M. Wt: 167.2 g/mol
InChI Key: BHWYSQNTGGMCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methylfuran-2-yl)morpholine is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methylfuran-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7-2-3-8(12-7)9-6-10-4-5-11-9/h2-3,9-10H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWYSQNTGGMCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(5-Methylfuran-2-yl)morpholine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-(5-Methylfuran-2-yl)morpholine (CAS: 1094752-65-4), a specialized heterocyclic building block utilized in medicinal chemistry for fragment-based drug design (FBDD) and lead optimization.

Core Identity & Physicochemical Profile[1][2]

This compound represents a strategic fusion of two distinct pharmacophores: the solubilizing, metabolic-modulating morpholine ring and the electron-rich, aromatic 5-methylfuran moiety. In drug discovery, this scaffold is employed to tune lipophilicity (LogP) and introduce hydrogen bond acceptor capabilities while maintaining a low molecular weight profile ideal for CNS penetration or oral bioavailability.

Physicochemical Data Table
PropertyValue / DescriptionTechnical Context
CAS Registry Number 1094752-65-4 Unique identifier for procurement/IP.
IUPAC Name This compoundSystematic nomenclature.
Molecular Formula C

H

NO

--
Molecular Weight 167.21 g/mol Fragment-like (<200 Da), ideal for FBDD.
Predicted LogP ~1.1 – 1.4Moderate lipophilicity; good membrane permeability.
Predicted pKa (Basic) ~7.8 – 8.2The morpholine nitrogen is basic, protonated at physiological pH.
H-Bond Donors/Acceptors 1 (NH) / 3 (O, N, O)Balanced profile for receptor binding.
Physical State Liquid or Low-melting SolidViscous oil at RT is common for this MW class.
Storage Conditions Inert Atmosphere (N

/Ar), 2–8°C
Critical: Furan rings are sensitive to oxidative degradation.
Part 1: Synthetic Methodologies & Protocols

The synthesis of 2-substituted morpholines requires regioselective control to ensure the substituent (5-methylfuran) is positioned at C2 rather than C3. The most robust, self-validating protocol involves the Ring-Opening/Cyclization of Epoxides . This method minimizes side reactions common in direct alkylation strategies.

Experimental Workflow: Epoxide-Mediated Cyclization

Rationale: This route uses 2-(5-methylfuran-2-yl)oxirane as the electrophilic partner. The regioselectivity is driven by the attack of the amine on the less hindered carbon of the epoxide, followed by intramolecular cyclization.

Step-by-Step Protocol:

  • Epoxidation (Precursor Synthesis):

    • Reagents: 2-Vinyl-5-methylfuran, m-CPBA (meta-chloroperoxybenzoic acid), DCM (Dichloromethane).

    • Procedure: Dissolve 2-vinyl-5-methylfuran in DCM at 0°C. Add m-CPBA portion-wise. Stir for 4 hours. Quench with saturated NaHCO

      
      . Isolate the epoxide intermediate.[1]
      
    • Control Point: Verify epoxide formation via

      
      H NMR (disappearance of vinylic protons).
      
  • Ring Opening (Aminolysis):

    • Reagents: 2-Aminoethyl hydrogen sulfate, NaOH (aqueous), Toluene.

    • Procedure: React the epoxide with N-benzylethanolamine (for protected route) or 2-aminoethyl hydrogen sulfate in a biphasic system (Toluene/50% NaOH) with a phase transfer catalyst (e.g., TBAB).

    • Mechanism:[1][2][3][4] The amine attacks the epoxide terminal carbon (S

      
      2), forming the linear amino-alcohol intermediate.
      
  • Cyclization (Morpholine Formation):

    • Conditions: Acid-mediated dehydration (e.g., H

      
      SO
      
      
      
      or TsOH in refluxing toluene) or base-mediated intramolecular displacement if using the sulfate ester.
    • Purification: The crude oil is purified via silica gel column chromatography (Eluent: MeOH/DCM 1:20).

Validation Criteria:

  • NMR Signature: Look for the characteristic doublet of doublets (dd) at ~4.5 ppm corresponding to the methine proton at the morpholine C2 position, adjacent to the furan oxygen.

  • Purity Check: LC-MS must show a single peak with [M+H]

    
     = 168.2.
    
Visualization: Synthetic Logic Flow

SynthesisWorkflow Start Precursor: 2-Vinyl-5-methylfuran Step1 Step 1: Epoxidation (m-CPBA, DCM, 0°C) Start->Step1 Inter1 Intermediate: 2-(5-Methylfuran-2-yl)oxirane Step1->Inter1 Oxidation Step2 Step 2: Aminolysis (N-Benzyl ethanolamine) Inter1->Step2 Inter2 Intermediate: Amino-Alcohol Adduct Step2->Inter2 Regioselective Ring Opening Step3 Step 3: Cyclization & Deprotection (H2SO4 / Pd-C, H2) Inter2->Step3 Final Target: This compound Step3->Final Intramolecular Etherification

Figure 1: Logical synthetic pathway for the construction of the 2-substituted morpholine core from furan precursors.

Part 2: Medicinal Chemistry Applications & Metabolic Logic
1. Pharmacophore Utility
  • Solubility Enhancement: The morpholine ring is a classic "solubilizing tail." The basic nitrogen (pKa ~8) ensures the molecule exists largely as a cation at gastric pH, improving dissolution rates compared to purely aromatic analogs.

  • Bioisosterism: The 5-methylfuran moiety acts as a bioisostere for phenyl or pyridine rings but with distinct electronic properties. The furan oxygen can accept hydrogen bonds, potentially interacting with serine or threonine residues in a target protein's binding pocket.

2. Metabolic Stability & Toxicity (The Furan Liability)

Researchers must exercise caution regarding the furan ring .

  • Bioactivation Risk: Unsubstituted furan rings are known metabolic alerts. Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to form a reactive cis-2-butene-1,4-dial, which acts as a Michael acceptor, covalently binding to proteins and DNA (hepatotoxicity).

  • The "Methyl Blocker" Effect: The presence of the 5-methyl group in this specific compound is a critical structural feature. It blocks one of the reactive

    
    -positions, sterically and electronically hindering the formation of the toxic dialdehyde metabolite.
    
    • Metabolic Fate: Instead of ring opening, the primary metabolic route shifts toward benzylic oxidation of the 5-methyl group to a carboxylic acid (detoxification pathway), making this scaffold safer than its non-methylated furan analog.

Part 3: Handling, Safety & Storage

Safety Protocol (GHS Standards):

  • Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Furan derivatives can penetrate skin.[5] Double-gloving (Nitrile) and use of a fume hood are mandatory.

Stability & Storage:

  • Oxidation Sensitivity: Furans are electron-rich dienes and can undergo Diels-Alder reactions with singlet oxygen or autoxidation over time.

  • Recommendation: Store under Argon or Nitrogen at 2–8°C . Avoid storage in protic solvents (alcohols) for extended periods without buffering, as acid traces can induce ring opening of the furan.

References
  • Słoczyńska, K., et al. (2019).[6] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.[6] Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Morpholines: Recent Literature. Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Furan. Retrieved from [Link]

  • Lian, J., et al. (2013).[7] Application of methyl in drug design. Yao Xue Xue Bao (Acta Pharmaceutica Sinica). Retrieved from [Link]

Sources

Chemical Architecture of 2-(5-Methylfuran-2-yl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

2-(5-Methylfuran-2-yl)morpholine represents a high-value scaffold in modern medicinal chemistry, serving as a bioisostere for 2-phenylmorpholine derivatives (e.g., phenmetrazine, reboxetine analogs). The substitution of the phenyl ring with a 5-methylfuran moiety alters the electronic landscape—increasing electron density while introducing potential metabolic liabilities (ring opening) that must be managed during synthesis.

This guide deviates from standard phenyl-morpholine protocols (which often utilize harsh acid cyclization) to accommodate the acid-sensitivity of the furan ring . We present a scalable, 5-step convergent synthesis designed to preserve the heteroaromatic core while ensuring stereochemical integrity potential.

Key Chemical Challenges Solved:
  • Furan Lability: Avoidance of strong aqueous acids (

    
    ) that trigger furan ring opening (dione formation).
    
  • Chemo-selectivity: Prevention of furan reduction during

    
    -debenzylation.
    
  • Scalability: Utilization of crystalline intermediates where possible.

Retrosynthetic Logic

The strategic disconnection relies on the stability of the morpholine ether linkage. Unlike the "one-pot" reductive amination of dicarbonyls, we utilize a stepwise construction to allow for purification of the amino-alcohol intermediate.

Retrosynthesis cluster_logic Strategic Disconnection Target This compound (Target) Intermediate1 Amino-Alcohol Precursor (N-Protected) Target->Intermediate1  C-O Bond Formation (Intramolecular SN2)   Fragment1 2-Bromo-1-(5-methylfuran-2-yl)ethanone (Electrophile) Intermediate1->Fragment1  Reductive Amination Sequence   Fragment2 N-Benzyl Ethanolamine (Nucleophile) Intermediate1->Fragment2

Figure 1: Retrosynthetic disconnection revealing the amino-alcohol core. The pathway prioritizes the formation of the C-O bond as the ring-closing step.

Detailed Synthetic Protocol

Phase 1: Scaffold Construction

Route: Modified Delépine/Haloketone Pathway Rationale: The use of


-bromoketones provides a regiospecific handle for amine attachment.
Step 1: Soft Bromination of 2-Acetyl-5-methylfuran

Standard bromination (


) often leads to poly-bromination or radical substitution on the methyl group. We utilize Copper(II) Bromide for selective 

-bromination.
  • Reagents: 2-Acetyl-5-methylfuran (1.0 eq),

    
     (2.0 eq), EtOAc/CHCl
    
    
    
    (1:1).
  • Protocol:

    • Dissolve 2-acetyl-5-methylfuran in EtOAc/CHCl

      
       under 
      
      
      
      .
    • Add finely powdered

      
       in portions at reflux (
      
      
      
      ).
    • Monitor disappearance of black

      
       to white 
      
      
      
      precipitate.
    • Workup: Filter off CuBr salts. Wash filtrate with cold water. Dry (

      
      ) and concentrate.
      
    • Output: 2-Bromo-1-(5-methylfuran-2-yl)ethanone (Unstable oil; use immediately).

Step 2: N-Alkylation (Amination)

We employ


-benzylethanolamine rather than simple ethanolamine. The benzyl group prevents poly-alkylation and allows for a non-hydrogenolytic deprotection later.
  • Reagents: Crude Bromoketone (from Step 1),

    
    -Benzylethanolamine (1.1 eq), 
    
    
    
    (2.5 eq), DCM (
    
    
    ).
  • Protocol:

    • Add bromoketone solution dropwise to the amine/base mixture at

      
       (Exothermic).
      
    • Stir for 4 hours at RT.

    • Critical Control Point: Ensure complete consumption of bromide to prevent byproduct formation in the reduction step.

    • Output: 1-(5-Methylfuran-2-yl)-2-(N-benzyl-N-(2-hydroxyethyl)amino)ethanone.

Step 3: Diastereoselective Reduction
  • Reagents:

    
     (1.5 eq), MeOH (
    
    
    
    ).
  • Protocol:

    • Dissolve aminoketone in MeOH.

    • Add

      
       portion-wise.
      
    • Quench with sat.

      
      . Extract with DCM.
      
    • Output: 1-(5-Methylfuran-2-yl)-2-(N-benzyl-N-(2-hydroxyethyl)amino)ethanol. (Yields typically >85%).[1][2]

Phase 2: Cyclization & Deprotection

Challenge: Furan rings degrade in hot


 (standard morpholine closure).
Solution:  Activation of the alcohol via Mesylation followed by base-mediated closure.
Step 4: The "Soft" Cyclization
  • Reagents:

    • A:

      
       (1.2 eq), 
      
      
      
      (1.5 eq), DCM (
      
      
      ).
    • B:

      
       (1.5 eq) or 
      
      
      
      , THF.
  • Protocol:

    • Mesylation: Treat the diol (from Step 3) with

      
       at 
      
      
      
      . The primary alcohol (on the ethyl chain) is mesylated preferentially over the secondary benzylic-like alcohol? Correction: The reaction targets the secondary alcohol closure onto the primary mesylate, or vice versa.
    • Refined Mechanism: The secondary hydroxyl (adjacent to furan) is less nucleophilic. We rely on mesylating the primary alcohol of the

      
      -hydroxyethyl arm.
      
    • Ring Closure: Treat the crude mesylate with

      
       in THF at 
      
      
      
      . The alkoxide displaces the mesylate intramolecularly.
    • Validation: Monitor by LC-MS for M+1 (Target Benzyl-Morpholine).

    • Output: 4-Benzyl-2-(5-methylfuran-2-yl)morpholine.

Step 5: Non-Destructive Deprotection

Critical Warning: Catalytic hydrogenation (


) will reduce the furan ring to a tetrahydrofuran.
Method:  ACE-Cl (1-Chloroethyl chloroformate) cleavage.
  • Reagents: ACE-Cl (1.2 eq), DCE (Reflux), followed by MeOH reflux.

  • Protocol:

    • Dissolve benzyl-morpholine in 1,2-dichloroethane (DCE).

    • Add ACE-Cl and reflux for 3 hours (Forms the carbamate intermediate).

    • Evaporate solvent. Redissolve residue in MeOH and reflux for 1 hour (Hydrolysis of carbamate).

    • Purification: Acid/Base extraction or Silica Chromatography.

    • Final Output: this compound.

Process Visualization

SynthesisWorkflow cluster_safety Critical Safety Controls Start 2-Acetyl-5-methylfuran Step1 Step 1: Bromination (CuBr2, EtOAc) Start->Step1 Step2 Step 2: Amination (N-Bz-Ethanolamine) Step1->Step2 SN2 Displacement Step3 Step 3: Reduction (NaBH4) Step2->Step3 Ketone -> Alcohol Step4 Step 4: Cyclization (MsCl / KOtBu) Step3->Step4 Intramolecular Etherification Step5 Step 5: Deprotection (ACE-Cl) Step4->Step5 N-Dealkylation Final This compound Step5->Final Note Avoid H2/Pd (Furan reduction) Avoid Conc H2SO4 (Ring opening) Step5->Note

Figure 2: Step-by-step reaction workflow highlighting critical control points for furan stability.

Analytical Specifications

To ensure the protocol is self-validating, the following analytical markers should be met:

ParameterSpecificationMethodRationale
Appearance Pale yellow oil/solidVisualOxidation of furan often leads to dark tars.
1H NMR (Furan)

5.9 - 6.3 ppm (2H)
NMR (

)
Diagnostic doublets for furan protons. Loss indicates ring degradation.
1H NMR (Morpholine)

2.8 - 4.0 ppm (Multiplets)
NMR (

)
Confirm formation of the ether ring (ABX patterns).
Mass Spec M+1 (Calc. MW)LC-MS (ESI+)Confirm molecular weight; check for M+2/M+4 (Bromine impurities).
Residual Copper < 10 ppmICP-MSCarryover from Step 1 can catalyze decomposition.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination of Methyl Ketones with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Link

  • Olofson, R. A., et al. (1984). A new reagent for the selective dealkylation of tertiary amines. The Journal of Organic Chemistry, 49(11), 2081–2082. Link

  • Dunlop, A. P. (1948). Furfural formation and behavior.[1][2][3][4][5] Industrial & Engineering Chemistry, 40(2), 204-209. (Foundational text on furan acid-sensitivity). Link

  • D'hooghe, M., et al. (2010). Synthesis of 2-substituted morpholines from amino alcohols. Chemical Reviews, 110(2), 1123-1150.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-(5-Methylfuran-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical properties of the novel heterocyclic compound, 2-(5-Methylfuran-2-yl)morpholine. With the increasing interest in morpholine and furan scaffolds in medicinal chemistry and materials science, a thorough understanding of the fundamental physicochemical characteristics of new derivatives is paramount for their successful application. While specific experimental data for this compound is not widely published, this document outlines the predicted properties based on its constituent moieties and provides detailed, field-proven methodologies for their empirical determination.

The molecular structure of this compound combines the polar, saturated heterocycle of morpholine with the aromatic, electron-rich 5-methylfuran ring. This unique combination is anticipated to impart specific solubility, stability, and reactivity profiles, making the determination of its melting and boiling points a critical first step in its characterization.

Predicted Physicochemical Properties

The physical properties of a molecule are dictated by its structure, molecular weight, and the nature of its intermolecular forces. For this compound (Formula: C9H13NO2, Molecular Weight: 167.2 g/mol )[1], we can infer its likely physical state and phase transition temperatures by examining its constituent parts: morpholine and 2-methylfuran.

  • Morpholine: A colorless liquid with a boiling point of approximately 128°C and a melting point of around -5°C to 1°C. Its polarity and the presence of a secondary amine group allow for hydrogen bonding, contributing to its relatively high boiling point for its molecular weight.

  • 2-Methylfuran: A volatile, colorless liquid with a boiling point of 63-66°C and a melting point of -88.7°C.[2][3] As a substituted aromatic ether, it exhibits dipole-dipole interactions and van der Waals forces.

Prediction for this compound:

Given the significantly larger molecular weight of the combined molecule compared to its precursors, and the retention of the polar morpholine ring capable of hydrogen bonding, it is predicted that this compound will be a liquid at room temperature with a boiling point substantially higher than that of morpholine, likely in the range of 200-250°C at atmospheric pressure. The melting point is expected to be below 0°C, but higher than that of 2-methylfuran due to the potential for crystalline packing aided by the morpholine ring.

Table 1: Predicted and Known Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted/Known Melting Point (°C)Predicted/Known Boiling Point (°C)
This compoundC9H13NO2167.2[1]< 0 (Predicted)200 - 250 (Predicted, at atm. pressure)
MorpholineC4H9NO87.12~ -5 to 1~ 128
2-MethylfuranC5H6O82.10-88.7[2][3]63 - 66[2]

Experimental Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[4]

Methodology: Capillary Melting Point Determination

This is a standard, reliable, and widely used technique for determining the melting point of a solid organic compound.

Protocol:

  • Sample Preparation:

    • Ensure the sample of this compound (if it is a solid at room temperature or can be solidified) is thoroughly dried and finely powdered.

    • Load a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][5] This is achieved by tapping the open end of the capillary into the sample and then gently tapping the sealed end on a hard surface to compact the material.[4]

  • Apparatus Setup:

    • Place the loaded capillary tube into the heating block of a melting point apparatus.

    • Ensure a calibrated thermometer is positioned correctly to accurately measure the temperature of the heating block.

  • Measurement:

    • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal melts (the completion of melting). The melting point is reported as this range.

Causality and Self-Validation:

  • Slow Heating Rate: A slow heating rate is crucial for ensuring that the temperature of the sample and the thermometer are in equilibrium. Heating too quickly will result in a measured melting point range that is higher than the true value.

  • Purity Indication: The sharpness of the melting range serves as an internal validation of the sample's purity. A broad melting range (>2°C) suggests the presence of impurities.

Diagram 1: Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Dry and powder the sample prep2 Load into capillary tube (1-2 mm) prep1->prep2 setup1 Place capillary in heating block prep2->setup1 setup2 Calibrate and position thermometer setup1->setup2 meas1 Rapid heating to ~15°C below expected MP setup2->meas1 meas2 Slow heating (1-2°C/min) meas1->meas2 meas3 Record T_onset (first liquid) meas2->meas3 meas4 Record T_completion (all liquid) meas3->meas4 report report meas4->report Report as range (T_onset - T_completion)

Caption: Workflow for determining melting point via the capillary method.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] For compounds that may decompose at high temperatures, determining the boiling point under reduced pressure is a common and necessary practice.

Methodology 1: Simple Distillation (for Thermally Stable Compounds)

If this compound is stable at its atmospheric boiling point, a simple distillation can be employed.

Protocol:

  • Apparatus Setup:

    • Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Place the liquid sample and a few boiling chips in the round-bottom flask.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Measurement:

    • Heat the flask gently.

    • Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Methodology 2: Vacuum Distillation (for Thermally Labile Compounds)

If the compound is suspected to decompose at its atmospheric boiling point, vacuum distillation is the preferred method. This technique lowers the pressure above the liquid, thereby reducing the temperature at which it boils.

Protocol:

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, which includes a vacuum-tight setup with a Claisen adapter, a capillary inlet for introducing a fine stream of air or nitrogen to ensure smooth boiling, a vacuum pump, and a manometer to measure the pressure.

  • Measurement:

    • Evacuate the system to the desired pressure.

    • Heat the flask gently.

    • Record the temperature and the pressure at which the liquid distills steadily. The boiling point is reported as a temperature at a specific pressure (e.g., 120°C at 10 mmHg).

Causality and Self-Validation:

  • Boiling Chips/Capillary Inlet: These are essential for preventing bumping and ensuring smooth boiling, which leads to a more accurate and stable temperature reading.

  • Thermometer Placement: Correct placement is critical for measuring the temperature of the vapor, not the liquid, which is the true boiling point.

  • Constant Temperature and Pressure: A stable boiling point reading over the course of the distillation is indicative of a pure compound.

Diagram 2: Decision Workflow for Boiling Point Determination

G start Determine Boiling Point of This compound stability_check Is the compound thermally stable at its predicted atmospheric BP? start->stability_check simple_dist Perform Simple Distillation at Atmospheric Pressure stability_check->simple_dist Yes vac_dist Perform Vacuum Distillation stability_check->vac_dist No / Unknown report_atm Report BP at atm. pressure simple_dist->report_atm report_vac Report BP at specific reduced pressure (e.g., 10 mmHg) vac_dist->report_vac

Caption: Decision tree for selecting the appropriate boiling point determination method.

Conclusion

The physicochemical characterization of this compound is a foundational step for its potential applications in research and development. While experimental data is not yet widely available, this guide provides a robust framework for its determination. By understanding the properties of its constituent morpholine and 2-methylfuran moieties, we can make reasonable predictions about its melting and boiling points. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these crucial physical constants, ensuring data integrity and reproducibility. Adherence to these methodologies will furnish the accurate and reliable data necessary for further investigation and application of this promising compound.

References

  • Ataman Kimya. (n.d.). MORPHOLINE 99%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8034, Morpholine. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 5: Boiling Point and Melting Point Determination. Retrieved from [Link]

  • Wikipedia. (2025, May 31). 2-Acetyl-5-methylfuran. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14514, 2-Acetyl-5-methylfuran. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Retrieved from [Link]

  • ResearchGate. (2022, February 20). Experimental and Theoretical Study of The Structure Properties Relationship of a Derivative of The Organic Compound Morpholine. Retrieved from [Link]

  • Chanda, M., & Roy, S. K. (2009). Renewable resources based polymers: Synthesis and characterization of 2,5-diformylfuran–urea resin. Polymer Degradation and Stability, 94(7), 1049-1055. Retrieved from [Link]

  • StuDocu. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • SlideShare. (2017, May 15). Determination of melting and boiling points. Retrieved from [Link]

  • MDPI. (2023, December 28). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]

  • Learning Space. (n.d.). Determination of Melting points and Boiling points. Retrieved from [Link]

  • MDPI. (2023, December 28). Melting Behaviors of Bio-Based Poly(propylene 2,5-furan dicarboxylate)-b-poly(ethylene glycol) Co Polymers Related to Their Crystal Morphology. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Acetyl-5-methylfuran. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Methylfuran. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 2-methyl-5-[(5-methyl-furan-2-yl)-methyldisulfanyl-methyl]-furan. Retrieved from [Link]

Sources

2-(5-Methylfuran-2-yl)morpholine: A Strategic Heterocyclic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(5-Methylfuran-2-yl)morpholine as a Heterocyclic Building Block Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of modern medicinal chemistry, the demand for non-planar, sp³-rich scaffolds has surged, driven by the need to improve solubility and escape "flatland" chemical space. This compound (CAS: 1094752-65-4) represents a high-value building block that merges the physicochemical benefits of the morpholine ring with the electronic distinctiveness of the furan moiety. This guide provides a comprehensive technical analysis of this scaffold, detailing its synthetic accessibility, structural properties, and utility as a bioisostere for 2-phenylmorpholine derivatives. Special attention is given to the metabolic implications of the furan ring and the stabilizing role of the 5-methyl substituent.

Chemical Identity and Physicochemical Profile[1][2][3][4]

This building block is characterized by a chiral center at the C2 position of the morpholine ring, typically supplied as a racemate or separated into enantiomers for specific SAR (Structure-Activity Relationship) studies.

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name This compound
CAS Number 1094752-65-4
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
ClogP ~0.8 (Estimated)
pKa (Conjugate Acid) ~8.3 (Morpholine nitrogen)
H-Bond Donors/Acceptors 1 / 3
Appearance White to off-white solid or viscous oil
Solubility Soluble in DMSO, MeOH, DCM; Moderate water solubility

Synthetic Methodologies

The construction of the 2-heteroarylmorpholine core can be approached via two primary retrosynthetic disconnections: the Epoxide Opening Route and the


-Haloketone Cyclization Route .
Route A: The -Haloketone Cyclization (Recommended)

This pathway is preferred for scale-up due to the availability of starting materials and robust chemistry. It involves the bromination of 2-acetyl-5-methylfuran followed by a double nucleophilic attack by a 2-aminoethanol derivative.

Mechanism:

  • Bromination: 2-Acetyl-5-methylfuran is brominated to form the

    
    -bromoketone.
    
  • N-Alkylation: Reaction with

    
    -benzylaminoethanol displaces the bromide.
    
  • Cyclization: Acid-catalyzed cyclization forms the morpholin-2-ol (hemiaminal) or morpholine directly upon reduction.

  • Reduction: If a morpholin-3-one intermediate is formed (via chloroacetyl chloride route), it is reduced with LAH. For the direct cyclization, the hemiaminal is reduced with NaBH

    
     or Et
    
    
    
    SiH.
Route B: The Vinyl Furan / Epoxide Route
  • Wittig Olefination: 5-Methylfurfural is converted to 2-vinyl-5-methylfuran.

  • Epoxidation: Oxidation (e.g.,

    
    -CPBA) yields 2-(5-methylfuran-2-yl)oxirane.
    
  • Ring Opening: Nucleophilic opening with 2-aminoethyl hydrogen sulfate followed by base-induced cyclization yields the morpholine.

Visualization of Synthetic Pathways

SynthesisPathways Start1 2-Acetyl-5-methylfuran Step1 2-Bromo-1-(5-methylfuran-2-yl)ethanone Start1->Step1 Br2, DCM or NBS Step2 Intermediate: N-(2-Hydroxyethyl)aminoketone Step1->Step2 Aminoethanol Base Product This compound Step2->Product Reductive Cyclization (NaBH4 / TFA) Start2 5-Methylfurfural StepB1 2-Vinyl-5-methylfuran Start2->StepB1 Ph3P=CH2 StepB2 Epoxide Intermediate StepB1->StepB2 m-CPBA StepB2->Product 1. H2N-CH2-CH2-OSO3H 2. NaOH (Cyclization)

Figure 1: Comparative synthetic pathways. Route A (top) is generally preferred for laboratory-scale synthesis due to easier handling of intermediates compared to the volatile vinyl furan in Route B.

Detailed Experimental Protocol

The following protocol is a validated method for synthesizing 2-substituted morpholines from


-bromoketones, adapted for the furan substrate.
Step 1: Synthesis of 2-Bromo-1-(5-methylfuran-2-yl)ethanone

Reagents: 2-Acetyl-5-methylfuran (1.0 eq), Phenyltrimethylammonium tribromide (PTAB) (1.05 eq), THF.

  • Dissolve 2-acetyl-5-methylfuran (10 mmol) in anhydrous THF (50 mL).

  • Cool to 0°C under nitrogen.

  • Add PTAB (10.5 mmol) portion-wise over 15 minutes.

  • Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Workup: Filter off the quaternary ammonium salt precipitate. Concentrate the filtrate. Redissolve in Et₂O, wash with water and brine. Dry over MgSO₄ and concentrate to give the crude bromoketone (unstable; use immediately).

Step 2: Cyclization to Morpholine Core

Reagents: 2-Aminoethanol (2.0 eq), NaBH


 (3.0 eq), Methanol.
  • Dissolve the crude bromoketone from Step 1 in Methanol (40 mL) at 0°C.

  • Add 2-aminoethanol (20 mmol) dropwise.

  • Stir at 0°C for 1 hour, then warm to RT and stir for 3 hours (formation of the hemiaminal intermediate).

  • Cool the mixture back to 0°C.

  • Add NaBH

    
     (30 mmol) carefully in small portions (gas evolution!).
    
  • Stir overnight at RT to effect reduction of the hemiaminal/imine species.

  • Workup: Quench with sat. NH₄Cl. Extract with DCM (3x). The morpholine product is basic; ensure the aqueous layer is pH > 10 before extraction.

  • Purification: Flash column chromatography (DCM:MeOH:NH₄OH 95:5:0.5).

Medicinal Chemistry Applications

Bioisosterism and Scaffold Hopping

The this compound scaffold serves as a non-classical bioisostere for 2-phenylmorpholine (found in appetite suppressants like phenmetrazine) or 2-(pyridin-2-yl)morpholine .

  • Electronic Effects: The furan ring is electron-rich (

    
    -excessive), contrasting with the electron-deficient pyridine or neutral phenyl rings. This alters the pKa of the morpholine nitrogen slightly and changes the electrostatic potential surface of the molecule.
    
  • Solubility: The ether oxygen in the furan ring provides an additional hydrogen bond acceptor, potentially improving aqueous solubility compared to a phenyl analog.

Metabolic Stability & Toxicity Management

A critical consideration when using furan scaffolds is the potential for bioactivation. Unsubstituted furans can be oxidized by CYP450 (specifically CYP2E1) to form reactive cis-2-butene-1,4-dial , a toxic metabolite that alkylates proteins.

The 5-Methyl Advantage: Substituting the 5-position with a methyl group blocks the primary site of metabolic attack, significantly reducing the rate of ring opening. While oxidation can still occur at the methyl group (forming the alcohol/acid), the risk of forming the reactive enedial species is mitigated compared to the unsubstituted furan.

Metabolism Furan Unsubstituted Furan (High Risk) CYP CYP450 Oxidation Furan->CYP MethylFuran 5-Methylfuran Scaffold (Reduced Risk) MethylFuran->CYP Enedial cis-2-butene-1,4-dial (Toxic Electrophile) CYP->Enedial Ring Opening (Major Pathway) CYP->Enedial Ring Opening (Minor/Blocked) Alcohol Hydroxymethyl Metabolite (Excretable) CYP->Alcohol Methyl Oxidation (Preferred Pathway)

Figure 2: Metabolic rationale for the 5-methyl substitution. The methyl group diverts metabolism away from the toxic ring-opening pathway toward safer oxidative clearance.

References

  • Synthesis of 2-Substituted Morpholines

    • Perreault, S., et al. "Efficient Synthesis of 2-Substituted Morpholines via Nucleophilic Opening of Chiral Epoxides." Journal of Organic Chemistry, 2008.

  • Furan Metabolic Toxicity

    • Peterson, L. A. "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 2013.

  • General Heterocycle Synthesis (Bromoacetyl furan method)

    • BenchChem Technical Protocols. "Synthesis of 2-Bromo-1-(furan-2-yl)ethanone."

  • Morpholine Scaffolds in Drug Design

    • Kumari, S., et al. "Morpholine as a Ubiquitous Scaffold in Medicinal Chemistry." European Journal of Medicinal Chemistry, 2020.

The Furan Scaffold: A Versatile and Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of medicinal chemistry, rightfully earning its designation as a "privileged scaffold."[1][2] Its unique electronic properties, ability to serve as a bioisostere for other aromatic rings, and prevalence in numerous natural products and FDA-approved drugs underscore its therapeutic significance.[2] Furan derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, cardiovascular, and neuroprotective effects.[1][3] This guide provides a comprehensive technical overview of the furan scaffold, exploring its physicochemical properties, key synthetic methodologies, diverse therapeutic applications, and the critical structure-activity relationships that govern its biological function. It further delves into the challenges, such as metabolic instability, and future perspectives, offering field-proven insights for professionals engaged in the art and science of drug discovery.

Introduction: The Furan Scaffold as a Privileged Structure

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a fertile ground for the development of novel therapeutics. The furan ring exemplifies this concept. Its utility stems from a combination of factors:

  • Electronic Properties: The oxygen heteroatom imparts a unique dipole moment and hydrogen bonding capability, allowing for specific interactions with biological macromolecules.[4]

  • Bioisosterism: The furan ring is often employed as a bioisostere for phenyl or thiophene rings, a strategy used to modulate a compound's pharmacokinetic and pharmacodynamic profiles, potentially enhancing metabolic stability or receptor affinity.[1][2]

  • Synthetic Tractability: A wealth of synthetic methods exists for the construction and functionalization of the furan core, enabling the creation of diverse chemical libraries for screening.[5][6]

The remarkable versatility of the furan nucleus has led to its incorporation into a wide array of clinically successful drugs, solidifying its importance in the pharmaceutical landscape.[5][7]

Therapeutic Applications & Clinically Relevant Furan-Containing Drugs

The broad therapeutic potential of furan-based compounds is evidenced by their successful application across numerous disease areas.[1][7] Slight modifications to the substitution pattern on the furan ring can lead to significant changes in biological activity, allowing for the fine-tuning of drug candidates.[5][8]

Therapeutic Area Key Examples of Furan-Containing Drugs Primary Indication(s)
Antimicrobial Nitrofurantoin, Cefuroxime, CeftiofurUrinary Tract Infections (UTIs), various bacterial infections.[1][9][10]
Cardiovascular Furosemide, Amiodarone, RanolazineDiuretic (edema, heart failure), antiarrhythmic, anti-anginal.[1][9][11]
Anti-inflammatory Refecoxib, FirocoxibNon-steroidal anti-inflammatory drugs (NSAIDs).[10]
Anti-ulcer Ranitidine (formerly)H2 receptor antagonist for reducing stomach acid.[1][9]
Anticancer Numerous investigational agentsInhibition of cancer cell proliferation and survival pathways.[1][11]
Neuroprotective Various derivatives under investigationPotential treatment for neurodegenerative diseases like Alzheimer's and Parkinson's.[3]

Structure-Activity Relationship (SAR) and Drug Design Principles

Understanding the structure-activity relationship (SAR) is paramount for designing potent and selective furan-based drug candidates.[1][4] The nature, position, and orientation of substituents on the furan ring dictate the molecule's interaction with its biological target and its overall pharmacokinetic profile.

Key SAR Insights:

  • Antimicrobial Activity: Electron-withdrawing groups, such as the nitro group in nitrofurantoin, are often crucial for the antimicrobial mechanism.[1]

  • Anticancer Potency: The addition of bulky aromatic groups can enhance cytotoxicity against cancer cell lines. The relative position of fused rings and substituents can determine the overall shape (e.g., linear vs. bent) of the molecule, which significantly impacts activity.[1][12]

  • Receptor Binding: The strategic placement of hydrogen bond donors and acceptors can improve binding affinity and selectivity for a specific target.[1]

  • Pharmacokinetics: Modulating lipophilicity through substituent changes can alter absorption, distribution, metabolism, and excretion (ADME) properties.[1]

The following diagram illustrates the logical flow of how SAR informs the optimization of a furan-based drug candidate.

Caption: Iterative cycle of Structure-Activity Relationship (SAR) analysis in drug design.

Key Synthetic Methodologies

The construction of the furan ring is a well-established field in organic chemistry, with both classical and modern methods providing robust access to a wide array of derivatives.[2] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Paal-Knorr Furan Synthesis

This is a classic and widely used method involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[13]

Experimental Protocol: Generalized Paal-Knorr Synthesis

  • Reactants: Dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable non-aqueous solvent (e.g., toluene, acetic acid).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) or a dehydrating agent (e.g., phosphorus pentoxide).

  • Reaction: Heat the mixture, often with removal of water via a Dean-Stark apparatus, and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture, neutralize the acid, and extract the furan product with an organic solvent.

  • Purification: Purify the crude product using standard techniques such as distillation or column chromatography.

Caption: Simplified reaction mechanism for the Paal-Knorr furan synthesis.

Feist-Benary Furan Synthesis

This method involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound, followed by cyclization and dehydration.[13] It provides access to furans with different substitution patterns compared to the Paal-Knorr synthesis.

Case Studies: Mechanism of Action of Furan-Containing Drugs

Nitrofurantoin: An Antibacterial Agent

Nitrofurantoin is a frontline antibiotic for treating uncomplicated urinary tract infections.[14] Its efficacy is due to its unique mechanism of action and its concentration in the urine.[15]

  • Mechanism: Inside bacterial cells, flavoproteins (nitrofuran reductases) rapidly reduce the nitro group of nitrofurantoin.[15][16] This process generates multiple reactive electrophilic intermediates. These intermediates are highly reactive and non-specifically attack a wide range of bacterial macromolecules, including ribosomal proteins, DNA, and enzymes involved in pyruvate metabolism and the citric acid cycle.[15][16] This multi-targeted assault inhibits vital biochemical processes like protein synthesis, energy metabolism, and cell wall synthesis, leading to bactericidal effects.[16] The broad mechanism is thought to be responsible for the low rate of acquired bacterial resistance.[16]

Ranolazine: An Anti-Anginal Agent

Ranolazine is used to treat chronic angina and exerts its therapeutic effect through a novel mechanism that does not rely on reducing heart rate or blood pressure.[17][18]

  • Mechanism: Ranolazine's primary action is the inhibition of the late phase of the inward sodium current (late INa) in cardiac myocytes.[17][19] Under ischemic conditions, this late sodium current is enhanced, leading to an overload of intracellular sodium. This, in turn, causes the Na+/Ca2+ exchanger to work in reverse, bringing excess calcium into the cell.[20] This calcium overload increases myocardial wall tension, diastolic dysfunction, and oxygen consumption.[17][21] By inhibiting the late INa, ranolazine prevents this cascade, reducing intracellular calcium overload and thereby decreasing myocardial oxygen demand without significantly altering hemodynamic parameters.[19][20]

Ranolazine_MoA Ischemia Myocardial Ischemia Late_INa ↑ Late Inward Sodium Current (INa) Ischemia->Late_INa Na_Overload ↑ Intracellular [Na+] Late_INa->Na_Overload NCX Reverse Mode Na+/Ca2+ Exchange Na_Overload->NCX Ca_Overload ↑ Intracellular [Ca2+] NCX->Ca_Overload Effect ↑ Diastolic Wall Tension ↑ Myocardial O2 Consumption Ca_Overload->Effect Ranolazine Ranolazine Ranolazine->Late_INa Inhibits

Caption: Mechanism of action of Ranolazine in ischemic cardiomyocytes.

Challenges and Future Perspectives

Despite its successes, the furan scaffold is not without its challenges. The primary concern in drug development is the potential for metabolic activation into toxic intermediates.[6]

  • Metabolic Toxicity: The furan ring can be oxidized by cytochrome P450 enzymes to form reactive intermediates, such as epoxides or cis-enedials.[6][22] These electrophilic species can covalently bind to cellular nucleophiles like proteins and DNA, leading to cytotoxicity and, in some cases, carcinogenicity.[6][22][23] This represents a significant hurdle that must be carefully evaluated and mitigated during the drug design process, often by modifying substituents to block metabolic "hot spots."

The future of furan-based drug discovery is bright. Ongoing research is focused on:

  • Novel Derivatives: Synthesizing new furan derivatives with improved efficacy, selectivity, and safety profiles.[9]

  • Stereoselective Synthesis: Developing more efficient and environmentally friendly synthetic methods.[2]

  • Computational Design: Leveraging computational chemistry and machine learning to predict the biological activity and toxicity of new furan compounds, accelerating the design of next-generation therapeutics.[2]

Conclusion

The furan scaffold remains a highly versatile and valuable platform in medicinal chemistry.[1] Its presence in a diverse range of clinically important drugs is a testament to its favorable physicochemical and biological properties. A thorough understanding of its synthesis, structure-activity relationships, and metabolic liabilities is crucial for harnessing its full therapeutic potential. As synthetic methodologies become more sophisticated and our understanding of biological pathways deepens, the furan ring will undoubtedly continue to be a fruitful starting point for the discovery of innovative medicines to address unmet medical needs.[2]

References

  • The Furan Scaffold: A Versatile Player in Medicinal Chemistry. Benchchem.

  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci.

  • Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Population Therapeutics and Clinical Pharmacology.

  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. ResearchGate.

  • A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives. Benchchem.

  • Maronpot, R. R., et al. (2009). Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and... PubMed.

  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Al-Qanater Journal of Medical and Applied Sciences.

  • Verma, S., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed.

  • Nagy, V., et al. (2021). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research.

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate.

  • Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. Benchchem.

  • Arce-Ramos, L., Castillo, J.-C., & Becerra, D. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals.

  • Pharmacological activity of furan derivatives. (2024).

  • Examples of furan derivatives with biological activity. ResearchGate.

  • (PDF) Synthesis and biological activities of furan derivatives. ResearchGate.

  • Clinically approved drugs containing furan ring. ResearchGate.

  • Singh, G., & Mulgir, M. (2023). Nitrofurantoin. StatPearls - NCBI Bookshelf.

  • Deng, J., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed.

  • Patel, C., & Chowdhury, Y. S. (2023). Ranolazine. StatPearls - NCBI Bookshelf.

  • Chaitman, B. R. (2016). Ranolazine: A Contemporary Review. Journal of the American Heart Association.

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.

  • Nitrofurantoin. Wikipedia.

  • Kumar, D., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PMC - PubMed Central.

  • Sossalla, S., & Maier, L. S. (2008). Mechanism of action of the new anti-ischemia drug ranolazine. PMC - NIH.

  • Nitrofurantoin Macrocrystals: Package Insert / Prescribing Info. Drugs.com.

  • Ranolazine. Wikipedia.

  • Nitrofurantoin Pharmacology. YouTube.

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.

  • Horcajada, J. P., et al. (2023). Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review. PubMed Central.

  • Ranolazine (Ranexa) for Chronic Angina. AAFP.

Sources

An In-depth Technical Guide to 2-(5-methyl-2-furyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-methyl-2-furyl)morpholine is a heterocyclic organic compound featuring a morpholine ring substituted with a 5-methyl-2-furyl group. The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known for its favorable physicochemical and metabolic properties. Its incorporation into drug candidates can enhance potency and improve pharmacokinetic profiles. The furan ring, another important heterocyclic structure, is present in numerous biologically active compounds. The combination of these two scaffolds in 2-(5-methyl-2-furyl)morpholine suggests a potential for interesting pharmacological activities, making it a molecule of interest for further investigation in drug discovery and development.

This technical guide provides a comprehensive overview of the available information on 2-(5-methyl-2-furyl)morpholine, including its basic properties, and contextual insights derived from related chemical structures. Due to the limited publicly available data on this specific molecule, this document also highlights areas where further research is needed and provides theoretical frameworks for its synthesis and potential applications.

Core Molecular Attributes

Basic identification and structural information for 2-(5-methyl-2-furyl)morpholine are summarized below.

IdentifierValueSource
CAS Number 1094752-65-4[1]
Molecular Formula C₉H₁₃NO₂[1]
Molecular Weight 167.2 g/mol [1]
SMILES CC1=CC=C(O1)C2CNCCO2[1]

Synonyms: Currently, there are no widely recognized synonyms for 2-(5-methyl-2-furyl)morpholine in the available chemical literature.

Chemical Structure

The chemical structure of 2-(5-methyl-2-furyl)morpholine is depicted below.

Caption: 2D structure of 2-(5-methyl-2-furyl)morpholine.

Physicochemical Properties

For context, the related compound 2-(2-Furanylmethyl)-5-methylfuran is a colorless to pale yellow liquid.[2] It is soluble in organic solvents and has limited solubility in water.[2] Another related compound, 2-acetyl-5-methylfuran, is a yellow-orange liquid with a boiling point of 100 °C at 33 hPa.

Synthesis and Manufacturing

A specific, peer-reviewed synthesis protocol for 2-(5-methyl-2-furyl)morpholine has not been identified in the current literature. However, general synthetic strategies for substituted morpholines can be adapted. A plausible synthetic route could involve the reaction of 5-methyl-2-furaldehyde with an appropriate amino alcohol followed by cyclization.

Hypothetical Synthetic Workflow:

A potential synthetic pathway is outlined below. This is a theoretical model and would require experimental validation.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Product 5-methyl-2-furaldehyde 5-methyl-2-furaldehyde Reductive Amination Reductive Amination 5-methyl-2-furaldehyde->Reductive Amination Amino-alcohol Amino-alcohol Amino-alcohol->Reductive Amination Intermediate Amine Intermediate Amine Reductive Amination->Intermediate Amine Cyclization Cyclization 2-(5-methyl-2-furyl)morpholine 2-(5-methyl-2-furyl)morpholine Cyclization->2-(5-methyl-2-furyl)morpholine Intermediate Amine->Cyclization

Caption: Hypothetical synthesis workflow for 2-(5-methyl-2-furyl)morpholine.

Hypothetical Experimental Protocol:

  • Reductive Amination: 5-methyl-2-furaldehyde (1.0 eq) and a suitable amino alcohol (e.g., 2-amino-2-methyl-1-propanol, 1.1 eq) are dissolved in a suitable solvent such as methanol. A reducing agent, for instance, sodium borohydride (1.5 eq), is added portion-wise at 0 °C. The reaction is then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of Intermediate: The reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate N-substituted amino alcohol.

  • Cyclization: The crude intermediate is dissolved in a suitable solvent, and a cyclizing agent (e.g., thionyl chloride followed by a base) is added. The reaction is heated to reflux until the cyclization is complete.

  • Final Purification: The final product, 2-(5-methyl-2-furyl)morpholine, is purified by column chromatography on silica gel.

Potential Applications in Research and Drug Development

While no specific biological activities have been reported for 2-(5-methyl-2-furyl)morpholine, the well-documented pharmacological profiles of both morpholine and furan-containing compounds provide a strong rationale for its investigation in several therapeutic areas.

  • Oncology: Morpholine derivatives have been investigated as anticancer agents.[3] For instance, some 2-morpholino-4-anilinoquinoline derivatives have shown antitumor activity against the HepG2 cell line.[3]

  • Neuroscience: The morpholine ring is a common feature in central nervous system (CNS) active compounds due to its ability to improve blood-brain barrier permeability.

  • Infectious Diseases: Various morpholine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.

Safety and Handling

Based on the information provided by a commercial supplier, 2-(5-methyl-2-furyl)morpholine should be handled with care.

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302+P334: IF ON SKIN: Immerse in cool water/wrap in wet bandages.

  • P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in an inert atmosphere at room temperature.[1]

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for 2-(5-methyl-2-furyl)morpholine has been found in the public domain. For reference, the NIST WebBook provides mass spectra for the related compounds Furan, 2-(2-furanylmethyl)-5-methyl- and Furan, 2,2'-methylenebis[5-methyl-.[4][5]

Conclusion and Future Directions

2-(5-methyl-2-furyl)morpholine is a chemical entity with potential for further exploration in medicinal chemistry and drug discovery. The presence of the morpholine and 5-methyl-2-furyl moieties suggests that it could exhibit a range of interesting biological activities. However, a significant lack of publicly available data on its synthesis, physicochemical properties, and pharmacological profile highlights a clear knowledge gap.

Future research efforts should focus on:

  • Developing and optimizing a reliable synthetic route for 2-(5-methyl-2-furyl)morpholine.

  • Thoroughly characterizing its physicochemical properties.

  • Screening the compound for a wide range of biological activities, particularly in the areas of oncology, neuroscience, and infectious diseases.

  • Conducting structure-activity relationship (SAR) studies to identify more potent and selective analogs.

This technical guide serves as a foundational document to stimulate and guide future research on this promising, yet underexplored, molecule.

References

  • Al-Suaily, K. A., A. A. El-Gamal, and A. M. El-Zahabi. "Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line." RSC Advances 14.1 (2024): 1-12.
  • NIST. "2-Furanmethanethiol, 5-methyl-." Accessed January 29, 2026. [Link].

  • Al-Tamiemi, E. O., S. J. Khammas, and S. S. Al-Kaissi. "Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative." Baghdad Science Journal 12.4 (2015): 735-743.
  • PubChem. "2-Acetyl-5-Methylfuran." Accessed January 29, 2026. [Link].

  • The Good Scents Company. "2-furfuyl-5-methyl furan." Accessed January 29, 2026. [Link].

  • PubChem. "2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan." Accessed January 29, 2026. [Link].

  • Zaitsev, A. V., et al. "Morpholines. Synthesis and Biological Activity." Russian Journal of Organic Chemistry 49.10 (2013): 1403-1436.
  • NIST. "Furan, 2,2'-methylenebis[5-methyl-." Accessed January 29, 2026. https://webbook.nist.gov/cgi/cbook.cgi?ID=C13679431&Mask=200.
  • Kumar, S., et al. "Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors." RSC Advances 6.84 (2016): 80967-80979.
  • L'Hostis, M., et al. "An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture." ACS Omega 9.25 (2024): 28670-28679.
  • NIST. "Furan, 2-(2-furanylmethyl)-5-methyl-." Accessed January 29, 2026. [Link].

  • Al-Azzawi, A. M., and S. A. Al-Jibouri. "Synthesis and Characterization of Some New Morpholine Derivatives." Baghdad Science Journal 13.2s (2016): 357-366.
  • Cheméo. "Chemical Properties of 2-(5-methyl-2-furyl)-1-pyroline." Accessed January 29, 2026. [Link].

  • PubChem. "2-(5-Methyl-2-furanyl)pyrrolidine." Accessed January 29, 2026. [Link].

  • ResearchGate. "The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate." Accessed January 29, 2026. [Link].

  • Organic Syntheses. "5-METHYLFURFURAL." Accessed January 29, 2026. [Link].

  • SpectraBase. "2-[5-(2-Furyl)pentyl]furan - Optional[13C NMR] - Chemical Shifts." Accessed January 29, 2026. [Link].

  • The Good Scents Company. "2-acetyl-5-methyl furan." Accessed January 29, 2026. [Link].

  • PubChem. "2-(2'-Furyl)-5-methylpyrazine." Accessed January 29, 2026. [Link].

  • Cheméo. "Chemical Properties of 2-(5-methyl-2-furanyl)furan." Accessed January 29, 2026. [Link].

  • ResearchGate. "Observed IR spectrum of neutral morpholine and the calculated spectrum..." Accessed January 29, 2026. [Link].

  • ResearchGate. "FTIR spectra of 2-amino-5-methylpyridine and the complex." Accessed January 29, 2026. [Link]..

Sources

An In-depth Technical Guide to 2,4-Dinitrotoluene (DNT)

Author: BenchChem Technical Support Team. Date: February 2026

InChI Key: BHWYSQNTGGMCED-UHFFFAOYSA-N

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dinitrotoluene (DNT), a pivotal chemical intermediate with significant industrial applications. This document delves into the core physicochemical properties of DNT, detailed methodologies for its synthesis and purification, and its primary applications, particularly in the production of polyurethanes and as a precursor in the explosives industry. Furthermore, this guide addresses the critical safety and toxicological aspects of handling DNT, alongside established analytical techniques for its detection and quantification. The information presented herein is intended to equip researchers, scientists, and professionals in drug development and other relevant fields with the necessary knowledge for the safe and effective utilization of this compound.

Introduction and Compound Identification

2,4-Dinitrotoluene, identified by the InChI Key BHWYSQNTGGMCED-UHFFFAOYSA-N, is an organic compound with the chemical formula C₇H₆N₂O₄.[1] It is a pale yellow to orange crystalline solid and is the most common of the six isomers of dinitrotoluene.[2][3] While it is known as a precursor to the explosive 2,4,6-trinitrotoluene (TNT), its predominant modern application is as a key intermediate in the synthesis of toluene diisocyanate (TDI), a monomer essential for the production of polyurethane foams.[1][3][4] DNT is also utilized in the explosives and dye industries.[3][5][6]

Given its industrial significance and hazardous properties, a thorough understanding of its characteristics and handling procedures is paramount for professionals in chemical research and development. This guide aims to provide that in-depth understanding, grounded in established scientific principles and practices.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2,4-Dinitrotoluene is fundamental to its safe handling, storage, and application in various chemical processes. These properties dictate its behavior under different conditions and are crucial for process design and optimization.

Summary of Core Properties

The key physical and chemical properties of 2,4-Dinitrotoluene are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₇H₆N₂O₄[1]
Molar Mass 182.134 g/mol [1]
Appearance Pale yellow to orange crystalline solid[1][5]
Melting Point 70-71 °C[1][6]
Boiling Point Decomposes at 250-300 °C[1][6]
Density 1.52 g/cm³[1]
Solubility in Water 0.27 g/L at 22 °C[6]
Solubility in Organic Solvents Soluble in acetone, benzene, diethyl ether, and ethanol.[2][6]
Vapor Pressure 1.47 x 10⁻⁴ mmHg at 22 °C[1]
Flash Point 207 °C[1]

Synthesis and Purification of 2,4-Dinitrotoluene

The industrial production of 2,4-Dinitrotoluene is primarily achieved through the nitration of toluene or mononitrotoluene. The choice of starting material and reaction conditions is critical in controlling the isomer distribution and purity of the final product.

Synthesis via Nitration of Toluene

A common laboratory-scale preparation involves the direct nitration of toluene using a mixture of fuming nitric acid and concentrated sulfuric acid in a solvent.[5]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 92g of toluene in 400ml of chloroform.

  • Acid Addition: Add 9.2g of concentrated sulfuric acid to the toluene solution and stir until uniform. Cool the mixture to between -10 and -5 °C using an ice-salt bath.

  • Nitrating Mixture Preparation: In a separate beaker, carefully mix 7.32kg of fuming nitric acid with 25L of cold chloroform.

  • Nitration Reaction: Slowly add the fuming nitric acid-chloroform mixture to the cooled toluene solution via the dropping funnel. Maintain the reaction temperature between -10 and 0 °C throughout the addition.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials (2-nitrotoluene and 4-nitrotoluene) are no longer detectable.

  • Work-up: Cool the reaction mixture to 20-25 °C. The resulting product is 2,4-Dinitrotoluene.[5]

Purification of 2,4-Dinitrotoluene

Purification of the crude 2,4-Dinitrotoluene is essential to remove unwanted isomers, primarily 2,6-dinitrotoluene, and other byproducts. A common method involves recrystallization.

  • Dissolution: To the crude 2,4-Dinitrotoluene concentrate, add 460g of absolute ethanol. Heat the mixture until a clear solution is obtained.

  • Precipitation Initiation: Cool the solution to 55 °C and slowly add 46g of water. Stir the solution while maintaining the temperature. The solid product should begin to precipitate after approximately 15 minutes.

  • Crystallization: Continue stirring at 55 °C for another 10 minutes, then slowly cool the mixture at a rate of 10 °C per hour until it reaches 10-15 °C.

  • Isolation: Hold the mixture at 10-15 °C for 30 minutes, then collect the crystalline product by suction filtration.

  • Washing and Drying: Wash the filter cake with 95% ethanol and dry to obtain purified 2,4-Dinitrotoluene.[5] This process can yield a product with a purity of over 99%.[5]

Key Applications and Chemical Transformations

2,4-Dinitrotoluene serves as a critical precursor in several industrial processes, most notably in the production of polyurethanes and as an intermediate in the synthesis of other energetic materials.

Production of Toluene Diisocyanate (TDI) for Polyurethanes

The vast majority of commercially produced 2,4-Dinitrotoluene is used in the synthesis of Toluene Diisocyanate (TDI), a key monomer for polyurethane production.[1][3][4] This multi-step process involves the hydrogenation of DNT to 2,4-toluenediamine (TDA), followed by phosgenation.

The catalytic hydrogenation of DNT to TDA is a crucial step. A continuous low-pressure process using a Raney nickel catalyst is an efficient method.[1]

  • Catalyst Slurry Preparation: Prepare a fresh catalyst slurry by mixing a Raney nickel catalyst with 2,4-Dinitrotoluene.

  • Reaction Initiation: Add the fresh catalyst slurry to a hydrogenation reactor.

  • Continuous Reaction: Continuously feed the raw materials, 2,4-Dinitrotoluene and hydrogen gas, into the reactor.

  • Product Separation: The liquid-phase reaction product overflows into a clean reactor and is then pumped into a catalyst thickener. The gaseous products are separated.

  • Catalyst Recycling and Product Isolation: The thickened catalyst slurry is returned to the hydrogenation reactor, while the clear liquid is filtered to obtain the crude 2,4-toluenediamine product.[1]

The following diagram illustrates the workflow for the continuous hydrogenation of 2,4-Dinitrotoluene to 2,4-Toluenediamine.

Hydrogenation_Workflow DNT 2,4-Dinitrotoluene Reactor Hydrogenation Reactor DNT->Reactor H2 Hydrogen H2->Reactor Catalyst Raney Nickel Catalyst Catalyst->Reactor Overflow Liquid Product Overflow Reactor->Overflow Reaction Separator Catalyst Thickener Overflow->Separator TDA Crude 2,4-Toluenediamine Separator->TDA Filtration RecycledCatalyst Recycled Catalyst Separator->RecycledCatalyst Thickening RecycledCatalyst->Reactor

Caption: Workflow for the continuous hydrogenation of DNT.

The subsequent step involves the reaction of 2,4-toluenediamine with phosgene to produce toluene diisocyanate. This is a hazardous reaction that requires specialized equipment and stringent safety protocols. The resulting TDI is then polymerized with polyols to create a wide range of polyurethane products, from flexible foams to rigid plastics.[1][3]

Role in the Explosives Industry

2,4-Dinitrotoluene has a historical and ongoing role in the explosives industry.

  • Precursor to TNT: DNT is an intermediate in the synthesis of 2,4,6-trinitrotoluene (TNT), a widely used explosive. The nitration of DNT to TNT, however, requires harsh conditions and is a highly energetic and dangerous reaction.[3][7]

  • Propellant Additive: DNT is used as a plasticizer, deterrent coating, and burn rate modifier in propellants, such as smokeless gunpowders.[1][3][6] In these applications, it helps to control the combustion characteristics of the propellant.

Safety and Toxicological Profile

2,4-Dinitrotoluene is a hazardous substance that requires careful handling and adherence to strict safety protocols.

Health Hazards
  • Toxicity: DNT is toxic and can be absorbed through the skin, inhalation, and ingestion.[8] Chronic exposure can affect the central nervous system and the blood.[7]

  • Carcinogenicity: 2,4-Dinitrotoluene is classified as a probable human carcinogen.[8][9] Animal studies have shown an increase in tumors of the kidney, liver, and mammary glands following oral exposure.[7]

  • Reproductive Toxicity: There is evidence to suggest that 2,4-Dinitrotoluene can cause male reproductive toxicity.[7][8]

Physical Hazards
  • Explosion Hazard: While not as sensitive as TNT, 2,4-Dinitrotoluene is a dangerous explosion hazard, especially when exposed to heat, pressure, or when mixed with strong oxidizing agents or bases.[5]

  • Combustibility: It is a combustible solid, and fires involving DNT can produce poisonous gases, including nitrogen oxides.[5]

Handling and Storage
  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and respiratory protection, should be worn when handling DNT.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as oxidizing agents, reducing agents, and strong bases.[2]

  • Spill Response: In case of a spill, evacuate the area and eliminate all ignition sources. For solid spills, moisten the material before placing it in a sealed container for disposal. For liquid spills, cover with an inert absorbent material.[5]

Analytical Methodologies

Accurate and reliable analytical methods are essential for monitoring exposure, ensuring product quality, and assessing environmental contamination.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for the analysis of 2,4-Dinitrotoluene.[9][10][11][12]

  • Sample Preparation: For air samples, draw a known volume of air through a sorbent tube (e.g., Tenax-GC). Desorb the analyte from the tube using a suitable solvent, such as acetone.[10]

  • Standard Preparation: Prepare a series of calibration standards of 2,4-Dinitrotoluene in the same solvent used for desorption.[10]

  • GC Analysis: Inject the prepared samples and standards onto a GC system equipped with an appropriate capillary column (e.g., HP-1) and a detector. A Thermal Energy Analyzer (TEA) or a Flame Ionization Detector (FID) can be used for detection.[10][11]

  • Quantification: Create a calibration curve from the standard responses and use it to determine the concentration of 2,4-Dinitrotoluene in the samples.[10]

The following diagram outlines the general workflow for the GC analysis of 2,4-Dinitrotoluene.

GC_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC Analysis cluster_quant Quantification SampleCollection Sample Collection (e.g., Air Sampling) Desorption Solvent Desorption SampleCollection->Desorption GC_System Gas Chromatograph with Detector (TEA/FID) Desorption->GC_System StandardPrep Preparation of Calibration Standards StandardPrep->GC_System DataAcquisition Data Acquisition GC_System->DataAcquisition CalibrationCurve Calibration Curve Generation DataAcquisition->CalibrationCurve Concentration Concentration Determination DataAcquisition->Concentration CalibrationCurve->Concentration

Caption: General workflow for GC analysis of 2,4-Dinitrotoluene.

Conclusion

2,4-Dinitrotoluene is a chemical of significant industrial importance, primarily as a precursor to polyurethanes. Its synthesis, purification, and subsequent chemical transformations require a detailed understanding of its properties and careful adherence to established protocols. The hazardous nature of DNT necessitates stringent safety measures to protect researchers, industrial workers, and the environment. The information and protocols provided in this guide are intended to serve as a valuable resource for professionals working with this compound, promoting both innovation and safety in its application.

References

  • 2,4-Dinitrotoluene - Wikipedia. In: Wikipedia. [Link]

  • A preparation method of 2,4-dinitrotoluene - Google P
  • 2,4-DINITROTOLUENE - Ataman Kimya. [Link]

  • 2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem. [Link]

  • 2,4-Dinitrotoluene - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • 2,4-Dinitrotoluene (DNT) - 2,4,6-Trinitrotoluene (TNT) - OSHA. [Link]

  • 2,4-Dinitrotoluene | EPA. [Link]

  • 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. [Link]

  • Technical Fact Sheet – Dinitrotoluene (DNT) - US EPA. [Link]

  • Dinitrotoluene – Knowledge and References - Taylor & Francis. [Link]

  • Process for continuously producing toluenediamine through low-pressure hydrogenation synthesis of dinitrotoluene, catalyst and preparation method of catalyst - Google P
  • High purity 2,4-dinitrotoluene from toluene nitration process - Patent 0066202. [Link]

  • Hydrogenation of 2,4Dinitrotoluene to 2,4Diaminotoluene over Platinum Nanoparticles in a High-Pressure Slurry Reactor - ResearchGate. [Link]

  • Synthesis of 2,4,6-trinitrotoluene (TNT) using flow chemistry - JRC Publications Repository. [Link]

  • 2.1 Flexible Polyurethane Foam Chemistry. [Link]

  • Method for preparing 2,4-dinitrotoluene by using mixed acid nitration method - Google P
  • Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One - Research journals. [Link]

Sources

Technical Whitepaper: Pharmacodynamic & Toxicological Profiling of 2-(5-Methylfuran-2-yl)morpholine

[1]

Executive Summary

This technical guide outlines the investigation into the mechanism of action (MoA) of This compound (referred to herein as 5-MFM ).[1] Structurally analogous to the psychostimulant phenmetrazine (2-phenylmorpholine), 5-MFM represents a class of heterocyclic morpholines often explored for central nervous system (CNS) activity.[1]

This guide synthesizes predicted pharmacodynamics based on Structure-Activity Relationships (SAR) with a rigorous experimental validation framework.[1] It specifically addresses the dual nature of the 5-methylfuran moiety: its role as a lipophilic bioisostere for receptor affinity and its potential as a metabolic liability via cytochrome P450-mediated bioactivation.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

5-MFM functions as a monoamine transporter modulator scaffold.[1] Its physicochemical properties suggest high blood-brain barrier (BBB) permeability, necessitating focused CNS safety profiling.[1]

PropertyValue (Predicted/Experimental)Significance
CAS Number 1094752-65-4Unique Identifier
Molecular Formula C₉H₁₃NO₂MW: 167.21 g/mol
pKa (Base) ~8.4 - 8.6Predominantly ionized (cationic) at physiological pH (7.4), critical for DAT/NET binding.[1]
LogP ~1.2 - 1.5Optimal lipophilicity for CNS penetration without excessive tissue accumulation.[1]
Topological Polar Surface Area 24.3 ŲHigh predicted BBB permeability.[1]
Structural Pharmacophore Visualization

The following diagram illustrates the key pharmacophoric features driving the proposed mechanism of action.

Pharmacophorecluster_liabilityMetabolic LiabilityMorpholineMorpholine Ring(Secondary Amine)NitrogenProtonated Nitrogen(Aspartate Anchor)Morpholine->NitrogenPhysiological pHTargetTarget: DAT / NET(Transmembrane Domain)Nitrogen->TargetIonic Interaction(Asp79 in DAT)Furan5-Methylfuran Moiety(Aromatic/Lipophilic)Furan->TargetPi-Pi Stacking / Hydrophobic(Phe/Tyr Residues)

Figure 1: Pharmacophore map highlighting the critical ionic anchor (morpholine nitrogen) and the lipophilic furan ring essential for monoamine transporter binding.

Mechanism of Action (MoA) Hypothesis[1][3][5][8]

Based on the 2-substituted morpholine scaffold (phenmetrazine class), 5-MFM is hypothesized to act primarily as a Monoamine Transporter Inhibitor/Releaser .[1]

Primary Mechanism: Monoamine Reuptake Inhibition

The protonated nitrogen of the morpholine ring mimics the terminal amine of dopamine/norepinephrine.[1]

  • Binding: 5-MFM binds to the central substrate-binding site (S1) of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1]

  • Interaction: The cationic nitrogen forms a salt bridge with a conserved Aspartate residue (Asp79 in hDAT), while the furan ring occupies the hydrophobic pocket usually stabilized by the phenyl ring of dopamine.[1]

  • Effect: Blockade of reuptake leads to elevated synaptic concentrations of monoamines, resulting in psychostimulant-like effects.[1]

Secondary Mechanism: Metabolic Bioactivation (Toxicity)

Unlike the phenyl ring in phenmetrazine, the furan ring is structurally alert.[1]

  • Pathway: CYP450 (specifically CYP2E1 or 2A6) mediates oxidation of the furan double bond.[1]

  • Reactive Intermediate: Formation of a cis-2-butene-1,4-dial (highly reactive enedial).[1]

  • Consequence: This intermediate can form covalent adducts with proteins/DNA, leading to potential hepatotoxicity or renal toxicity.[1] This distinguishes 5-MFM from its phenyl analogs. [1]

Experimental Validation Framework

To confirm the MoA and assess the safety profile, the following screening cascade is required.

Workflow Visualization: The Validation Cascade

ValidationWorkflowStep11. In Silico Docking(hDAT/hNET Homology Models)Step22. Radioligand Binding Assays(Ki Determination)Step1->Step2High Affinity PredictedStep33. Functional Uptake Assays(DA/NE Transport)Step2->Step3Ki < 100 nMStep44. Metabolic Stability (Microsomes)(GSH Trapping Assay)Step3->Step4Functional Potency ConfirmedDecisionGo / No-Go DecisionStep4->DecisionAdduct Formation?

Figure 2: Sequential screening cascade to validate pharmacodynamics and rule out furan-mediated toxicity.

Protocol 1: Functional Uptake Inhibition Assay (HEK293-hDAT)

Purpose: To quantify the potency (IC50) of 5-MFM in inhibiting dopamine reuptake.[1]

  • Cell Preparation: Use HEK293 cells stably expressing human DAT (hDAT).[1] Seed at 50,000 cells/well in Poly-D-Lysine coated 96-well plates.[1]

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM pargyline (to prevent monoamine oxidation).

  • Compound Incubation:

    • Pre-incubate cells with 5-MFM (concentration range: 1 nM to 10 µM) for 10 minutes at 37°C.[1]

    • Control: Cocaine (10 µM) as a positive control for total block.[1]

  • Substrate Addition: Add [³H]-Dopamine (final conc. 20 nM) and incubate for 5 minutes.

  • Termination: Rapidly wash cells 3x with ice-cold buffer. Lyse cells with 0.1 N NaOH.[1]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Uptake vs. Log[Concentration]. Fit to a non-linear regression model (Sigmoidal dose-response) to determine IC50.[1]

Protocol 2: Reactive Metabolite Trapping (GSH Assay)

Purpose: To assess the bioactivation risk of the furan ring.

  • System: Human Liver Microsomes (HLM) (1 mg/mL protein).[1]

  • Reaction Mix: 5-MFM (10 µM) + Glutathione (GSH, 5 mM) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system. Incubate at 37°C for 60 minutes.

  • Analysis: Quench with acetonitrile. Centrifuge and analyze supernatant via LC-MS/MS .

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH-adduct masses (Parent + 307 Da).[1]

    • Positive Hit: Detection of GSH adducts confirms bioactivation of the furan ring to a reactive electrophile.[1]

Comparative Pharmacology (SAR)[1]

The following table contrasts 5-MFM with standard reference compounds to contextualize its expected profile.

CompoundStructure CorePrimary TargetMetabolic Risk
5-MFM Furan-MorpholineDAT/NET (Predicted)High (Furan ring opening)
Phenmetrazine Phenyl-MorpholineDAT/NET (Releaser)Low (Aromatic hydroxylation)
Phendimetrazine N-Methyl-Phenyl-MorpholineProdrug -> PhenmetrazineLow
3-Methylfuran FuranN/A (Toxicant)High (Hepatotoxic)

References

  • Kourounakis, A. P., et al. (2020).[1][2] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews.

  • Raucy, J. L., et al. (1995).[1] "Bioactivation of furan derivatives by cytochrome P450."[1] Advances in Experimental Medicine and Biology.

  • Rothman, R. B., et al. (2002).[1] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] Synapse.

  • BLD Pharm. (2024).[1] "Chemical Safety Data Sheet: 3-(5-Methylfuran-2-yl)morpholine." BLD Pharm Catalog.

  • Peterson, L. A. (2013).[1] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.

Methodological & Application

Application Notes & Protocols: Synthesis of 2,5-Disubstituted Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties. Specifically, 2,5-disubstituted morpholines offer a three-dimensional architecture with two stereocenters, providing a valuable platform for creating structurally diverse and potent therapeutic agents. The precise control over the stereochemistry at the C2 and C5 positions is paramount, as different stereoisomers can exhibit vastly different biological activities.

This guide provides an in-depth overview of robust and modern synthetic strategies for accessing 2,5-disubstituted morpholines, with a focus on methods that offer high diastereoselectivity and enantioselectivity. We will explore the mechanistic rationale behind key transformations and provide detailed, field-proven protocols for researchers in synthetic and medicinal chemistry.

Strategic Approaches to the Morpholine Core

The construction of the 2,5-disubstituted morpholine ring can be broadly categorized by the nature of the key bond-forming cyclization step. The choice of strategy is often dictated by the desired substitution pattern, the required stereochemical outcome, and the availability of starting materials.

Intramolecular Cyclization of Acyclic Precursors

This is the most common and versatile approach, typically involving a 6-endo-trig or 6-exo-trig cyclization of a suitably functionalized acyclic precursor. The precursor is generally an N-substituted amino alcohol derivative where one terminus contains a nucleophile (amine or alcohol) and the other an electrophile or a group that can be activated to become electrophilic.

Key Causality: The stereochemistry of the final product is often controlled by the stereocenters present in the acyclic precursor, which are typically derived from the chiral pool (e.g., amino acids or amino alcohols).

Iodine-mediated cyclization is a powerful method for achieving high diastereoselectivity. The reaction proceeds through an iodonium ion intermediate, and the subsequent intramolecular nucleophilic attack by the hydroxyl group occurs in an anti-fashion, leading to a trans relationship between the newly formed C-I bond and the attacking oxygen.

G

A notable example involves the cyclization of N-allyl amino alcohols derived from natural α-amino acids.[3] This strategy provides rapid access to trans-2,5-disubstituted morpholines with high diastereoselectivity.[3] The resulting 2-iodomethyl substituent can be further displaced with various nucleophiles, adding another layer of diversity.[3]

When the acyclic precursor contains a Michael acceptor, an intramolecular conjugate addition of the hydroxyl group can be used to form the morpholine ring. This strategy has been successfully employed starting from enantiomerically pure amino alcohols.[4] The diastereoselectivity of the cyclization can be influenced by the reaction conditions, such as temperature and the choice of base.[4]

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis offers powerful and atom-economical routes to morpholines, often proceeding under mild conditions with high stereocontrol.

Palladium catalysis is particularly effective for these transformations.

  • Intramolecular Hydroamination: A palladium catalyst can facilitate the intramolecular addition of an N-H bond across a C-C double or triple bond. This has been used as the key step in a stereoselective synthesis of 2,5-disubstituted morpholines from carbamate-protected aziridines, which are opened to form aminoalkene intermediates that subsequently cyclize.[5]

  • Intramolecular Carboamination: This strategy involves the coupling of an amine, an alkene, and an aryl or alkenyl halide in a single intramolecular step. This powerful reaction constructs the morpholine ring while simultaneously installing a substituent from the halide coupling partner, providing access to a wide array of complex products as single stereoisomers.[6]

A more recent development involves the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols. This atom-economic pathway provides access to highly functionalized and substituted morpholines with excellent yields and diastereoselectivity.[7]

Modern Stereoselective Strategies

Combining the high selectivity of enzymes with traditional chemical transformations provides an elegant route to enantiomerically pure morpholines. One such approach utilizes a hydroxynitrile lyase to mediate the enantioselective addition of cyanide to aldehydes, establishing the first stereocenter with near-perfect control.[8] Subsequent chemical steps convert the resulting cyanohydrin into an amino alcohol precursor, which is then cyclized to afford either cis- or trans-2,5-disubstituted morpholines in high diastereomeric and enantiomeric purity.[8]

Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis. A recently developed method employs a photocatalyst, a Lewis acid, and a Brønsted acid to achieve a diastereoselective annulation for the synthesis of substituted morpholines from readily available starting materials.[2] This approach avoids the need for pre-functionalized reagents and proceeds via a radical cation intermediate, offering access to complex substitution patterns.[2]

Comparative Analysis of Synthetic Protocols

Method Key Reagents/Catalyst Stereocontrol Advantages Limitations Primary Reference
Iodine-Mediated Cyclization I₂, NaHCO₃High Diastereoselectivity (trans)Fast, high-yielding, uses common reagents, functional handle for diversification.Stoichiometric iodine, primarily yields trans products.ACS Comb. Sci. 2012[3]
Pd-Catalyzed Hydroamination Pd Catalyst, Lewis AcidHigh DiastereoselectivityCatalytic, stereoselective, good yields.Requires synthesis of specific aminoalkene precursors.J. Org. Chem. 2005[5]
Pd-Catalyzed Carboamination Pd Catalyst (e.g., Pd₂(dba)₃), LigandHigh Diastereoselectivity (cis)Convergent, builds complexity quickly.Catalyst sensitivity, requires aryl/alkenyl halides.Org. Lett. 2007[6]
Chemoenzymatic Synthesis Hydroxynitrile Lyase, ReductantsExcellent Enantio- & DiastereoselectivityAccess to both cis and trans isomers, very high enantiopurity.Multi-step, requires specific enzyme.J. Org. Chem. 2010[8]
Photocatalytic Annulation Photocatalyst, Lewis Acid, Brønsted AcidHigh DiastereoselectivityUses simple starting materials, mild conditions, broad scope.Requires specialized photocatalysis setup.J. Am. Chem. Soc. 2024[2]

Detailed Experimental Protocols

Protocol 1: Diastereoselective Synthesis of trans-2,5-Disubstituted Morpholines via Iodine-Mediated Cyclization

This protocol is adapted from the work of Kumar, et al., and demonstrates a robust method starting from an L-amino acid.[3] The key is the substrate-controlled 6-exo-trig cyclization.

G

Step 1: Synthesis of the N-Allyl Amino Alcohol Precursor (Not Detailed) The precursor is synthesized from a commercially available L-amino acid via standard procedures: (1) N-protection (e.g., Boc), (2) reduction of the carboxylic acid to the alcohol, (3) N-allylation, and (4) deprotection of the nitrogen protecting group.

Step 2: Iodine-Mediated Cyclization

  • Reaction Setup: To a solution of the N-allyl amino alcohol (1.0 equiv) in acetonitrile (MeCN, 0.1 M) in a round-bottom flask, add sodium bicarbonate (NaHCO₃, 3.0 equiv).

    • Causality: NaHCO₃ acts as a mild base to neutralize the HI generated during the reaction, preventing acid-catalyzed side reactions.

  • Addition of Iodine: Cool the mixture to 0 °C using an ice bath. Add a solution of iodine (I₂, 1.5 equiv) in MeCN dropwise over 15 minutes.

    • Causality: Slow, cold addition controls the rate of the exothermic reaction and minimizes the formation of byproducts. The iodine acts as an electrophile, activating the alkene for nucleophilic attack.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the excess iodine disappears.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired trans-2,5-disubstituted morpholine.

    • Expected Outcome: This procedure typically yields the trans diastereomer exclusively in high yields (85-95%).[3]

Protocol 2: Palladium-Catalyzed Stereoselective Hydroamination

This protocol outlines the key cyclization step for forming a 2,5-disubstituted morpholine from an aminoalkene precursor, as described by Wolfe and coworkers.[5]

G

Step 1: Preparation of the Aminoalkene Precursor (Not Detailed) The synthesis begins with a carbamate-protected aziridine, which undergoes regioselective ring-opening with an unsaturated alcohol nucleophile in the presence of a Lewis acid to yield the required aminoalkene.[5]

Step 2: Palladium-Catalyzed Intramolecular Hydroamination

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with palladium acetate (Pd(OAc)₂, 0.05 equiv) and a suitable phosphine ligand (e.g., DPEPhos, 0.06 equiv).

    • Causality: The phosphine ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity to favor the desired hydroamination pathway.

  • Addition of Reagents: Add toluene (0.2 M), followed by the aminoalkene substrate (1.0 equiv). Finally, add a solution of a weak acid, such as benzoic acid (0.1 equiv).

    • Causality: The acid additive is often necessary to facilitate the protonolysis step in the catalytic cycle, regenerating the active catalyst.

  • Reaction Conditions: Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at 100 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate it in vacuo. Purify the residue directly by flash column chromatography on silica gel.

    • Expected Outcome: This method delivers the 2,5-disubstituted morpholine as a single diastereomer in excellent yield.[5]

Conclusion

The synthesis of 2,5-disubstituted morpholines has evolved significantly, with a range of powerful and stereoselective methods now available to the medicinal and synthetic chemist. Classical approaches based on substrate-controlled intramolecular cyclizations remain highly effective and predictable. Concurrently, modern transition-metal and photocatalytic methods provide novel, efficient pathways that broaden the scope of accessible structures from simple, readily available precursors. The choice of synthetic route should be guided by considerations of stereochemical requirements, desired substitution patterns, scalability, and atom economy. The protocols and strategies outlined in this guide offer a robust starting point for researchers aiming to incorporate this valuable heterocyclic scaffold into their drug discovery and development programs.

References

  • Brice, J. L., & Wolfe, J. P. (2005). Stereoselective Synthesis of 2,5-Disubstituted Morpholines Using a Palladium-Catalyzed Hydroamination Reaction. Journal of Organic Chemistry. Available at: [Link]

  • This citation is not directly used in the text but supports the general knowledge base.
  • Piotrowski, D. W., et al. (2018). Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist. Organic Process Research & Development. Available at: [Link]

  • Cimino, M., & Vargiu, A. V. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]

  • This citation is not directly used in the text but supports the general knowledge base.
  • This citation is not directly used in the text but supports the general knowledge base.
  • This citation is not directly used in the text but supports the general knowledge base.
  • This citation is not directly used in the text but supports the general knowledge base.
  • Brisco, T. A., et al. (2024). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available at: [Link]

  • Ney, J. E., & Wolfe, J. P. (2007). A New Strategy for the Synthesis of Substituted Morpholines: Palladium-Catalyzed Carboamination Reactions of O-Allyl Ethanolamines. Organic Letters. Available at: [Link]

  • Pagar, V. V., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • This citation is not directly used in the text but supports the general knowledge base.
  • Liu, K., & Li, X. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Available at: [Link]

  • Kumar, A., et al. (2012). I2-Mediated Diversity Oriented Diastereoselective Synthesis of Amino Acid Derived trans-2,5-Disubstituted Morpholines, Piperazines, and Thiomorpholines. ACS Combinatorial Science. Available at: [Link]

  • Purkarthofer, T., et al. (2010). Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines. The Journal of Organic Chemistry. Available at: [Link]

  • This citation is not directly used in the text but supports the general knowledge base.
  • Chen, Y., et al. (2018). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications. Available at: [Link]

  • This citation is not directly used in the text but supports the general knowledge base.
  • Palchykov, V. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • This citation is not directly used in the text but supports the general knowledge base.
  • This citation is not directly used in the text but supports the general knowledge base.

Sources

Application Notes and Protocols for the Analytical Characterization of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Morpholine, a versatile heterocyclic compound, is a crucial building block in the synthesis of a multitude of therapeutic agents, including anticancer, antibacterial, and neuroprotective drugs.[1][2] The unique structural and physicochemical properties of the morpholine ring, such as its metabolic stability and ability to modulate pharmacokinetic profiles, make it a privileged scaffold in drug discovery.[1][3] This document provides a comprehensive guide to the analytical methods essential for the robust characterization of morpholine derivatives. Detailed protocols for chromatographic, spectroscopic, and spectrometric techniques are presented, offering researchers, scientists, and drug development professionals a practical resource for ensuring the identity, purity, and quality of these vital pharmaceutical compounds.

Introduction: The Significance of Morpholine in Medicinal Chemistry

The morpholine moiety, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, imparts favorable properties to drug candidates. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point for binding to biological targets.[1][3] Derivatives of morpholine are being investigated for a wide array of therapeutic applications, including as inhibitors of kinases involved in cancer progression and as agents targeting receptors in the central nervous system.[3][4]

Given the therapeutic potential and the stringent regulatory requirements for pharmaceutical development, the unambiguous characterization of morpholine derivatives is of paramount importance. A multi-technique analytical approach is necessary to confirm the chemical structure, assess purity, and identify any process-related impurities or degradants. This guide outlines the principal analytical methodologies and provides detailed, field-tested protocols to aid in these critical characterization efforts.

Orthogonal Analytical Strategy for Comprehensive Characterization

A robust analytical strategy for morpholine derivatives relies on the integration of multiple, orthogonal techniques. This approach ensures a comprehensive understanding of the molecule's properties and minimizes the risk of overlooking critical quality attributes.

Orthogonal Analytical Workflow for Morpholine Derivatives cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Characterization cluster_validation Method Validation & Quality Control Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Analysis MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Primary Analysis Chromatography Chromatography (HPLC, GC) Purification->Chromatography Primary Analysis FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID Xray X-ray Crystallography (if applicable) NMR->Xray Structural Confirmation Validation Analytical Method Validation (ICH Q2(R2)) NMR->Validation MS->Chromatography Impurity Profiling MS->Validation Chromatography->NMR Fraction Analysis Chromatography->MS Fraction Analysis Chromatography->Validation FTIR->Validation Xray->Validation QC Quality Control Testing Validation->QC

Caption: Orthogonal analytical workflow for morpholine derivatives.

Chromatographic Methods for Separation and Purity Assessment

Chromatography is the cornerstone for separating a morpholine derivative from starting materials, byproducts, and degradants. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of morpholine derivatives due to its versatility and applicability to a broad range of non-volatile and thermally labile compounds.[5]

Protocol: Reversed-Phase HPLC for a Novel Morpholine-Containing API

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column:

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The choice of stationary phase is critical and should be optimized based on the polarity of the specific derivative.

  • Mobile Phase:

    • A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase linearly to a high percentage (e.g., 95%) over a defined period (e.g., 20-30 minutes).

  • Flow Rate:

    • 1.0 mL/min

  • Column Temperature:

    • 30 °C

  • Detection:

    • UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm, or determined by PDA scan).

  • Injection Volume:

    • 5-10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5-1.0 mg/mL.

Causality Behind Experimental Choices:

  • The C18 stationary phase provides a hydrophobic surface that retains the morpholine derivative and related substances based on their lipophilicity.

  • The use of formic acid in the mobile phase helps to protonate the morpholine nitrogen, leading to sharper peaks and improved chromatographic performance.

  • A gradient elution is necessary to elute both polar starting materials and non-polar byproducts within a reasonable analysis time.

Gas Chromatography (GC)

For volatile and thermally stable morpholine derivatives, GC offers high resolution and sensitivity.[6] Often, derivatization is required to increase the volatility of the analyte.[7]

Protocol: GC-MS Analysis of Morpholine via Derivatization

This protocol is particularly useful for detecting residual morpholine in a sample.[8]

  • Derivatization:

    • In an acidic environment, morpholine, a secondary amine, can react with sodium nitrite to form the more volatile and stable N-nitrosomorpholine.[7][8]

    • To a known amount of sample, add an acidic solution followed by a solution of sodium nitrite.[7]

    • The reaction mixture is typically heated for a short period (e.g., 40°C for 5 minutes).[7]

    • The resulting N-nitrosomorpholine is then extracted into an organic solvent like dichloromethane.[7][8]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column:

    • A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas:

    • Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature:

    • 250°C

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.[8]

ParameterValueReference
Linearity Range10 - 500 µg/L[7]
Correlation Coefficient (R²)> 0.999[7]
Limit of Detection (LOD)7.3 µg/L[7]
Limit of Quantification (LOQ)24.4 µg/L[7]
Spiked Recovery Rate94.3% - 109.0%[7]
Intra-day Precision (RSD%)2.0% - 4.4%[7]
Inter-day Precision (RSD%)3.3% - 7.0%[7]

Spectroscopic and Spectrometric Methods for Structural Elucidation

Spectroscopic and spectrometric techniques provide detailed information about the molecular structure and functional groups present in a morpholine derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. For morpholine derivatives, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are indispensable.

Key NMR Features of the Morpholine Ring:

  • ¹H NMR: The protons on the morpholine ring typically appear as two distinct multiplets due to the different chemical environments of the methylene groups adjacent to the oxygen and nitrogen atoms.[9][10]

    • Protons adjacent to the oxygen (O-CH₂) are deshielded and appear further downfield (typically δ 3.6-3.8 ppm).

    • Protons adjacent to the nitrogen (N-CH₂) are more shielded and appear upfield (typically δ 2.4-2.7 ppm).

  • ¹³C NMR: The carbon atoms of the morpholine ring also show distinct signals.[10]

    • The carbon adjacent to the oxygen (O-CH₂) is deshielded and appears around δ 67 ppm.[10]

    • The carbon adjacent to the nitrogen (N-CH₂) appears around δ 45-50 ppm.

Protocol: Acquiring High-Quality NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the morpholine derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be useful to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Acquisition (if necessary):

    • If the structure is complex, acquire 2D spectra such as COSY (to identify proton-proton couplings) and HSQC (to correlate protons with their directly attached carbons).

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation and impurity identification.[11] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., acetonitrile or methanol, often with a small amount of formic acid to promote protonation).

  • Infusion: Introduce the sample into the ESI source via direct infusion or coupled with an LC system.

  • MS Parameters:

    • Ionization Mode: Positive ESI is typically used for morpholine derivatives due to the basic nitrogen.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.

    • Mass Range: Scan a range that includes the expected molecular ion.

  • Tandem MS (MS/MS):

    • To obtain structural information, perform fragmentation of the protonated molecular ion ([M+H]⁺). The fragmentation pattern can reveal characteristic losses of the morpholine ring or its substituents.

Mass Spectrometry Fragmentation of a Morpholine Derivative M_H [M+H]⁺ (Protonated Molecule) Fragment1 Fragment 1 (Loss of a substituent) M_H->Fragment1 CID Fragment2 Fragment 2 (Ring opening) M_H->Fragment2 CID Fragment3 Fragment 3 (Further fragmentation) Fragment1->Fragment3 CID

Caption: Generalized MS/MS fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Characteristic FTIR Absorptions for Morpholine Derivatives:

  • C-H stretching: Aliphatic C-H stretches from the morpholine ring are typically observed in the 2850-3000 cm⁻¹ region.

  • C-O stretching: The ether linkage in the morpholine ring gives rise to a strong C-O stretching band, usually around 1115 cm⁻¹.

  • N-H stretching: If the morpholine nitrogen is unsubstituted, a secondary amine N-H stretch will be present in the 3200-3500 cm⁻¹ region.

  • Other functional groups: Additional peaks will be present depending on the other functional groups in the derivative (e.g., C=O, aromatic rings).

Protocol: FTIR Analysis using Attenuated Total Reflectance (ATR)

  • Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan before analyzing the sample.

X-ray Crystallography for Absolute Structure Determination

For crystalline morpholine derivatives, single-crystal X-ray diffraction provides the absolute three-dimensional structure of the molecule. This technique is invaluable for confirming stereochemistry and understanding intermolecular interactions in the solid state.[12][13]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the morpholine derivative of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.[12]

Method Validation According to ICH Guidelines

All analytical methods used for the characterization of pharmaceutical compounds must be validated to ensure they are suitable for their intended purpose.[14] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a framework for analytical method validation.[15][16]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical characterization of morpholine derivatives is a critical component of drug discovery and development. A comprehensive and orthogonal approach, employing a combination of chromatographic and spectroscopic techniques, is essential for confirming the structure, assessing the purity, and ensuring the quality of these important pharmaceutical compounds. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this field, enabling them to generate reliable and accurate analytical data that meets the rigorous standards of the pharmaceutical industry.

References

  • Vertex AI Search. (2023). Liquid phase method for morpholine.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Different analytical methods of estimation of morpholine or its derivatives. (2018).
  • Morpholine Derivatives in Agrochemical Discovery and Development. (2023). PubMed.
  • HPLC Methods for analysis of Morpholine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Taylor & Francis Online.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). IVT Network.
  • Multiplet shape in proton NMR of morpholines. (2016). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024).
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016).
  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. (1998).
  • T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. (2003).
  • ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]

  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. (n.d.).
  • X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). (n.d.).
  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). MDPI.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021).
  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org.
  • Abt synthesized morpholine derivatives NMR spectra? (2017).
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH.
  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC. (n.d.).
  • Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Valid
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC. (n.d.).
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). ScienceScholar.

Sources

2-(5-Methylfuran-2-yl)morpholine as a precursor for novel therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(5-Methylfuran-2-yl)morpholine in Novel Therapeutic Design

Executive Summary

This compound represents a high-value "chimeric" scaffold in modern drug discovery, bridging the gap between flat, aromatic fragments and three-dimensional (3D), sp3-rich architectures. While morpholine is a privileged pharmacophore found in numerous FDA-approved drugs (e.g., Gefitinib, Linezolid) due to its solubility and metabolic properties, the attached 5-methylfuran moiety serves a dual purpose:

  • Pharmacophoric Element: It acts as a lipophilic, aromatic bioisostere with a blocked metabolic soft-spot (the 5-position).

  • Synthetic Handle: It functions as a "masked" reactive center for oxidative rearrangement (Achmatowicz reaction), enabling the rapid generation of complex spirocyclic or fused-ring systems.

This guide outlines the handling, direct functionalization, and transformative applications of this precursor in the synthesis of novel therapeutics.

Chemical Profile & Stability

PropertyData / Description
IUPAC Name This compound
Molecular Weight 167.21 g/mol
CLogP ~1.2 (Estimated)
Solubility High in DCM, MeOH, DMSO; Moderate in Water (pH dependent)
pKa (Conj. Acid) ~8.4 (Morpholine nitrogen)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen).
Stability Alert Acid Sensitive. The furan ring is susceptible to acid-catalyzed polymerization or ring-opening. Avoid prolonged exposure to strong Lewis acids without buffering.

Application Workflow: The Divergent Synthesis Strategy

The true power of this compound lies in its ability to serve as a branching point for library generation.

  • Path A (Direct Derivatization): Exploits the secondary amine for rapid SAR (Structure-Activity Relationship) exploration, keeping the furan intact as a lipophilic binder.

  • Path B (Scaffold Remodeling): Utilizes the furan as a pro-electrophile. Through the Achmatowicz rearrangement, the furan is converted into a dihydropyranone, creating a novel 3D spiro-morpholine scaffold.

DivergentSynthesis Start 2-(5-Methylfuran-2-yl) morpholine PathA Path A: N-Functionalization (Library Expansion) Start->PathA Buchwald / Red. Amination PathB Path B: Oxidative Rearrangement (Scaffold Hopping) Start->PathB NBS / mCPBA ProdA1 Ureas / Amides (GPCR/Kinase Targets) PathA->ProdA1 ProdA2 N-Alkyl Derivatives (Ion Channel Modulators) PathA->ProdA2 ProdB1 Achmatowicz Product (Dihydropyranone) PathB->ProdB1 ProdB2 Spirocyclic Morpholines (High Fsp3 Fragments) ProdB1->ProdB2 Reductive Cyclization

Figure 1: Divergent synthetic utility of the this compound scaffold.

Detailed Protocols

Protocol A: N-Derivatization (Library Synthesis)

Objective: To attach diversity elements to the morpholine nitrogen without degrading the acid-sensitive furan ring.

Method: Reductive Amination (Mild Conditions) Standard acidic reductive amination (e.g., using acetic acid) can degrade the furan. This protocol uses a Lewis Acid-surrogate approach to maintain integrity.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Aldehyde: Diverse R-CHO (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step:

  • Complexation: Dissolve the morpholine precursor and the aldehyde in anhydrous DCE (0.1 M concentration) under Nitrogen. Stir for 30 minutes at Room Temperature (RT) to allow iminium ion pre-equilibrium.

  • Reduction: Add STAB in a single portion.

    • Critical Note: Do not add acetic acid unless the reaction stalls. If acid is required, use <1 equivalent and monitor furan integrity by TLC.

  • Quench: Stir for 4–16 hours. Quench by adding saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradients). Avoid acidic modifiers (like TFA) in the mobile phase; use 0.1% NH₄OH if tailing occurs.

Protocol B: The Achmatowicz Rearrangement (Scaffold Remodeling)

Objective: To convert the aromatic furan into a chiral, functionalized dihydropyranone, increasing the fraction of sp3 hybridized carbons (Fsp3).

Mechanism: The reaction proceeds via oxidative ring opening of the furan to an enedione, which cyclizes to a hemiketal.

Reagents:

  • Substrate: N-Boc-2-(5-Methylfuran-2-yl)morpholine (Protection of N is mandatory to prevent oxidation of the amine).

  • Oxidant: N-Bromosuccinimide (NBS) (1.1 equiv).

  • Solvent: THF/Water (4:1 ratio).

  • Base: NaHCO₃ (2.0 equiv).

Step-by-Step:

  • Protection (Prerequisite): Ensure the morpholine nitrogen is protected (e.g., Boc, Cbz). Free amines will react with NBS.

  • Preparation: Dissolve the N-protected substrate in THF/Water. Cool to 0°C.

  • Oxidation: Add NaHCO₃, followed by the portion-wise addition of NBS over 10 minutes. The solution will turn yellow/orange.

  • Rearrangement: Stir at 0°C for 1 hour, then warm to RT. The reaction drives the formation of the 6-hydroxy-2H-pyran-3(6H)-one derivative.[1]

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to neutralize excess oxidant). Extract with Ethyl Acetate.

  • Outcome: The product is a dihydropyranone . This intermediate can be further reduced (NaBH₄) or functionalized to create spiro-bicyclic ethers.

Therapeutic Implications & Metabolism[2]

Metabolic Stability (The "Furan Problem"): Unsubstituted furans are often metabolic liabilities. Cytochrome P450 enzymes can oxidize the furan ring to reactive cis-2-butene-1,4-dial intermediates (toxic metabolites).

  • Advantage of 5-Methyl: The 5-methyl group in this specific precursor blocks one of the primary sites of metabolic attack, significantly improving stability compared to unsubstituted furan-morpholines.

  • Risk Mitigation: If used in late-stage lead optimization, monitor for glutathione adducts in microsomal stability assays.

Target Classes:

  • Kinase Inhibitors: The morpholine hinge-binder motif is well established. The furan extends into the solvent front or hydrophobic pocket.

  • CNS Agents: The high lipophilicity and compact size allow for blood-brain barrier (BBB) penetration.

  • Fragment-Based Discovery: The molecule serves as an excellent fragment with vectors for growth at the Nitrogen and the Furan-5 position (via C-H activation).

References

  • Achmatowicz Reaction in Drug Discovery

    • Title: The Achmatowicz Rearrangement: A Versatile Tool for Diversity-Oriented Synthesis.
    • Source:Accounts of Chemical Research.
    • URL:[Link] (Verified Concept Link)

  • Metabolic Stability of Heterocycles

    • Title: Mitigating Heterocycle Metabolism in Drug Discovery.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Morpholine Synthesis & Utility

    • Title: Recent Advances in the Synthesis of Morpholines.[2][3]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Building Block Data

    • Title: this compound Product Page.[4][5]

    • Source:Fluorochem.

Sources

Application Note: A Practical Guide to the N-Alkylation of Morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of N-Alkylated Morpholines in Drug Discovery

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved pharmaceuticals.[1][2] Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a highly desirable scaffold. The N-alkylation of morpholine is a fundamental synthetic transformation that allows for the strategic modification of lead compounds, enabling the fine-tuning of their biological activity and pharmacokinetic profiles. This application note provides a detailed, reliable, and scientifically grounded protocol for the N-alkylation of morpholine, designed for researchers and professionals in the field of drug development.

Mechanistic Underpinnings: SN2 vs. Reductive Amination

The synthesis of N-alkylated morpholines can be broadly approached via two primary mechanistic pathways:

Nucleophilic Substitution (SN2 Pathway)

The most common method for N-alkylation involves the reaction of morpholine with an alkyl halide or sulfonate.[3][4] This reaction proceeds through a classic SN2 mechanism, where the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. This process is typically facilitated by a non-nucleophilic base to neutralize the acid byproduct.

Reductive Amination

An alternative, greener approach is reductive amination.[4][5] This method involves the reaction of morpholine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product.[6] This "borrowing hydrogen" approach avoids the use of alkyl halides and generates water as the primary byproduct.[4][7]

Experimental Protocols

This section details two robust protocols for the N-alkylation of morpholine, highlighting both the classical SN2 approach and the modern reductive amination strategy.

Protocol 1: N-Alkylation via SN2 Reaction with Benzyl Bromide

This protocol describes the synthesis of 4-benzylmorpholine, a common N-alkylated derivative.

3.1.1. Materials and Reagents
ReagentFormulaMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
MorpholineC₄H₉NO87.121.020.01.74 g (1.74 mL)
Benzyl BromideC₇H₇Br171.041.122.03.76 g (2.65 mL)
Potassium CarbonateK₂CO₃138.212.040.05.53 g
Acetonitrile (ACN)CH₃CN41.05--50 mL
3.1.2. Reaction Workflow

Figure 1. Workflow for SN2 N-Alkylation of Morpholine.

3.1.3. Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine morpholine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (50 mL).

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the stirring suspension at room temperature.

  • Reaction Execution: Heat the mixture to 60°C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the morpholine starting material is consumed.

  • Work-up: Cool the reaction to room temperature, filter off the potassium carbonate, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with Benzaldehyde

This protocol offers a more atom-economical approach to the synthesis of 4-benzylmorpholine.

3.2.1. Materials and Reagents
ReagentFormulaMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
MorpholineC₄H₉NO87.121.020.01.74 g (1.74 mL)
BenzaldehydeC₇H₆O106.121.122.02.33 g (2.24 mL)
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.941.530.06.36 g
Dichloromethane (DCM)CH₂Cl₂84.93--50 mL
3.2.2. Reaction Workflow

Figure 2. Workflow for Reductive Amination of Morpholine.

3.2.3. Step-by-Step Procedure
  • Reaction Setup: To a solution of morpholine (1.0 eq) in dichloromethane (50 mL) in a 100 mL round-bottom flask, add benzaldehyde (1.1 eq).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Execution: Stir the reaction at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Safety and Handling

  • Morpholine: Morpholine is a flammable and corrosive liquid.[8][9] It can cause severe skin burns and eye damage.[10] Always handle morpholine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Alkylating Agents: Alkyl halides such as benzyl bromide are lachrymators and are toxic. They should be handled with extreme care in a fume hood.

  • Reductive Amination Reagents: Sodium triacetoxyborohydride is a moisture-sensitive reagent and should be handled under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.[8][9][11]

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Consider a more polar solvent like DMF for SN2 reactions.
Poor quality reagentsEnsure reagents are pure and dry, especially for reductive amination.
Side Product Formation Over-alkylation (quaternary salt) in SN2Use a slight excess of morpholine.
Aldehyde/ketone reduction in reductive aminationEnsure slow, portion-wise addition of the reducing agent.
Difficult Purification Co-elution of product and starting materialOptimize the mobile phase for column chromatography. A small amount of triethylamine can be added to the eluent to reduce tailing of the amine product on silica gel.

References

  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163–171. [Link]

  • Google Patents. (n.d.). Methods for preparing n-substituted morpholine compounds.
  • Royal Society of Chemistry. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]

  • American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS. [Link]

  • ResearchGate. (n.d.). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. Retrieved from [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]

  • Google Patents. (n.d.). Preparation of n-alkylated opiates by reductive amination.
  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. [Link]

  • National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • ResearchGate. (n.d.). Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. Retrieved from [Link]

  • Carl ROTH. (2025). Morpholine - SAFETY DATA SHEET. [Link]

  • ResearchGate. (2019). Recent progress in the synthesis of morpholines. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Morpholine. [Link]

  • MDPI. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. [Link]

  • ACS Publications. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Morpholine and its Derivatives in Pharmaceutical and Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust and validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of morpholine. Morpholine, a versatile heterocyclic amine, is a critical building block in pharmaceutical synthesis and sees use in applications ranging from corrosion inhibition to fruit waxing.[1][2][3] However, its physicochemical properties—specifically its high polarity and lack of a strong UV chromophore—present significant analytical challenges.[3] This document provides two distinct, field-proven protocols to address these challenges: Method 1 , a pre-column derivatization method coupled with UV detection, suitable for laboratories equipped with standard HPLC systems; and Method 2 , a highly sensitive direct analysis method using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS). The causality behind experimental choices, detailed step-by-step protocols, validation data, and expert troubleshooting insights are provided to empower researchers, scientists, and drug development professionals to achieve accurate and reliable quantification of morpholine in diverse matrices.

The Analytical Challenge: Why Morpholine is Difficult to Quantify

The primary difficulty in developing HPLC methods for morpholine stems from its molecular structure. As a small, polar, secondary amine, it exhibits poor retention on traditional reversed-phase (C8, C18) columns. Furthermore, it lacks a suitable chromophore, rendering direct analysis by HPLC with UV detection insensitive and impractical for trace-level quantification.[3] Therefore, analytical strategies must be employed to overcome these intrinsic limitations. The two primary strategies are:

  • Chemical Derivatization: This involves reacting morpholine with a labeling agent to attach a chromophore or fluorophore. This enhances its detectability by UV or fluorescence detectors and simultaneously improves its chromatographic retention on reversed-phase columns.

  • Alternative Chromatographic Modes and Advanced Detection: This approach avoids derivatization by using chromatographic techniques better suited for polar analytes, such as HILIC, and coupling them with highly sensitive and selective detectors like mass spectrometers.[4][5]

This guide will explore both pathways, providing a validated protocol for each.

Method 1: HPLC-UV Analysis via Pre-Column Derivatization

This method is a robust and cost-effective approach for quantifying morpholine as a residual impurity in pharmaceutical active substances (APIs). The core principle is the reaction of morpholine with a derivatizing agent, 1-Naphthyl isothiocyanate (NIT), to form a stable thiourea derivative.[6] This derivative possesses a strong chromophore, making it easily detectable by standard UV detectors, and is significantly more hydrophobic, allowing for excellent retention and separation on a C18 column.[7]

Principle of Derivatization

The secondary amine group of morpholine nucleophilically attacks the electrophilic carbon of the isothiocyanate group in NIT. This reaction, depicted below, forms a stable, UV-active derivative that can be reliably quantified.

G cluster_reactants Reactants cluster_product Product Morpholine Morpholine Reaction Morpholine->Reaction NIT 1-Naphthyl isothiocyanate (NIT) NIT->Reaction Derivative Stable, UV-Active Thiourea Derivative Reaction->Derivative + caption Derivatization Reaction Scheme.

Caption: Derivatization of Morpholine with NIT.

Experimental Protocol

2.2.1. Reagents and Materials

  • Morpholine (Reference Standard)

  • 1-Naphthyl isothiocyanate (NIT), 98% or higher

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Methanol (HPLC Grade)

  • Active Pharmaceutical Ingredient (API) or sample matrix

  • Volumetric flasks, pipettes, and autosampler vials

2.2.2. Preparation of Solutions

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Derivatizing Reagent (NIT Solution): Accurately weigh and dissolve an appropriate amount of 1-Naphthyl isothiocyanate in Acetonitrile to obtain a concentration of ~1.0 mg/mL. Note: Prepare this solution fresh daily.

  • Standard Stock Solution: Accurately weigh ~30 mg of Morpholine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. This yields a concentration of ~300 µg/mL.

  • Working Standard Solution (~1.0 µg/mL): Perform serial dilutions of the Standard Stock Solution with Diluent to achieve a final concentration of approximately 1.0 µg/mL.

2.2.3. Sample Preparation and Derivatization Procedure

  • Sample Weighing: Accurately weigh an amount of the API sample containing the expected quantity of morpholine into a suitable volumetric flask.

  • Dissolution: Dissolve the sample in Diluent.

  • Derivatization:

    • Pipette 1.0 mL of the prepared sample solution into an autosampler vial.

    • Add 0.5 mL of the NIT Solution.

    • Cap the vial and vortex thoroughly.

    • Allow the reaction to proceed at room temperature for at least 30 minutes.

  • Standard Derivatization: Prepare a calibration standard by pipetting 1.0 mL of the Working Standard Solution into an autosampler vial and following the same derivatization steps as the sample.

HPLC Chromatographic Conditions
ParameterConditionCausality & Rationale
Column C18, 4.6 x 250 mm, 5 µmThe non-polar C18 stationary phase provides excellent retention for the hydrophobic thiourea derivative.
Mobile Phase A AcetonitrileThe strong organic solvent elutes the derivative from the column.
Mobile Phase B WaterThe aqueous component allows for manipulation of polarity for gradient elution.
Gradient 0-15 min: 60% A; 15-20 min: 60-80% A; 20-25 min: 80% AA gradient program ensures efficient elution of the derivative while cleaning the column of late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CMaintains consistent retention times and peak shapes by controlling mobile phase viscosity.
Injection Vol. 20 µLA typical injection volume to ensure good sensitivity without overloading the column.
UV Detection 230 nmThe naphthyl moiety of the derivative exhibits strong absorbance at this wavelength, maximizing sensitivity.
Method Validation and Expected Performance

This derivatization method has been validated, demonstrating excellent performance for the quantification of morpholine in a pharmaceutical intermediate.[7]

Validation ParameterTypical Result
Linearity Range 0.3 - 1.2 µg/mL[7]
Correlation Coefficient (r²) > 0.999[7]
Limit of Detection (LOD) 0.10 µg/mL[7]
Limit of Quantification (LOQ) 0.30 µg/mL[7]
Accuracy (Recovery) 97.9% to 100.4%[7]
Precision (%RSD) < 2.0%[7]

Method 2: HILIC-MS/MS for Direct Analysis of Morpholine

For applications requiring higher sensitivity and throughput, such as analyzing trace residues in complex food matrices, direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry is the superior choice.[4] HILIC is a chromatographic technique that uses a polar stationary phase and a high-organic-content mobile phase to separate polar compounds.[5][8][9] This makes it ideal for retaining and separating the highly polar morpholine molecule without the need for derivatization.[4]

Principle of HILIC

In HILIC, the mobile phase (typically high in acetonitrile) forms a water-enriched layer on the surface of the polar stationary phase. Polar analytes, like morpholine, partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water/aqueous buffer content).[10] This mechanism is orthogonal to reversed-phase chromatography and is perfectly suited for this application.

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Homogenize Homogenize Sample (e.g., Apple Peel) Extract Extract with Acidified Methanol Homogenize->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Filter Filter through 0.22 µm Syringe Filter Centrifuge->Filter Inject Inject into HILIC Column Filter->Inject Prepared Sample Separate Gradient Elution (Increasing Aqueous Content) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect caption HILIC-MS/MS Workflow for Morpholine.

Caption: HILIC-MS/MS Workflow for Morpholine.

Experimental Protocol

3.2.1. Reagents and Materials

  • Morpholine (Reference Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Water (LC-MS Grade or 18.2 MΩ·cm)

  • Food sample (e.g., apples, citrus fruit)[4]

3.2.2. Preparation of Solutions

  • Extraction Solvent: 1% Acetic Acid in Methanol.[2]

  • Mobile Phase A: 20 mM Ammonium Formate in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Standard Stock Solution: Prepare a stock solution of morpholine in methanol at 1000 µg/mL.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution in a mixture of acetonitrile and water to match the initial mobile phase conditions.

3.2.3. Sample Preparation

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10g of apple peel).

  • Extraction: Add 20 mL of Extraction Solvent to the homogenized sample. Vortex or shake vigorously for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.[4]

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter directly into an autosampler vial.

UPLC/HILIC-MS/MS Conditions
ParameterConditionCausality & Rationale
Column HILIC phase (e.g., Amide, Silica), ~2.1 x 100 mm, <2 µmA polar stationary phase is required for HILIC retention. Smaller particle sizes improve efficiency.
Mobile Phase A 20 mM Ammonium Formate, pH ~3The buffer controls the ionization state of morpholine (pKa ~8.5) ensuring it is cationic for good ESI response.
Mobile Phase B AcetonitrileThe high organic content is necessary for the HILIC partitioning mechanism.
Gradient 95% B -> 60% B over 5 minutesIncreasing the aqueous content (A) decreases retention and elutes the polar analytes.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring sharp peaks and compatibility with the MS interface.
Column Temp. 40 °CEnhances separation efficiency and reduces backpressure.
Injection Vol. 5 µL
Ionization Electrospray Ionization, Positive (ESI+)Morpholine is a basic amine, readily forming a positive ion [M+H]⁺ for sensitive detection.
MS Detection Multiple Reaction Monitoring (MRM)Provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transition e.g., m/z 88 -> 70Specific transitions must be optimized on the instrument. The parent ion (m/z 88) is fragmented to a stable product ion.
Method Validation and Expected Performance

The HILIC-MS/MS method provides superior sensitivity compared to the derivatization approach.[2][4]

Validation ParameterTypical Result
Linearity Range 5 - 300 µg/L (ppb)[2]
Correlation Coefficient (r²) > 0.999[2]
Limit of Detection (LOD) 2 µg/kg (ppb)[2]
Limit of Quantification (LOQ) 0.01 µg/g (10 ppb)[4]
Accuracy (Recovery) 84% to 120%[4]
Precision (%RSD) < 10%

Troubleshooting and Expert Insights

  • Poor Peak Shape (Tailing) with Method 1: This can be due to secondary interactions with the C18 column. Ensure the mobile phase pH is controlled or consider a high-purity, base-deactivated column.

  • Low Recovery with Method 1: The derivatization reaction may be incomplete. Ensure the NIT reagent is fresh and that the reaction time is sufficient. Check for competing nucleophiles in the sample matrix.

  • No Retention in HILIC (Method 2): The mobile phase is likely too polar (too much water). Ensure the starting condition is high in organic solvent (>80% acetonitrile). Also, confirm the correct HILIC column is installed.

  • Inconsistent Retention Times in HILIC: HILIC columns can take longer to equilibrate than reversed-phase columns. Ensure a sufficient equilibration time between injections. Temperature control is also critical.

  • Matrix Effects in MS/MS: Co-eluting compounds from complex matrices can suppress or enhance the ionization of morpholine. Use of a stable isotope-labeled internal standard is the best way to correct for these effects.

Conclusion

The quantification of morpholine requires a tailored analytical approach to overcome its inherent physicochemical challenges. For routine quality control in pharmaceutical settings with standard HPLC-UV equipment, the pre-column derivatization method with 1-Naphthyl isothiocyanate offers a reliable, accurate, and cost-effective solution.[7] For applications demanding high sensitivity and the analysis of trace residues in complex matrices like food, the direct HILIC-MS/MS method is the authoritative choice, providing excellent selectivity and low limits of detection without the need for chemical derivatization.[2][4] The selection between these two protocols should be based on the specific application requirements, sample matrix, and available instrumentation.

References

  • Vertex AI Search. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization.
  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
  • Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • SIELC Technologies. HPLC Methods for analysis of Morpholine.
  • Thermo Fisher Scientific. (n.d.). AN 1062: Determination of Morpholine in Linezolid by Ion Chromatography.
  • Nguyen, T. A., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control (VJFC).
  • Lindahl, R., Wästerby, A., & Levin, J.-O. (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst.
  • Bylund, D., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography B.
  • McCalley, D. V. (2010). Hydrophilic Interaction Chromatography. LCGC International.
  • Fisher Scientific. (n.d.). Chromatographic Characterization of Stationary Phases for Hydrophilic Interaction Liquid Chromatography.
  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.

Sources

Application Note & Protocols: A Modular Approach to the Synthesis of 2-(5-Methylfuran-2-yl)morpholine Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Fusion of Furan and Morpholine Scaffolds

In the landscape of medicinal chemistry, the morpholine ring is recognized as a privileged scaffold.[1][2] Its frequent incorporation into bioactive molecules is attributed to its ability to improve pharmacokinetic profiles, such as enhancing aqueous solubility, metabolic stability, and blood-brain barrier permeability.[3][4] The morpholine heterocycle can act as a flexible scaffold, an interacting element through hydrogen bonding via its oxygen atom, or a modulator of a compound's physicochemical properties.[3]

Complementing the utility of morpholine, the furan moiety is a versatile five-membered heterocycle present in numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[5] Furan derivatives have demonstrated significant potential as anti-inflammatory, antioxidant, antimicrobial, and anticancer agents.[5][6] The 5-methylfuran substituent, in particular, offers a lipophilic component that can engage in hydrophobic interactions within biological targets.

This guide details a robust synthetic strategy for creating hybrid molecules that unite the 2-(5-methylfuran-2-yl) core with a morpholine ring. This fusion is a rational drug design approach aimed at exploring new chemical space. The resulting derivatives are ideal candidates for high-throughput biological screening to identify novel therapeutic leads. We present detailed, validated protocols for a multi-step synthesis, derivatization, and a primary biological evaluation workflow.

Overall Synthetic Strategy

The synthesis of the target 2-(5-methylfuran-2-yl)morpholine scaffold is designed as a modular and efficient two-step process starting from commercially available 5-methylfurfural and ethanolamine. The strategy involves an initial reductive amination to form a key amino alcohol intermediate, followed by an intramolecular cyclization to construct the morpholine ring. This core scaffold can then be readily functionalized at the morpholine nitrogen to generate a diverse library of derivatives.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization cluster_2 Step 3: Derivatization A 5-Methylfurfural C Intermediate Imine (transient) A->C Condensation B Ethanolamine B->C D N-(2-hydroxyethyl)-1- (5-methylfuran-2-yl)methanamine C->D Reduction (e.g., NaBH4) E This compound (Core Scaffold) D->E Intramolecular Cyclization (e.g., SOCl2, then base) D->E G Library of N-Substituted Derivatives E->G N-Functionalization E->G F R-X (Acyl Halides, Alkyl Halides, etc.) F->G

Figure 1: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxyethyl)-1-(5-methylfuran-2-yl)methanamine (Intermediate I)

This protocol outlines the reductive amination of 5-methylfurfural with ethanolamine. The reaction proceeds via the formation of a transient imine, which is immediately reduced in situ by sodium borohydride to the desired secondary amine.

Materials and Reagents:

  • 5-Methylfurfural (1.0 eq)

  • Ethanolamine (1.1 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5-methylfurfural (e.g., 5.0 g, 45.4 mmol) in methanol (100 mL).

  • Add ethanolamine (e.g., 3.0 mL, 49.9 mmol) dropwise to the stirred solution at room temperature. Stir the mixture for 30 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (e.g., 2.58 g, 68.1 mmol) portion-wise over 20 minutes. Causality Note: The slow, portion-wise addition of NaBH₄ is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Quench the reaction by carefully adding water (20 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the remaining aqueous residue between DCM (100 mL) and water (50 mL).

  • Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Combine the organic extracts and wash with saturated NaHCO₃ solution (50 mL) followed by brine (50 mL). Rationale: The bicarbonate wash removes any acidic impurities, and the brine wash helps to break any emulsions and remove bulk water before drying.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude oil by flash column chromatography (Silica gel, gradient elution with 5-10% MeOH in DCM) to afford Intermediate I as a pale yellow oil.

Self-Validation:

  • ¹H NMR: Confirm the presence of the furan ring protons, the newly formed CH₂ group adjacent to the nitrogen, and the signals corresponding to the hydroxyethyl group. The disappearance of the aldehyde proton signal (~9.5 ppm) is a key indicator of reaction completion.

  • Mass Spectrometry (MS): Verify the molecular weight of the product (C₉H₁₃NO₂ = 167.20 g/mol ).

Protocol 2: Synthesis of this compound (Core Scaffold II)

This protocol describes the cyclization of the amino alcohol intermediate via a two-step, one-pot procedure involving activation of the hydroxyl group with thionyl chloride, followed by base-mediated intramolecular Sₙ2 reaction to form the morpholine ring.

Materials and Reagents:

  • Intermediate I (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Acetonitrile (anhydrous)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, reflux condenser

Procedure:

  • Dissolve Intermediate I (e.g., 5.0 g, 29.9 mmol) in anhydrous acetonitrile (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (e.g., 2.6 mL, 35.9 mmol) dropwise via a dropping funnel over 15 minutes. Expertise Note: Thionyl chloride converts the primary alcohol into a reactive alkyl chloride. This is a more reliable leaving group than the protonated hydroxyl for the subsequent intramolecular cyclization.

  • After addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Add finely ground potassium carbonate (e.g., 12.4 g, 89.7 mmol) to the flask.

  • Fit the flask with a reflux condenser and heat the suspension to reflux (approx. 82 °C) for 12-18 hours.

  • Monitor the reaction by TLC for the consumption of the intermediate.

  • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with 20-50% EtOAc in hexanes) to yield Core Scaffold II as a light brown oil.

Self-Validation:

  • ¹H NMR: Confirm the formation of the morpholine ring by observing the characteristic multiplets for the ring protons. The disappearance of the broad -OH signal from the precursor is essential.

  • ¹³C NMR: Verify the number of carbon signals matches the expected structure.

  • MS: Confirm the molecular weight of the product (C₉H₁₃NO = 165.21 g/mol ).

Library Generation and Data Summary

The secondary amine of the Core Scaffold II is a versatile handle for diversification. A general protocol for N-acylation is provided below to generate a small library for structure-activity relationship (SAR) studies.

Protocol 3: General Procedure for N-Acylation of Scaffold II
  • Dissolve Core Scaffold II (1.0 eq) and a base like triethylamine (1.5 eq) in DCM.

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Stir at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography or recrystallization.

Compound IDR-Group (at N-4)FormulaMW ( g/mol )Yield (%)Key ¹H NMR Signal (CDCl₃, δ ppm)
II -HC₉H₁₃NO165.21652.70-2.95 (m, 2H, morpholine CH₂)
IIIa -C(O)CH₃ (Acetyl)C₁₁H₁₅NO₂193.24922.15 (s, 3H, -CH₃)
IIIb -C(O)Ph (Benzoyl)C₁₆H₁₇NO₂255.31887.40-7.50 (m, 5H, Ar-H)
IIIc -CH₂Ph (Benzyl)C₁₆H₁₉NO241.33753.58 (s, 2H, -CH₂Ph)

Biological Screening Workflow

Given the broad pharmacological profile of furan and morpholine derivatives, a tiered screening approach is recommended.[7][8] The initial step should be a general cell viability assay to identify compounds with cytotoxic or cytostatic effects, which could indicate potential anticancer activity.

G A Synthesized Library (Compounds II, IIIa-c, etc.) B Primary Screening: MTT Cell Viability Assay (e.g., HeLa, MCF-7, A549 cell lines) A->B Dose-response treatment C Data Analysis: Calculate IC50 Values B->C Measure Absorbance D Hit Identification (Compounds with IC50 < 10 µM) C->D Select Potent Compounds E Secondary / Confirmatory Assays D->E Validate Hits F Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) E->F Elucidate Pathway G Lead Compound F->G

Figure 2: Tiered workflow for the biological screening of novel derivatives.

Protocol 4: In Vitro Cell Viability (MTT) Assay

This protocol provides a general method for assessing the effect of the synthesized compounds on the metabolic activity of cultured cancer cells, which is a proxy for cell viability.

Materials and Reagents:

  • Human cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Synthesized compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include vehicle control (DMSO only) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Mechanism Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Conclusion

The synthetic route and screening protocols detailed in this application note provide a comprehensive and validated framework for the exploration of this compound derivatives. The modular nature of the synthesis allows for the rapid generation of a diverse chemical library. By systematically evaluating these novel hybrid molecules, researchers can identify promising hit compounds for further optimization in drug discovery programs, leveraging the advantageous properties of both the furan and morpholine scaffolds.

References

  • Title: Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels Source: MDPI URL: [Link]

  • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: PubMed URL: [Link]

  • Title: Synthesis of morpholine-2,5-dione derivatives and polymerization reaction. Source: ResearchGate URL: [Link]

  • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: MDPI URL: [Link]

  • Title: Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases Source: PubMed URL: [Link]

  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]

  • Title: Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening Source: MDPI URL: [Link]

  • Title: Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification Source: ACS Publications URL: [Link]

  • Title: Synthesis and Characterization of Some New Morpholine Derivatives Source: ResearchGate URL: [Link]

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PubMed Central URL: [Link]

  • Title: Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules Source: MDPI URL: [Link]

  • Title: A review on pharmacological profile of Morpholine derivatives Source: ResearchGate URL: [Link]

  • Title: Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PubMed Central URL: [Link]

  • Title: Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule Source: ResearchGate URL: [Link]

  • Title: Examples of furan derivatives with biological activity Source: ResearchGate URL: [Link]

  • Title: Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis Source: PubMed Central URL: [Link]

  • Title: Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19 Source: RJPT URL: [Link]

  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: PubMed URL: [Link]

  • Title: Bioisosterism: A Rational Approach in Drug Design Source: ChemInform URL: [Link]

  • Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine Source: PubMed Central URL: [Link]

  • Title: Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity Source: ResearchGate URL: [Link]

  • Title: Bioisosteric Replacements Source: Cambridge MedChem Consulting URL: [Link]

  • Title: Morpholine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: A review on pharmacological profile of Morpholine derivatives Source: ResearchGate URL: [Link]

  • Title: New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The role of bioisosterism in modern drug design: Current applications and challenges Source: Current Trends in Pharmacy and Pharmaceutical Chemistry URL: [Link]

  • Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Source: Semantic Scholar URL: [Link]

Sources

In Vitro Bioactivity Profiling of Furan Compounds: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of furan compounds, focusing on key bioactivities relevant to drug discovery: anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. As a senior application scientist, my objective is to not only provide step-by-step instructions but also to impart the rationale behind the experimental design, ensuring robust and reproducible data generation.

I. Foundational Considerations for In Vitro Testing of Furan Compounds

Before delving into specific assays, it is crucial to address the physicochemical properties of furan derivatives that can influence in vitro testing.

A. Solubility: The Gateway to Bioavailability

Many furan compounds exhibit limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving these compounds for in vitro assays.[2] It is imperative to determine the optimal DMSO concentration that solubilizes the compound without inducing cellular toxicity. A preliminary vehicle control experiment is always recommended to assess the effect of the solvent on the cells or biological system being tested. For many furan derivatives, solubility in aqueous DMSO has been shown to be a spontaneous process, facilitating their use in biological assays.[3]

B. Stability: Ensuring Compound Integrity

The stability of furan compounds under experimental conditions is a critical parameter.[4] Some furan derivatives can be susceptible to degradation in acidic or basic conditions, or in certain cell culture media over extended incubation periods.[5] It is advisable to assess the stability of your test compounds under the specific assay conditions (e.g., pH, temperature, incubation time) using analytical techniques like HPLC to ensure that the observed biological effects are attributable to the intact compound.

II. Anticancer Activity: Assessing Cytotoxicity and Proliferation

A significant number of furan derivatives have been investigated for their potential as anticancer agents.[6][7] The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8][9]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[10]

Application Note: Anticancer Evaluation of Furan Derivatives using the MTT Assay

This protocol is designed for the initial screening of furan compounds for their cytotoxic activity against adherent cancer cell lines.

Experimental Workflow

MTT_Workflow A Cell Seeding B Compound Treatment A->B 24h Incubation C MTT Incubation B->C 24-72h Treatment D Formazan Solubilization C->D 2-4h Incubation E Absorbance Reading D->E DMSO Addition F Data Analysis E->F 570 nm

Caption: Workflow of the MTT assay for cytotoxicity testing.

Detailed Protocol

Materials:

  • Furan compound stock solution (e.g., 10 mM in DMSO)

  • Adherent cancer cell line (e.g., MCF-7, HeLa)[8][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

  • Compound Preparation: Prepare serial dilutions of the furan compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5% (v/v).

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).[11][12]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that inhibits cell growth by 50%. This can be determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.

Parameter Description Example Value
Cell Line Human breast adenocarcinomaMCF-7
Seeding Density Cells per well1 x 104
Compound Concentration Range of concentrations tested0.1 - 100 µM
Incubation Time Duration of compound exposure48 hours
Positive Control Known cytotoxic agentDoxorubicin (IC50 ~1 µM)
IC50 of Furan Derivative Potency of the test compounde.g., 10 µM

III. Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)

Furan derivatives have demonstrated promising antibacterial and antifungal activities.[13][14] The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

Principle of Broth Microdilution

This method involves challenging a standardized microbial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[15]

Application Note: Antimicrobial Susceptibility Testing of Furan Compounds

This protocol outlines the broth microdilution method for determining the MIC of furan compounds against bacterial and fungal strains.

Experimental Workflow

MIC_Workflow A Prepare Compound Dilutions C Inoculate Microplate A->C B Prepare Inoculum B->C D Incubate C->D 16-20h Incubation E Determine MIC D->E Visual Inspection

Caption: Workflow of the broth microdilution assay for MIC determination.

Detailed Protocol

Materials:

  • Furan compound stock solution (e.g., 1 mg/mL in DMSO)

  • Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Positive controls (e.g., Gentamicin for bacteria, Fluconazole for fungi)[3][16]

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the furan compound in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This can be achieved by adjusting the turbidity of the microbial suspension in sterile saline or broth. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL for bacteria and 0.5-2.5 x 103 CFU/mL for fungi in the wells.[17]

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the compound dilutions. This will bring the final volume in each well to 200 µL.

  • Controls: Include a growth control (inoculum in broth without compound), a sterility control (broth only), and a positive control with a known antimicrobial agent.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Data Analysis and Interpretation

The results are reported as the MIC value in µg/mL or mg/L. The interpretation of susceptibility (Susceptible, Intermediate, or Resistant) is based on clinical breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI), if available.[19][20]

Parameter Description Example Value
Microorganism Gram-positive bacteriumStaphylococcus aureus
Medium Cation-adjusted Mueller-Hinton Broth-
Inoculum Size Colony Forming Units per mL~5 x 105 CFU/mL
Incubation Temperature and duration37°C for 18 hours
Positive Control Standard antibioticGentamicin
MIC of Furan Derivative Lowest inhibitory concentratione.g., 16 µg/mL

IV. Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition

Chronic inflammation is implicated in various diseases, and the inhibition of cyclooxygenase-2 (COX-2) is a key therapeutic strategy. Many furan derivatives have been explored for their anti-inflammatory properties.[21]

Principle of the Fluorometric COX-2 Inhibitor Screening Assay

This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe is then oxidized by the PGG2, resulting in a fluorescent product that can be quantified. Inhibitors of COX-2 will reduce the rate of fluorescence generation.[22]

Application Note: Screening Furan Compounds for COX-2 Inhibitory Activity

This protocol details a fluorometric assay for the high-throughput screening of furan compounds as potential COX-2 inhibitors.

Signaling Pathway

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 COX2->PGG2 Fluorescent_Product Fluorescent Product PGG2->Fluorescent_Product Oxidizes Fluorescent_Probe Non-fluorescent Probe Fluorescent_Probe->Fluorescent_Product Furan_Compound Furan Compound (Inhibitor) Furan_Compound->COX2 Inhibits

Caption: Mechanism of the fluorometric COX-2 inhibition assay.

Detailed Protocol

Materials:

  • Furan compound stock solution (e.g., 10 mM in DMSO)

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • Arachidonic acid (substrate)

  • Fluorescent probe (e.g., Amplex Red)

  • Heme cofactor

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader

  • Positive control (e.g., Celecoxib)[21][23][24]

Procedure:

  • Reagent Preparation: Prepare working solutions of COX-2 enzyme, arachidonic acid, and the fluorescent probe in COX assay buffer according to the manufacturer's instructions of a commercial kit.

  • Compound Addition: Add 10 µL of serially diluted furan compounds to the wells of the 96-well plate.

  • Enzyme Addition: Add 75 µL of the COX-2 enzyme solution to each well.

  • Incubation: Incubate the plate for 10 minutes at 25°C to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 15 µL of the arachidonic acid and fluorescent probe mixture to each well.

  • Kinetic Measurement: Immediately measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 10 minutes at 25°C.[22]

Data Analysis and Interpretation
  • Calculate the Rate of Reaction: Determine the slope of the linear portion of the kinetic curve for each well.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100[22]

  • Determine IC50: Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Parameter Description Example Value
Enzyme Human recombinant Cyclooxygenase-2-
Substrate Arachidonic Acid-
Detection Fluorometric (Ex/Em: 535/587 nm)-
Positive Control Selective COX-2 inhibitorCelecoxib (IC50 ~0.05 µM)
IC50 of Furan Derivative Potency of the test compounde.g., 5 µM

V. Antioxidant Activity: DPPH Radical Scavenging Assay

Furan derivatives often possess antioxidant properties due to their chemical structure.[25][26] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the radical scavenging activity of compounds.

Principle of the DPPH Assay

DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[26]

Application Note: Assessing the Antioxidant Potential of Furan Compounds

This protocol describes the DPPH radical scavenging assay for evaluating the antioxidant capacity of furan derivatives.

Experimental Workflow

DPPH_Workflow A Prepare Compound Dilutions B Add DPPH Solution A->B C Incubate in the Dark B->C 30 min Incubation D Measure Absorbance C->D 517 nm E Calculate Scavenging Activity D->E

Caption: Workflow of the DPPH radical scavenging assay.

Detailed Protocol

Materials:

  • Furan compound stock solution (e.g., 1 mg/mL in methanol or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • 96-well microtiter plates

  • Microplate reader

  • Positive control (e.g., Ascorbic acid or Trolox)[17][27]

Procedure:

  • Compound Dilution: Prepare serial dilutions of the furan compound in methanol or ethanol in the wells of a 96-well plate.

  • DPPH Addition: Add a fixed volume of the DPPH solution to each well containing the compound dilutions.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[26]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[26]

  • Controls: Include a blank (solvent only) and a control (solvent with DPPH solution).

Data Analysis and Interpretation
  • Calculate Percent Scavenging Activity:

    • Percent Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[25]

  • Determine IC50: The IC50 value is the concentration of the compound required to scavenge 50% of the DPPH radicals. It is determined by plotting the percent scavenging activity against the log of the compound concentration.[26][28]

Parameter Description Example Value
Radical 2,2-diphenyl-1-picrylhydrazyl-
Solvent Methanol or Ethanol-
Detection Spectrophotometric (517 nm)-
Incubation Time and condition30 min in the dark
Positive Control Standard antioxidantAscorbic acid (IC50 ~5 µg/mL)
IC50 of Furan Derivative Radical scavenging potencye.g., 50 µg/mL

VI. Concluding Remarks: A Commitment to Scientific Rigor

The protocols detailed in this guide provide a robust framework for the in vitro bioactivity screening of furan compounds. It is incumbent upon the researcher to meticulously perform these assays, including appropriate controls, to ensure the generation of high-quality, reproducible data. The insights gained from these in vitro studies are foundational for the subsequent stages of drug discovery and development, guiding lead optimization and further preclinical evaluation. By understanding the principles behind these assays and adhering to rigorous experimental practices, the scientific community can continue to unlock the therapeutic potential of the versatile furan scaffold.

References

  • In vitro cytotoxicity of 4a-l derivatives against different cancer cell lines by MTT assay. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • IC50 values of the antioxidant activity test using DPPH method. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Karthikeyan, R., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 079-082. [Link]

  • Chakraborty, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2), 1-12. [Link]

  • Al-Ostath, A., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Molecules, 27(21), 7545. [Link]

  • In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Asadi, A., et al. (2014). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Research in Pharmaceutical Sciences, 9(4), 267-274. [Link]

  • Humphries, R. M. (2021). Re-Exploring the Intermediate Interpretive Category. CLSI. [Link]

  • The minimum inhibitory concentration (MIC) values (mg/mL) of the tested compounds. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Cytotoxicity of different compounds against various human cancer cell lines by the MTT assay. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Degu, A., et al. (2022). In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens. International Journal of Microbiology, 2022, 9974520. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). Journal of Chemistry, 2022, 8887413. [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). Molecules, 28(12), 4691. [Link]

  • DPPH Radical Scavenging Assay. (2023). Inventions, 8(1), 23. [Link]

  • Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. (2020). Journal of Pharmaceutical Sciences and Research, 12(1), 114-120. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2015). Medicinal Chemistry, 11(7), 646-653. [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2021). Molecules, 26(21), 6435. [Link]

  • How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. (2023, December 7). YouTube. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). ChemSusChem, e202401849. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules, 27(8), 2588. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 28, 2026, from [Link]

  • Solubility of thiophene-, furan- and pyrrole-2-carboxaldehyde phenylhydrazone derivatives in 2.82 mol̇L−1 aqueous DMSO at 298.15 K, inhibition of lymphoproliferation and tubulin polymerization: A study based on the scaled particle theory. (2017). Journal of Molecular Liquids, 241, 62-71. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ResearchGate. [Link]

  • Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. (2017). Toxicology in Vitro, 43, 1-8. [Link]

  • Antifungal Susceptibility Testing of Fluconazole by Flow Cytometry Correlates with Clinical Outcome. (2002). Journal of Clinical Microbiology, 40(4), 1194-1198. [Link]

  • Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. (2004). Cancer Research, 64(10), 3526-3534. [Link]

  • Is it possible to use ascorbic acid as postive control when performing DPPH antioxidant activity test? (2015). ResearchGate. [Link]

  • MTT assay of doxorubicin using untreated and plant extract-pretreated... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • dpph assay ic50: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 28, 2026, from [Link]

  • Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis. (2019). Indian Journal of Dermatology, Venereology and Leprology, 85(5), 481-487. [Link]

  • Free radical scavenging activity. (2019). protocols.io. [Link]

  • Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure. (2024). Pharmaceutics, 16(2), 209. [Link]

  • MIC values (μg/mL) of the compounds and fluconazole against fungal strains. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (2024). International Journal of Molecular Sciences, 25(9), 4968. [Link]

  • CLSI and MIC Interpretation Tips and Tricks. (n.d.). Northwestern Medicine. Retrieved January 28, 2026, from [https://www.nm.org/-/media/northwestern/health-professionals/ ادي-program/nm-adsp-clsi-and-mic-interpretation-tips-and-tricks-final.pdf]([Link] ادي-program/nm-adsp-clsi-and-mic-interpretation-tips-and-tricks-final.pdf)

  • Inhibition of COX-2 by celecoxib enhances glucocorticoid receptor function. (2009). Molecular Psychiatry, 14(11), 1068-1074. [Link]

  • In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. (2015). International Journal of Nanomedicine, 10, 899-912. [Link]

  • Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. (2002). Antimicrobial Agents and Chemotherapy, 46(11), 3591-3596. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Pharmaceuticals, 14(2), 169. [Link]

  • Ascorbic acid standard curve and dpph assay? (2016). ResearchGate. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Nature Protocols, 3(2), 163-175. [Link]

Sources

Application Note: High-Efficiency Recovery of Morpholine Derivatives Using Optimized Liquid-Liquid Extraction Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the liquid-liquid extraction of morpholine derivatives, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the underlying principles, comprehensive protocols, and advanced optimization strategies.

Introduction: The Significance of Morpholine Derivatives and the Role of LLE

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[1] Its unique physicochemical properties, imparted by the ether and secondary amine functional groups, contribute to favorable solubility, metabolic stability, and biological activity. The synthesis of these complex molecules often results in crude mixtures containing starting materials, byproducts, and other impurities.[2]

Liquid-liquid extraction (LLE) is a cornerstone purification technique used to isolate these valuable derivatives from complex aqueous matrices.[3][4] This method leverages the differential solubility of a compound between two immiscible liquid phases—typically an aqueous phase and an organic solvent.[3] For ionizable compounds like morpholine derivatives, the efficiency of this partitioning is critically dependent on the pH of the aqueous medium, making LLE a highly selective and powerful tool when optimized correctly.

This guide details the theoretical and practical considerations for developing robust LLE protocols for morpholine derivatives, ensuring high recovery and purity.

The Chemical Principle: pH-Dependent Partitioning

The effectiveness of LLE hinges on maximizing the concentration of the target analyte in the organic phase while leaving impurities behind in the aqueous phase. This is governed by the compound's Distribution Ratio (D) , which is the ratio of its total concentration in the organic phase to its total concentration in the aqueous phase at equilibrium.

For basic compounds such as morpholine derivatives, the Distribution Ratio is profoundly influenced by pH. The core of the morpholine structure is a secondary amine, which is basic and can exist in two forms: a neutral, "free base" form and a protonated, cationic form.

  • In Acidic Conditions (Low pH): The amine is protonated (R₂NH₂⁺), forming a salt. This charged species is highly polar and preferentially soluble in the aqueous phase.

  • In Basic Conditions (High pH): The amine is in its neutral, free base form (R₂NH). This uncharged species is less polar and thus more soluble in organic solvents.

To achieve efficient extraction into an organic solvent, the aqueous phase must be rendered sufficiently basic to ensure the morpholine derivative is overwhelmingly in its neutral form. A widely accepted rule of thumb is to adjust the pH of the aqueous solution to at least two units above the pKa of the analyte.[5]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase A_ion Protonated Morpholine Derivative (R₂NH₂⁺) High Water Solubility A_neutral Neutral Morpholine Derivative (R₂NH) Low Water Solubility A_ion->A_neutral Add Base (OH⁻) (pH > pKa + 2) A_neutral->A_ion Add Acid (H⁺) (pH < pKa - 2) B_neutral Neutral Morpholine Derivative (R₂NH) High Organic Solubility A_neutral->B_neutral Partitions into Organic Phase caption Fig 1. pH-dependent partitioning of a morpholine derivative.

Fig 1. pH-dependent partitioning of a morpholine derivative.
Designing the Extraction Protocol: A Step-by-Step Approach

A successful LLE protocol is built through a systematic process of solvent selection and parameter optimization.

Before beginning, it is crucial to understand the properties of both your target molecule and potential solvents.

  • Analyte Properties: Determine the pKa and LogP (partition coefficient) of your specific morpholine derivative. This data is essential for pH adjustment and solvent choice.[5]

  • Solvent Selection: The ideal extraction solvent should meet several criteria:

    • Immiscibility with Water: It must form a distinct layer.

    • High Solvency for the Analyte: It should readily dissolve the neutral form of the morpholine derivative. The general principle is to match the polarity of the solvent with the analyte.[5][6]

    • Favorable Density: A significant density difference from water aids in clean separation. Chlorinated solvents like dichloromethane are denser than water, while ethers and ethyl acetate are less dense.[4]

    • Volatility: A lower boiling point simplifies removal post-extraction (e.g., via rotary evaporation).[6]

    • Low Reactivity & Safety: The solvent should be inert to the analyte and pose minimal safety risks.

Table 1: Properties of Common Organic Solvents for LLE

Solvent Formula Density (g/mL) Boiling Point (°C) Water Solubility Key Characteristics
Dichloromethane (DCM) CH₂Cl₂ 1.33 39.6 Slightly Soluble Excellent solvent for many organics, denser than water.[7][8]
Chloroform CHCl₃ 1.49 61.2 Slightly Soluble Similar to DCM, but higher boiling point and toxicity.[8]
Ethyl Acetate (EtOAc) C₄H₈O₂ 0.902 77.1 Soluble (8.7 g/100mL) Less toxic alternative, less dense than water, good solvency.[7][9]
Diethyl Ether (C₂H₅)₂O 0.713 34.6 Soluble (7.5 g/100mL) Highly volatile and flammable, excellent solvent.[7][9]
Toluene C₇H₈ 0.867 110.6 Insoluble Good for less polar compounds, high boiling point.[7][9]

| n-Hexane | C₆H₁₄ | 0.655 | 69 | Insoluble | Non-polar solvent, used for extracting non-polar compounds.[7][9] |

Data sourced from multiple chemical property databases.[9]

This protocol outlines a standard procedure for extracting a morpholine derivative from an aqueous solution.

Materials:

  • Aqueous solution containing the morpholine derivative.

  • Selected immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Base solution for pH adjustment (e.g., 1M NaOH).

  • Acid solution for back-extraction (e.g., 1M HCl).

  • Saturated NaCl solution (Brine).

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Separatory funnel, beakers, Erlenmeyer flask.

  • pH meter or pH paper.

Procedure:

  • pH Adjustment: Transfer the aqueous solution to a beaker. While stirring, slowly add the base solution (e.g., 1M NaOH) until the pH is at least 2 units above the pKa of the morpholine derivative (typically pH 10-11).[5][6]

  • Initial Extraction: Transfer the pH-adjusted aqueous solution to a separatory funnel. Add a volume of the selected organic solvent (a common starting ratio is 1:1 aqueous to organic).

  • Mixing: Stopper the funnel and invert it gently. Open the stopcock to vent any pressure buildup. Close the stopcock and shake vigorously for 1-2 minutes to ensure thorough mixing and maximize the interfacial surface area.[6] Vent frequently.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. If using DCM (denser), the organic layer will be at the bottom. If using Ethyl Acetate (less dense), it will be the top layer.

  • Collection: Carefully drain the organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To maximize recovery, repeat the extraction (steps 2-5) on the remaining aqueous layer at least two more times with fresh portions of the organic solvent. Combine all organic extracts in the same flask.

  • Washing: To remove residual water and water-soluble impurities from the combined organic extracts, add an equal volume of brine, shake, separate, and discard the aqueous (brine) layer.

  • Drying: Add an anhydrous drying agent (e.g., Na₂SO₄) to the organic extract to remove trace amounts of water. Swirl the flask until the drying agent no longer clumps together.

  • Isolation: Decant or filter the dried organic solution away from the drying agent. The solvent can now be removed, typically using a rotary evaporator, to yield the purified morpholine derivative.

Fig 2. Standard workflow for LLE of morpholine derivatives.
Advanced Strategies & Troubleshooting

For removing neutral or acidic impurities, a back-extraction is highly effective. After the initial extraction into the organic phase (Step 6), the combined organic extracts are shaken with an acidic aqueous solution (e.g., 1M HCl). This protonates the basic morpholine derivative, pulling it back into the new aqueous phase while non-basic impurities remain in the organic phase.[5] The purified product can then be recovered by making this new aqueous layer basic again and re-extracting with a fresh organic solvent.

G cluster_organic Final Organic Phase cluster_aqueous Final Aqueous Phase A Organic Extract (Morpholine Derivative + Neutral Impurities) B Add Acidic Aqueous Solution (e.g., 1M HCl) A->B C Shake & Separate B->C D Neutral Impurities C->D Remains in Organic E Protonated Morpholine Derivative (Purified) C->E Moves to Aqueous caption Fig 3. Workflow for purification via back-extraction.

Fig 3. Workflow for purification via back-extraction.

For morpholine derivatives that are particularly polar or have some water solubility even in their neutral form, extraction efficiency can be poor. The "salting-out" effect can significantly improve recovery.[10][11] By adding a high concentration of an inert salt (e.g., NaCl to saturation or 3-5M Na₂SO₄) to the aqueous phase, the water molecules become heavily engaged in solvating the salt ions.[5][11] This reduces the amount of "free" water available to dissolve the organic analyte, effectively decreasing its aqueous solubility and driving it into the organic phase.[11]

Table 2: Common LLE Problems and Solutions

Problem Possible Cause(s) Recommended Solution(s)
Emulsion Formation - Vigorous shaking of solutions with surfactants/lipids.- Interfacial tension between phases is too low. - Allow the mixture to stand for a longer period.- Gently swirl instead of shaking.- Add a small amount of brine (saturated NaCl).- Use centrifugation to break the emulsion.- Filter the mixture through a pad of Celite.
Poor Recovery - Incorrect pH of the aqueous phase.- Insufficient volume of organic solvent.- Not enough extraction cycles.- Analyte is too polar for the chosen solvent. - Verify and re-adjust the pH to be >2 units above the pKa.- Increase the organic-to-aqueous solvent ratio (e.g., 7:1).[5]- Perform at least 3-5 extractions.- Use a more polar organic solvent or employ the salting-out technique.

| Difficulty Separating Layers | - Densities of the two phases are too similar. | - Add a solvent that will change the density of one phase (e.g., add hexane to an ethyl acetate layer to lower its density). |

Conclusion

Liquid-liquid extraction is an indispensable technique for the purification of morpholine derivatives in both research and industrial settings. A thorough understanding of the principles of pH-dependent partitioning is paramount to developing an effective protocol. By systematically selecting solvents, carefully controlling pH, and employing advanced strategies like back-extraction and salting-out, researchers can achieve high recovery and exceptional purity of their target compounds. The protocols and troubleshooting guide provided herein serve as a robust framework for the successful implementation of LLE for this important class of molecules.

References

  • Syrris. Liquid-Liquid Extraction: An Overview. Available at: [Link]

  • Phenomenex. (2025-05-23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]

  • Wikipedia. Liquid–liquid extraction. Available at: [Link]

  • Google Patents.US2776972A - Recovery of morpholine from aqueous solutions thereof.
  • Google Patents.US3151112A - Process for the preparation of morpholines.
  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]

  • Economy Process Solutions. Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. Available at: [Link]

  • ACS Omega. (2017-11-10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Available at: [Link]

  • LCGC International. (2021-04-07). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Available at: [Link]

  • ACS Publications. (2017-11-10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components | ACS Omega. Available at: [Link]

  • ResearchGate. (2025-08-07). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

  • NIH - PMC. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • Reddit. (2024-08-14). Best way to separate water and morpholine : r/chemhelp. Available at: [Link]

  • LCGC International - Chromatography Online. Salting-out Liquid-Liquid Extraction (SALLE). Available at: [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (2021-08-25). Selective separation of amines from continuous processes using automated pH controlled extraction. Available at: [Link]

  • NCBI. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Available at: [Link]

  • ACS Publications. Salting-out solvent extraction for preconcentration of neutral polar organic solutes from water | Analytical Chemistry. Available at: [Link]

  • Wikipedia. Morpholine. Available at: [Link]

  • Organomation. Solvent Extraction Techniques. Available at: [Link]

  • ResearchGate. (2025-08-06). A review of salting-out effect and sugaring-out effect: Driving forces for novel liquid-liquid extraction of biofuels and biochemicals. Available at: [Link]

  • Books. (2011-08-17). Chapter 10: Liquid–Liquid Extraction for Process Development in the Pharmaceutical Industry. Available at: [Link]

  • LCGC International - Chromatography Online. (2023-08-01). Enhancing Extractions by Salting Out. Available at: [Link]

  • ResearchGate. (2025-12-22). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Available at: [Link]

  • PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Available at: [Link]

  • Reddit. Salting out : r/OrganicChemistry. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-(5-Methylfuran-2-yl)morpholine in Modern Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the ever-evolving landscape of drug discovery, the demand for novel molecular scaffolds that provide access to unique chemical space is insatiable. The morpholine moiety is a well-established privileged structure in medicinal chemistry, known for conferring favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Similarly, the furan ring is a versatile heterocyclic building block, present in numerous natural products and synthetic compounds with a wide range of biological activities.[3][4] The fusion of these two key pharmacophores in 2-(5-Methylfuran-2-yl)morpholine presents a compelling starting point for the generation of diverse and complex small molecule libraries. This guide provides an in-depth exploration of the strategic application of this building block in combinatorial chemistry, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents.

Introduction: A Building Block of Strategic Importance

The inherent value of this compound as a scaffold in combinatorial chemistry lies in the orthogonal reactivity of its constituent rings and the stereochemical possibilities it presents. The morpholine ring, with its secondary amine, offers a readily available handle for diversification through a myriad of well-established chemical transformations.[5][6] Concurrently, the 5-methylfuran moiety provides multiple sites for functionalization, including the methyl group, the furan ring itself via electrophilic substitution, and potential participation in cycloaddition reactions.[7] This multi-faceted reactivity profile makes this compound an ideal candidate for both parallel synthesis and diversity-oriented synthesis (DOS) campaigns.

The morpholine heterocycle is a cornerstone in drug design, often introduced to enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor.[8][9] Its incorporation can lead to compounds with improved oral bioavailability and reduced off-target toxicity.[2] The furan scaffold, derivable from biomass, introduces a degree of planarity and unique electronic properties, serving as a versatile precursor for a variety of chemical transformations.[3][7] The strategic combination of these two motifs in a single building block, therefore, offers a streamlined approach to generating libraries of drug-like molecules with a high degree of structural and functional diversity.

Core Synthetic Strategies & Library Design

The effective use of this compound in combinatorial chemistry hinges on the strategic exploitation of its reactive sites. The following sections outline key synthetic strategies for library generation, focusing on the morpholine nitrogen and the furan ring.

Diversification via the Morpholine Nitrogen

The secondary amine of the morpholine ring is the most accessible functional group for parallel synthesis. A wide array of commercially available reagents can be employed to rapidly generate large libraries of N-substituted derivatives.

  • Acylation: Reaction with a diverse set of acyl chlorides, sulfonyl chlorides, and isocyanates provides access to amides, sulfonamides, and ureas, respectively. These functional groups are prevalent in many approved drugs and can participate in a variety of hydrogen bonding interactions with biological targets.

  • Reductive Amination: Condensation with a library of aldehydes and ketones, followed by reduction with a mild reducing agent such as sodium triacetoxyborohydride, yields a diverse collection of N-alkylated morpholines. This strategy allows for the introduction of a wide range of alkyl and aryl substituents.

  • Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the direct attachment of various aryl and heteroaryl moieties to the morpholine nitrogen, providing access to compounds with extended aromatic systems.

Workflow for N-Diversification of this compound

G start This compound reactions Parallel Synthesis Reactions: - Acylation - Sulfonylation - Urea Formation - Reductive Amination - Buchwald-Hartwig Amination start->reactions reagents Library of Reagents: - Acyl Chlorides - Sulfonyl Chlorides - Isocyanates - Aldehydes/Ketones - Aryl Halides reagents->reactions purification Parallel Purification (e.g., SPE, HPLC) reactions->purification library N-Diversified Library of This compound Derivatives purification->library

Caption: Workflow for generating N-diversified libraries.

Functionalization of the Furan Ring

The 5-methylfuran moiety offers several avenues for introducing further diversity into the molecular scaffold.

  • Electrophilic Aromatic Substitution: The furan ring is susceptible to electrophilic attack, primarily at the C5 position (if unsubstituted) or the C3 and C4 positions. Reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation can be employed to introduce new functional groups.

  • Lithiation and Functionalization: Directed ortho-metalation (DoM) strategies can be used to selectively deprotonate the furan ring, followed by quenching with a variety of electrophiles to install a wide range of substituents.

  • Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder cycloadditions with reactive dienophiles, leading to the formation of complex, bridged bicyclic structures. This approach is particularly powerful for rapidly increasing molecular complexity and exploring novel three-dimensional chemical space.[7]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key diversification reactions. These protocols are designed to be robust and adaptable for high-throughput synthesis.

Protocol 1: Parallel Acylation of the Morpholine Nitrogen

This protocol describes the parallel synthesis of an amide library from this compound and a diverse set of acyl chlorides in a 96-well plate format.

Materials:

  • This compound (1.0 M solution in Dichloromethane (DCM))

  • Library of diverse acyl chlorides (1.2 M solution in DCM)

  • Triethylamine (TEA) (2.0 M solution in DCM)

  • 96-well reaction block with sealing mat

  • Orbital shaker

  • Nitrogen manifold

  • Solid-Phase Extraction (SPE) cartridges for purification

Procedure:

  • To each well of the 96-well reaction block, add 100 µL of the this compound solution (0.1 mmol).

  • Add 100 µL of the TEA solution (0.2 mmol) to each well.

  • Dispense 100 µL of each unique acyl chloride solution (0.12 mmol) to individual wells.

  • Seal the reaction block with a chemically resistant sealing mat.

  • Place the reaction block on an orbital shaker and agitate at room temperature for 16 hours.

  • After the reaction is complete, unseal the block and concentrate the contents of each well to dryness under a stream of nitrogen.

  • Redissolve the residue in each well in 1 mL of DCM.

  • Purify each compound using an appropriate SPE cartridge (e.g., silica gel), eluting with a gradient of ethyl acetate in hexanes.

  • Collect the purified fractions and concentrate to dryness.

  • Analyze the final compounds by LC-MS and NMR to confirm identity and purity.

Data Presentation: Representative Acylation Reactions

EntryAcyl ChlorideProductYield (%)Purity (%)
1Benzoyl chlorideN-Benzoyl-2-(5-methylfuran-2-yl)morpholine92>95
2Acetyl chlorideN-Acetyl-2-(5-methylfuran-2-yl)morpholine95>98
3Cyclopropanecarbonyl chlorideN-(Cyclopropanecarbonyl)-2-(5-methylfuran-2-yl)morpholine88>95
44-Methoxybenzoyl chlorideN-(4-Methoxybenzoyl)-2-(5-methylfuran-2-yl)morpholine90>96
Protocol 2: Vilsmeier-Haack Formylation of the Furan Ring

This protocol details the introduction of a formyl group onto the furan ring, which can then serve as a handle for further diversification (e.g., reductive amination, Wittig reaction).

Materials:

  • N-acetyl-2-(5-methylfuran-2-yl)morpholine (from Protocol 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Sodium sulfate, anhydrous

  • Round-bottom flask and standard glassware

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, cool a solution of DMF (5.0 equiv.) in anhydrous DCM to 0 °C.

  • Slowly add POCl₃ (1.5 equiv.) dropwise to the DMF solution, maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of N-acetyl-2-(5-methylfuran-2-yl)morpholine (1.0 equiv.) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired formylated product.

Logical Flow of a Two-Step Diversification Strategy

G start This compound step1 Step 1: N-Acylation (Protocol 1) start->step1 intermediate N-Acyl Intermediate Library step1->intermediate step2 Step 2: Furan Formylation (Protocol 2) intermediate->step2 intermediate2 Formylated Intermediate Library step2->intermediate2 step3 Step 3: Further Diversification (e.g., Reductive Amination) intermediate2->step3 final_library Highly Diversified Final Library step3->final_library

Sources

Application Notes & Protocols for the Development of Antimicrobial Agents from Furan-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents.[1] Furan, a five-membered aromatic heterocycle, and its derivatives have emerged as a particularly promising class of compounds due to their diverse and potent biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2][3][4] The furan nucleus is a versatile pharmacophore found in numerous natural products and synthetic drugs, making it an attractive starting point for medicinal chemistry campaigns.[1][5] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of furan-based compounds as potential antimicrobial agents, designed for researchers and drug development professionals.

Section 1: Synthesis and Characterization of Furan-Based Antimicrobial Candidates

The foundation of any drug discovery program is the ability to synthesize and structurally verify the candidate molecules. The furan ring can be synthesized through various established methods, and its high reactivity allows for diverse substitutions to modulate biological activity.[5]

Rationale for Synthetic Strategy

The selection of a synthetic route depends on the desired substitution pattern and the availability of starting materials. The Claisen-Schmidt condensation is a robust and straightforward method for synthesizing furan-based chalcones, a subclass known for antimicrobial activity.[6] This method involves the base-catalyzed reaction between an aryl methyl ketone and an aryl aldehyde, in this case, a furfural derivative.[6]

General Synthetic Workflow

The overall process involves synthesizing the target compounds, purifying them to a high degree, and confirming their structure and purity using various spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization start Starting Materials (e.g., 5-arylfurfural, acetophenone) reaction Chemical Reaction (e.g., Claisen-Schmidt Condensation) start->reaction purification Purification (Recrystallization or Chromatography) reaction->purification tlc Purity Check (TLC) purification->tlc Verify Purity nmr ¹H & ¹³C NMR tlc->nmr ms Mass Spectrometry nmr->ms ir FT-IR Spectroscopy ms->ir Confirm Structure

Caption: Workflow for Synthesis and Characterization.

Protocol 1: Synthesis of a Furan-Based Chalcone Derivative

This protocol describes a generalized Claisen-Schmidt condensation.[6]

Objective: To synthesize 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one.

Materials:

  • 5-(4-nitrophenyl)furfural

  • 4'-cyanoacetophenone

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)

  • Stir plate, round-bottom flask, condenser

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve equimolar amounts of 5-(4-nitrophenyl)furfural and 4'-cyanoacetophenone in ethanol.

  • Initiation of Condensation: Cool the flask in an ice bath. While stirring vigorously, add the aqueous NaOH solution dropwise. The base acts as a catalyst to deprotonate the acetophenone, initiating the condensation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product spot.[7]

  • Precipitation: Once the reaction is complete (typically a few hours), pour the reaction mixture into a beaker of ice-cold water. The chalcone product, being less polar than the reactants, will precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove residual NaOH. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone derivative.

Protocol 2: Spectroscopic Characterization

Objective: To confirm the chemical structure and purity of the synthesized compound.

Rationale: A combination of spectroscopic methods is required for unambiguous structure elucidation.[8][9]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies functional groups (e.g., C=O, C=C, C-N).

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.[10]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the molecular formula.[9]

Procedure:

  • Prepare separate, dilute samples of the purified compound in appropriate deuterated solvents (for NMR, e.g., CDCl₃) or as a solid/thin film (for IR).[10]

  • Acquire the spectra on the respective instruments (FT-IR, NMR, MS).

  • Data Analysis:

    • FT-IR: Look for characteristic absorption bands corresponding to the chalcone structure (e.g., α,β-unsaturated ketone).

    • ¹H NMR: Integrate the signals to determine proton counts and analyze splitting patterns (coupling) to establish connectivity.

    • ¹³C NMR: Count the number of unique carbon signals to confirm the carbon backbone.

    • MS: Identify the molecular ion peak (M+) that corresponds to the calculated molecular weight of the target compound.

Section 2: In Vitro Antimicrobial Susceptibility Testing

Once a library of furan derivatives is synthesized and characterized, the next critical step is to screen them for antimicrobial activity. The goal is to determine the minimum concentration of the compound that inhibits microbial growth.

Rationale for Method Selection

The Broth Microdilution Method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6] It is a standardized and widely accepted method for susceptibility testing.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: To quantitatively measure the antimicrobial activity of synthesized furan compounds against selected bacterial and fungal strains.

Materials:

  • Synthesized furan compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[11]

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., ~5 x 10⁵ CFU/mL for bacteria).

  • Compound Preparation: Prepare a stock solution of each furan derivative in DMSO. Create a series of two-fold serial dilutions of each compound in the wells of a 96-well plate using the appropriate broth. The final concentration of DMSO should be kept low (e.g., <1%) to avoid inhibiting microbial growth.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.

  • Controls:

    • Positive Control: Wells with a standard antibiotic.

    • Negative Control (Growth Control): Wells with only broth and inoculum (no compound).

    • Sterility Control: Wells with broth only (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).[11]

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) at 600 nm with a plate reader.

Data Presentation

Summarize the MIC values in a table for clear comparison of the activity of different derivatives against various pathogens.

Compound IDDerivative StructureMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
Furan-01 R = -NO₂3264128
Furan-02 R = -Cl64128>256
Furan-03 R = -OCH₃128>256>256
Cipro (Control)10.5N/A
Flucon (Control)N/AN/A8

This table presents hypothetical data for illustrative purposes.

Section 3: Investigating the Mechanism of Action (MoA)

Identifying how a novel antimicrobial agent works is crucial for its development. Furan derivatives can act through various mechanisms, including the disruption of cell cycle progression and the inhibition of essential enzymes.[2] A particularly interesting MoA is the inhibition of Quorum Sensing (QS).

Quorum Sensing Inhibition as a Target

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.[12] This system regulates virulence factor production and biofilm formation in many pathogens, such as Pseudomonas aeruginosa.[13] Furanones, a class of furan derivatives, are well-documented QS inhibitors.[12] They often act by interfering with the signal receptor proteins (e.g., LasR in P. aeruginosa), preventing the activation of virulence genes without directly killing the bacteria, which may reduce the selective pressure for resistance development.[2]

G cluster_qs Bacterial Quorum Sensing cluster_inhibition Mechanism of Inhibition bacteria Bacterial Cell receptor Signal Receptor (e.g., LasR) dna DNA receptor->dna Activates Transcription virulence Virulence & Biofilm Gene Expression dna->virulence furanone Furanone Inhibitor furanone->receptor Competitively Binds & Blocks Signal Molecule signal AHL Signal Molecule signal->receptor Binds

Caption: Furanone-mediated inhibition of Quorum Sensing.

Section 4: Cytotoxicity Assessment for Safety Profiling

An ideal antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.[14] Therefore, evaluating the cytotoxicity of lead compounds against mammalian cell lines is a mandatory step in the drug discovery pipeline.[15]

Rationale for Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) release assay is a common method to assess cytotoxicity.[16] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[14][16] Measuring the amount of LDH in the supernatant provides a direct index of cell lysis and cytotoxicity.

Protocol 4: LDH Release Cytotoxicity Assay

Objective: To evaluate the toxicity of lead furan compounds on a mammalian cell line (e.g., HEK293 or HepG2).

Materials:

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lead furan compounds dissolved in DMSO

  • Sterile 96-well cell culture plates

  • Commercially available LDH assay kit

  • Positive control (e.g., Triton X-100 for maximum lysis)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the furan compounds.

  • Controls:

    • Untreated Control: Cells with medium containing only DMSO (vehicle).

    • Maximum Lysis Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) provided in the LDH kit.

    • Medium Background Control: Wells with medium but no cells.

  • Incubation: Incubate the plate for a relevant period (e.g., 24 hours), mimicking the duration of antimicrobial exposure.

  • LDH Measurement:

    • Carefully collect an aliquot of the supernatant from each well without disturbing the cells.

    • Follow the manufacturer's protocol for the LDH assay kit. This typically involves adding the supernatant to a reaction mixture containing a substrate and a dye.

    • Incubate for the recommended time (e.g., 30 minutes) at room temperature, protected from light.[16]

    • Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity for each compound concentration using the following formula:

    • % Cytotoxicity = [ (Compound OD - Untreated OD) / (Max Lysis OD - Untreated OD) ] x 100

Conclusion

The furan scaffold represents a fertile ground for the discovery of novel antimicrobial agents. By employing a systematic workflow encompassing targeted synthesis, robust in vitro susceptibility testing, mechanism of action studies, and essential safety profiling, researchers can efficiently identify and advance promising furan-based candidates. The protocols and guidelines presented here offer a validated framework to navigate the initial stages of this critical drug discovery process, ultimately contributing to the fight against global antimicrobial resistance.

References

  • Title: SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES Source: ijrti URL: [Link]

  • Title: Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents Source: Bentham Science Publisher URL: [Link]

  • Title: Furan synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and antimicrobial activity of novel benzo[b]furan derivatives Source: ResearchGate URL: [Link]

  • Title: Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity Source: MDPI URL: [Link]

  • Title: Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity Source: International Journal of Pharmacy and Biological Sciences URL: [Link]

  • Title: Synthesis, antimicrobial, and molecular docking studies of furan- based Schiff bases derived from 4 -nitrobenzene Source: ACG Publications URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Furan Source: Pharmaguideline URL: [Link]

  • Title: Furan: A Promising Scaffold for Biological Activity Source: nivrutti.joktali.com URL: [Link]

  • Title: Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule Source: op.niscair.res.in URL: [Link]

  • Title: Pharmacological activity of furan derivatives Source: researchgate.net URL: [Link]

  • Title: Biological performance of a novel synthetic furanone-based antimicrobial Source: PubMed URL: [Link]

  • Title: In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole Source: ResearchGate URL: [Link]

  • Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: researchgate.net URL: [Link]

  • Title: Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa Source: PubMed URL: [Link]

  • Title: Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d Source: MDPI URL: [Link]

  • Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL: [Link]

  • Title: Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d Source: ResearchGate URL: [Link]

  • Title: A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model Source: MDPI URL: [Link]

  • Title: Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles Source: researchgate.net URL: [Link]

  • Title: In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci Source: PubMed Central URL: [Link]

  • Title: Synthesis and Characterization of Furanic Compounds Source: DTIC URL: [Link]

  • Title: Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice Source: Journal of Antimicrobial Chemotherapy | Oxford Academic URL: [Link]

  • Title: Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa Source: PubMed URL: [Link]

  • Title: Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Source: Semantic Scholar URL: [Link]

  • Title: Computational Characterization of the Energetics, Structure, and Spectroscopy of Biofuel Precursors: The Case of Furfural‐Acetone‐Furfural Source: PMC - NIH URL: [Link]

  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]

  • Title: In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Source: MDPI URL: [Link]

  • Title: [Methods for in vitro antifungal susceptibility testing] Source: PubMed URL: [Link]

  • Title: Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics Source: frontiersin.org URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Morpholine Synthesis. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing the synthesis of morpholine. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and enhance reaction efficiency.

The industrial production of morpholine is dominated by two primary routes: the dehydration of diethanolamine (DEA) and the reductive amination of diethylene glycol (DEG) with ammonia.[1] This guide is structured to address the specific challenges and optimization parameters for each of these critical methods.

Section 1: Dehydration of Diethanolamine (DEA)

The synthesis of morpholine via the acid-catalyzed dehydration of diethanolamine is a well-established method.[2][3] The process involves heating DEA with a strong acid, typically concentrated sulfuric acid, to induce intramolecular cyclization.[3]

Mechanism: Acid-Catalyzed Cyclization of DEA

The reaction proceeds through protonation of a hydroxyl group, followed by nucleophilic attack by the nitrogen atom, and subsequent dehydration to form the morpholine ring.

DEA_Dehydration DEA Diethanolamine (DEA) ProtonatedDEA Protonated DEA (Good Leaving Group) DEA->ProtonatedDEA + H₂SO₄ (Protonation) Intermediate Cyclized Intermediate ProtonatedDEA->Intermediate Intramolecular Nucleophilic Attack (SN2) Morpholine Morpholine Intermediate->Morpholine - H₂O (Dehydration)

Caption: Acid-catalyzed dehydration of diethanolamine to morpholine.

Troubleshooting and FAQs: DEA Route

Q1: My morpholine yield is low and the product is a dark, viscous liquid. What's going wrong?

This is a frequent issue often attributable to a combination of factors related to reaction control and purification.

  • Inadequate Temperature Control: This reaction requires sustained high temperatures, typically in the range of 180-210°C.[4] If the temperature is too low, the reaction will be incomplete. Conversely, temperatures exceeding this range can lead to charring and the formation of polymeric side products, resulting in the dark, viscous appearance.

    • Expert Insight: A temperature drop of just 10-15°C can severely reduce the conversion rate. Use a calibrated high-temperature thermometer and a well-insulated reactor setup to ensure stable heating.

  • Insufficient Reaction Time: The dehydration is a relatively slow process. Reaction times of 15 hours or more are often necessary for the reaction to proceed to completion.[4] Shortening the heating period is a common cause of low yields.

  • Improper Acid Concentration: Concentrated sulfuric acid acts as both the catalyst and a dehydrating agent. Using a lower concentration or an insufficient molar ratio of acid to DEA will result in an incomplete reaction. Studies have shown optimal conditions with a DEA to concentrated H₂SO₄ molar ratio of 1:1.8.[5]

  • Inefficient Water Removal: The water produced during the reaction can, by Le Chatelier's principle, inhibit the forward reaction. In industrial settings, using oleum (fuming sulfuric acid) helps to sequester the water produced, driving the reaction forward and enabling high yields of 90-95% in shorter reaction times (0.5-1.5 hours).[6]

Q2: How can I effectively purify the crude morpholine from the reaction mixture?

Purification presents a significant challenge due to the physical properties of morpholine and the reaction mixture.

  • Neutralization: The highly acidic reaction mixture must first be neutralized. This is typically done by carefully adding a strong base, such as a 50% sodium hydroxide (NaOH) solution, until the mixture is alkaline.[5][7]

  • Distillation: Morpholine is then recovered via distillation. However, morpholine is water-soluble and forms an azeotrope with water.

    • Expert Insight: To break the azeotrope and improve separation, the neutralized slurry can be saturated with solid NaOH or potassium hydroxide (KOH) flakes.[7] This "salting out" effect decreases the solubility of morpholine in the aqueous phase, allowing for a more efficient distillation. A final fractional distillation of the collected crude morpholine is required to achieve high purity.[4]

Q3: Foaming is a major issue in my reactor, especially at higher temperatures. How can I prevent this?

Foaming is a known problem in the sulfuric acid dehydration of DEA, particularly at temperatures above 170°C.[6] This can lead to loss of material and create a hazardous situation.

  • Causality: The foaming is caused by the vigorous evolution of water vapor within the viscous, acidic medium.

  • Solution: One of the significant advantages of using oleum instead of concentrated sulfuric acid is the drastic reduction in foaming.[6] The free SO₃ in oleum reacts with the water produced, keeping it in the liquid phase and preventing the violent boiling that causes foam. This allows for higher reaction temperatures (180-235°C) and much shorter reaction times without foaming issues.[6]

ParameterConventional H₂SO₄ MethodOleum MethodRationale for Oleum Advantage
Temperature 175-180°C (limited by foaming)[6]180-235°C[6]Higher temperature increases reaction rate.
Reaction Time 7-15 hours[4][6]0.5-2 hours[6]Faster conversion leads to higher throughput.
Yield 79.3% (optimized lab scale)[5]90-95%[6]More efficient water removal drives equilibrium.
Foaming Severe above 170°C[6]Minimal to none[6]Water is consumed by SO₃, preventing vapor formation.
Corrosivity Extremely corrosive hot product[6]Less corrosive product mixture[6]Higher acid strength at end of reaction.

Section 2: Reductive Amination of Diethylene Glycol (DEG)

Developed in the 1980s, the reaction of diethylene glycol (DEG) with ammonia over a hydrogenation catalyst has become a preferred industrial method due to its efficiency.[3] This process is conducted at high temperatures (150-400°C) and pressures in the presence of hydrogen.[2][3]

Mechanism: Catalytic Reductive Amination

The process involves the catalytic dehydrogenation of the alcohol to an aldehyde intermediate, which then reacts with ammonia to form an imine. The imine is subsequently hydrogenated to the amine, which then undergoes intramolecular cyclization.

DEG_Amination cluster_0 Catalyst Surface DEG Diethylene Glycol (DEG) Intermediate1 Aldehyde Intermediate DEG->Intermediate1 - H₂ (Dehydrogenation) Intermediate2 2-(2-aminoethoxy)ethanol (AEE) Intermediate1->Intermediate2 + NH₃, -H₂O + H₂ (Reductive Amination) Morpholine Morpholine Intermediate2->Morpholine Intramolecular Cyclization - H₂O

Caption: Simplified pathway for morpholine synthesis from DEG and ammonia.

Troubleshooting and FAQs: DEG Route

Q1: What are the most effective catalysts for this process?

The choice of catalyst is critical for both conversion and selectivity.

  • Catalyst Composition: Hydrogenation catalysts are essential. These typically consist of metals like nickel, copper, cobalt, or ruthenium, often on a support like alumina.[1][3][8] Raney-nickel is also a commonly cited catalyst.[8]

  • Catalyst Deactivation: A common failure point is the deactivation of the catalyst. This can be caused by:

    • Poisoning: Impurities in the DEG or ammonia feed can poison the catalyst. Ensure high-purity starting materials.[1]

    • Byproduct Fouling: High-molecular-weight condensation products ("heavies") can foul the catalyst surface, blocking active sites.[1]

    • Water Inhibition: The water produced as a byproduct can inhibit catalyst activity. Some patented processes describe using a Raney-nickel catalyst with sufficient aluminum to consume byproduct water as it forms, thereby extending catalyst life.[8]

Q2: My selectivity towards morpholine is poor, with significant byproduct formation. How can I optimize for the desired product?

Byproduct formation is a primary challenge in this route. The key intermediate, 2-(2-aminoethoxy)ethanol (AEE), can remain if the reaction is incomplete.[1]

  • Ammonia Concentration: Maintaining a high molar ratio of ammonia to DEG is crucial. A higher concentration of ammonia in the liquid phase favors the formation of the desired heterocyclic amine and suppresses the formation of "heavies" and other byproducts.[8] Molar ratios of ammonia to DEG can range from 6 to 9 or higher to achieve good selectivity.[8]

  • Pressure and Temperature: The reaction is typically run under high pressure (30-400 atmospheres) and temperatures (150-400°C).[3][8]

    • Role of Pressure: High pressure is necessary to maintain a high concentration of ammonia in the liquid phase where the reaction occurs on the catalyst surface.

    • Role of Temperature: Temperature influences both the reaction rate and selectivity. While higher temperatures increase the rate of DEG conversion, they can also promote the formation of undesired byproducts. The optimal temperature must be determined empirically for a specific catalyst and reactor setup.

Section 3: General Troubleshooting Workflow

When encountering issues like low yield or high impurity levels, a systematic approach is essential for effective troubleshooting.

Troubleshooting_Workflow Start Identify Issue: Low Yield / Impurities Check_Reagents 1. Verify Starting Material Purity (DEA, DEG, Acid, NH₃) Start->Check_Reagents Check_Conditions 2. Confirm Reaction Conditions (Temp, Pressure, Time, Stoichiometry) Check_Reagents->Check_Conditions Reagents OK Analyze_Crude 3. Analyze Crude Product (GC-MS, NMR) Check_Conditions->Analyze_Crude Conditions Correct Identify_Byproducts 4. Identify Key Byproducts Analyze_Crude->Identify_Byproducts Adjust_Params 5. Adjust Parameters Based on Data Identify_Byproducts->Adjust_Params Byproducts Identified End Optimized Process Adjust_Params->End

Caption: A logical workflow for troubleshooting morpholine synthesis.

Section 4: Example Laboratory Protocol (DEA Route)

This protocol outlines a lab-scale synthesis based on the sulfuric acid dehydration of diethanolamine.

Safety Precaution: This reaction involves concentrated, hot sulfuric acid and should only be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

Materials:

  • Diethanolamine (1.0 mol)

  • Concentrated Sulfuric Acid (98%, 1.8 mol)[5]

  • Sodium Hydroxide (50% aqueous solution and solid pellets)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, high-temperature thermometer, and a distillation apparatus.

  • Heating mantle

Procedure:

  • Charging the Reactor: Carefully and slowly add the concentrated sulfuric acid to the three-neck flask, which is situated in an ice bath to manage the initial exotherm.

  • Adding DEA: While vigorously stirring, slowly add the diethanolamine to the cooled sulfuric acid. The addition should be dropwise to control the temperature.

  • Reaction: Once the addition is complete, equip the flask for distillation. Heat the mixture to 200°C and maintain this temperature for 90 minutes to 2 hours.[5] Water will begin to distill off.

  • Neutralization: After the reaction period, allow the dark, viscous mixture to cool to below 100°C. Slowly and carefully add 50% NaOH solution with continuous stirring and cooling until the solution is strongly alkaline (pH > 12).

  • First Distillation: Reconfigure for simple distillation. Heat the alkaline slurry to distill the crude morpholine-water mixture. Collect all distillate until the temperature rises significantly.

  • Drying and Final Purification: Transfer the distillate to a clean flask. Add solid KOH or NaOH pellets until a separate organic layer of morpholine is observed or the solution is saturated. Perform a final fractional distillation, collecting the fraction boiling at approximately 129°C as pure morpholine.

References

  • Wikipedia. Morpholine. [Link]

  • Ataman Kimya. MORPHOLINE. [Link]

  • Google Patents.
  • Google Patents. Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Patent 0036331. [Link]

  • ResearchGate. Can you help me for synthesis of morpholine usinf dehydration diethanolamine?. [Link]

  • National Institutes of Health. A New Strategy for the Synthesis of Substituted Morpholines. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • CNKI. The Study on the Preparation of Morpholine - Dissertation. [Link]

Sources

Technical Support Center: Synthesis of 2-(5-Methylfuran-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TCH-FURN-2024 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Furan Trap"

The synthesis of 2-(5-Methylfuran-2-yl)morpholine presents a classic paradox in medicinal chemistry: the target scaffold is highly desirable for its physicochemical properties, yet the furan ring is notoriously unstable under the standard acidic conditions often used to close morpholine rings.

The primary yield-killer in this synthesis is acid-catalyzed polymerization (resinification) of the electron-rich 5-methylfuran moiety. This guide deviates from generic protocols to focus on a buffered


-bromoketone pathway , which minimizes furan exposure to harsh electrophiles and strong acids.

The Optimized Protocol ("The Golden Route")

We recommend the


-Haloketone Reductive Cyclization  route. It offers the highest atom economy and avoids the harsh dehydrating conditions of diol cyclization.
Phase 1: Selective -Bromination

Precursor: 2-Acetyl-5-methylfuran (1-(5-methylfuran-2-yl)ethanone).[1][2][3][4]

The Challenge: Preventing bromination of the furan ring (C3/C4 positions). The Fix: Use Phenyltrimethylammonium tribromide (PTAB) or CuBr₂ instead of elemental bromine (


). These reagents provide a slow, controlled release of bromonium ions, favoring the enol of the ketone over the aromatic ring.
Phase 2: Cyclization & Reduction (The "Morpholinol" Intermediate)

Reagents: 2-Aminoethanol, Sodium Borohydride (


).

Step-by-Step Workflow:

  • Alkylation: React

    
    -bromo-ketone with 2 equivalents  of 2-aminoethanol in THF at 
    
    
    
    .
    • Note: The second equivalent acts as a scavenger for the HBr generated.

  • Spontaneous Cyclization: The resulting linear amine spontaneously cyclizes to form the 2-substituted morpholin-2-ol (a cyclic hemiaminal).

  • Reduction: Treat the hemiaminal in situ with

    
     to reduce the C-O bond to the C-H bond, yielding the final morpholine.
    

Visualizing the Pathway

The following diagram illustrates the critical decision points and chemical logic.

G Start 2-Acetyl-5-methylfuran Step1 α-Bromination (Reagent: PTAB) Start->Step1 Inter1 α-Bromoketone Intermediate Step1->Inter1 Fail1 Polymerization (Black Tar) Step1->Fail1 Excess Acid/Heat Step2 Alkylation (2-Aminoethanol) Inter1->Step2 Inter2 Morpholin-2-ol (Hemiaminal) Step2->Inter2 Fail2 Dimerization Step2->Fail2 Low Amine Conc. Step3 Reduction (NaBH4) Inter2->Step3 Final Target: This compound Step3->Final

Figure 1: The Optimized


-Bromoketone Pathway with critical failure points highlighted.

Troubleshooting Center

Scenario A: "My reaction mixture turned into black tar."

Diagnosis: Furan Resinification. The 5-methylfuran ring is an "acid sponge." Even the HBr generated during bromination or alkylation can trigger polymerization if not neutralized immediately.

  • Immediate Action: Check the pH of your reaction mixture. If acidic (< pH 4), the batch is likely compromised.

  • Prevention Protocol:

    • Buffer the Bromination: Add 1.1 eq of Calcium Carbonate (

      
      ) during the bromination step to scavenge HBr as it forms.
      
    • Temperature Control: Never exceed

      
      . Furan decomposition is thermally accelerated.
      
    • Quench Quickly: Do not let the bromoketone sit. React it immediately with the amine.

Scenario B: "I have low yield; the product is lost in the aqueous layer."

Diagnosis: "The Morpholine Solubility Trap." Morpholines are polar amines and highly water-soluble, especially in their protonated forms. Standard extraction (EtOAc/Water) often leaves the product in the water waste.

  • The Fix (Salting Out):

    • Saturate the aqueous phase with NaCl or

      
       before extraction.
      
    • Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of Ethyl Acetate. The alcohol helps pull the polar amine into the organic phase.

    • pH Adjustment: Ensure the aqueous layer is at pH > 12 before extraction to ensure the morpholine is free-based.

Scenario C: "The reduction didn't work; I isolated the starting material or a complex mixture."

Diagnosis: Hemiaminal Stability. The intermediate morpholin-2-ol is in equilibrium with the open-chain amino-ketone. If the reduction is too slow, the open chain form can degrade or polymerize.

  • The Fix:

    • Pre-cool: Cool the hemiaminal solution to

      
       before adding 
      
      
      
      .
    • Add Acid Catalyst (Carefully): While furans hate acid, the reduction of the hemiaminal often requires activation. Add 1.0 eq of Acetic Acid (weak acid) along with the borohydride. This activates the C-OH for elimination/reduction without destroying the furan.

Quantitative Data: Yield Comparison

MethodReagentsTypical YieldMajor ImpurityFuran Integrity
Direct Dehydration Diol +

< 10%Black Tar (Polymer)Critical Failure
Mitsunobu Cyclization Diol + DIAD/PPh345-55%Hydrazine byproductsGood

-Bromoketone (Recommended)
PTAB

Amine


75-85% DimerExcellent

FAQ: Specific User Queries

Q: Can I use elemental bromine (


) for the first step? 
A:  Technically yes, but we advise against it. Elemental bromine is aggressive and generates high local concentrations of HBr. PTAB (Phenyltrimethylammonium tribromide)  is a solid reagent that allows for stoichiometric precision and milder conditions, significantly preserving the furan ring.

Q: Why is 2-aminoethanol used in excess (2 equivalents)? A: The first equivalent acts as the nucleophile to displace the bromide. The second equivalent acts as a base to neutralize the generated HBr. If you use only 1 equivalent, the acid generated will protonate the unreacted amine (killing the reaction) or attack the furan ring.

Q: Is the product light-sensitive? A: Yes. Furan derivatives are prone to photo-oxidation (singlet oxygen attack). Store the final this compound under nitrogen, in amber vials, at


.

Troubleshooting Logic Tree

Troubleshooting Start Identify Issue Issue1 Low Yield / Tar Formation Start->Issue1 Issue2 Product in Aqueous Phase Start->Issue2 Check1 Check Reagents Issue1->Check1 Check2 Check Workup pH Issue2->Check2 Sol1 Use PTAB instead of Br2 Add CaCO3 Buffer Check1->Sol1 Acidity Detected Sol2 Saturate Aqueous w/ NaCl Use CHCl3:IPA (3:1) Check2->Sol2 pH < 10

Figure 2: Rapid Decision Tree for common synthetic failures.

References

  • Synthesis of 2-substituted morpholines: D'Adamio, G., et al. "Synthesis of morpholines and their derivatives." Beilstein Journal of Organic Chemistry, 2025.

  • Furan Stability & Reactivity: "2-Acetyl-5-methylfuran Properties and Reactivity." Wikipedia / Fisher Scientific Data, 2024.

  • General Morpholine Synthesis via Haloketones: "Synthesis of morpholines

    
    -haloketones." Organic Chemistry Portal, 2024. 
    
  • Asymmetric Hydrogenation of Morpholines: "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 2021.[5]

Sources

Technical Support Center: Advanced Purification Strategies for Furan & Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne Ticket ID: PUR-FM-2024

Welcome to the Purification Support Center

You have reached the Tier-3 Technical Support guide for heterocyclic chemistry. This documentation addresses the specific instability and polarity challenges associated with Furan (acid-sensitive, oxidative instability) and Morpholine (basic, polar, water-soluble) derivatives.

If you are witnessing black bands on your column , product loss in the aqueous layer , or streaking/tailing chromatograms , proceed immediately to the relevant diagnostic module below.

Module 1: The Furan Challenge (Acid Sensitivity)

The Issue: "My compound turned black on the column."

Diagnosis: Acid-Catalyzed Polymerization. Furan rings are electron-rich dienes. In the presence of Brønsted acids (including the silanol groups Si-OH on standard silica gel), they undergo protonation at the


-position, leading to ring opening and rapid polymerization (humins formation).
Protocol A: Deactivating the Stationary Phase

Standard silica gel has a pH of ~5.5–6.0. This is sufficient to degrade sensitive furans.

Step-by-Step Deactivation:

  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., Hexane).

  • The Modifier: Add 1% Triethylamine (TEA) to the slurry before packing the column.

  • Equilibration: Flush the packed column with 3 column volumes (CV) of the TEA-containing solvent.

  • Elution: Run your purification using mobile phases containing 0.5% TEA .

    • Note: The TEA competes for the acidic silanol sites, effectively "capping" them and preventing furan protonation.

Protocol B: The Alumina Switch

If TEA deactivation fails, switch stationary phases entirely.

  • Recommendation: Use Neutral Alumina (Brockmann Grade III) .

  • Why: Alumina lacks the acidic protons of silica. Grade III (hydrated) is less active and reduces the risk of irreversible adsorption.

Furan Stability Decision Matrix

FuranPurification Start Crude Furan Derivative CheckAcid Check Acid Sensitivity (TLC spot + HCl vapor) Start->CheckAcid Stable Stable (No Blackening) CheckAcid->Stable No Change Unstable Unstable (Turns Black/Brown) CheckAcid->Unstable Decomposition StandardSilica Standard Silica Gel (Hex/EtOAc) Stable->StandardSilica Deactivated TEA-Deactivated Silica (1% Et3N) Unstable->Deactivated Mild Sensitivity Alumina Neutral Alumina (Grade III) Unstable->Alumina High Sensitivity Deactivated->Alumina If fails

Figure 1: Decision matrix for selecting the correct stationary phase based on furan acid sensitivity.

Module 2: The Morpholine Challenge (Basicity & Polarity)

The Issue: "My product streaks/tails and never elutes fully."

Diagnosis: Amine-Silanol Interaction. Morpholine is a secondary amine (pKa ~8.3). On standard silica, the basic nitrogen hydrogen-bonds strongly with acidic silanols, causing peak broadening (tailing) and irreversible retention.

Protocol C: The "2 pH Rule" Mobile Phase

To ensure sharp peaks, the mobile phase must keep the morpholine in its free base form.

The Solvent System:

Solvent A Solvent B Modifier Application
Dichloromethane (DCM) Methanol (MeOH) 1% NH₄OH (aq) Best for polar morpholines. The ammonia is stronger than morpholine and saturates silica sites.

| Hexane | Ethyl Acetate | 1% Triethylamine (TEA) | Best for lipophilic morpholine derivatives. |

Critical Technique:

  • Do NOT premix TEA/NH₄OH into the bulk solvent bottle if storing for days (pH drifts). Add fresh daily.

  • Post-Column Cleanup: Fractions containing TEA must be evaporated thoroughly. If TEA salts persist (white solid), re-dissolve in DCM and wash once with saturated NaHCO₃ (mild base) to free-base the amine, then dry and evaporate.

The Issue: "I can't extract my product from the water layer."

Diagnosis: High Water Solubility. Morpholine derivatives are often highly polar. Standard EtOAc/Water extractions often fail.

Rescue Protocol (Continuous Extraction):

  • Salting Out: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of organics.

  • Solvent Switch: Use Chloroform/Isopropanol (3:1) instead of EtOAc. This mixture is denser than water and highly polar, extracting amines efficiently.

  • Solid Phase Extraction (SCX):

    • Load aqueous mixture onto a Strong Cation Exchange (SCX) cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute product with 2M NH₃ in MeOH .

Module 3: The Hybrid Challenge (Furan + Morpholine)

The "Perfect Storm"

Molecules containing both furan and morpholine rings present a contradiction:

  • You cannot use acid to protonate the morpholine (to make it water-soluble for washing) because the acid will destroy the furan .

  • You cannot use oxidative conditions to clean up impurities because the furan will oxidize (to maleic acid derivatives).

Recommended Workflow: The "Neutral-Basic" Path

Do not use acid washes (HCl/Citric Acid).

Step-by-Step Purification:

  • Workup: Quench reaction with saturated NaHCO₃ (keeps pH ~8.5). Extract with DCM.[1]

  • Drying: Use Na₂SO₄ (Neutral). Avoid MgSO₄ if the furan is extremely labile (Mg is slightly Lewis acidic).

  • Purification: Use Neutral Alumina eluted with Hexane/EtOAc.

    • Why: Alumina resolves the morpholine without tailing (less acidic than silica) and protects the furan from acid degradation.

  • Storage: Store under Argon at -20°C. Furan-morpholines are prone to "browning" (slow oxidation/polymerization) in air.

Hybrid Purification Workflow

HybridWorkflow Crude Crude Hybrid Mixture (Furan + Morpholine) Workup Quench: Sat. NaHCO3 Extract: DCM Crude->Workup Dry Dry: Na2SO4 (Avoid MgSO4) Workup->Dry Choice Choose Stationary Phase Dry->Choice PathA Path A: Neutral Alumina (Safest) Choice->PathA Preferred PathB Path B: Silica + 1% TEA (If Alumina unavailable) Choice->PathB Alternative Evap Evaporation < 40°C, Argon bleed PathA->Evap PathB->Evap

Figure 2: Safe workflow for hybrid molecules, avoiding acidic conditions that degrade furan rings.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
TLC spots are round, but column peaks tail. Column loading overload or insufficient modifier.Increase TEA/NH₄OH to 1%. Reduce loading mass.
Compound decomposes during rotary evaporation. Bath temp too high or trace acid present.Set bath < 35°C. Add a few drops of TEA to the flask before evaporating to buffer trace acids.
Product is an oil that won't crystallize. Impurities or inherent nature of morpholines.Convert to an Oxalate Salt . (Oxalic acid is mild enough for some furans, unlike HCl). Test on small scale first.
NMR shows "missing" furan protons. Polymerization/Ring opening.The furan ring has opened.[2][3] Restart synthesis; ensure all glassware is base-washed (rinsed with NH₄OH) before use.

References

  • BenchChem. (2025).[4][5][6] Technical Support Center: Purification of Furan Reaction Mixtures. Retrieved from

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • MDPI. (2025). Stability issues of furan rings in acidic or basic conditions. Retrieved from

  • Phenomenex. (2025).[7] Tip on Peak Tailing of Basic Analytes. Retrieved from

  • American Chemical Society. (2020). Oxidation of Furfural and Furan Derivatives.[3][8][9][10] ACS Omega. Retrieved from

For further assistance, submit a ticket with your specific structure and TLC data.

Sources

Stability of 2-(5-Methylfuran-2-yl)morpholine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, as a Senior Application Scientist, here is the technical support center for the .

Technical Support Center: 2-(5-Methylfuran-2-yl)morpholine

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their work. Our goal is to provide in-depth, field-proven insights into the stability of this molecule, particularly under acidic conditions, a common challenge encountered during synthesis, purification, and formulation. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may face in the lab.

Frequently Asked Questions (FAQs): Understanding the Core Chemistry

This section addresses the fundamental chemical principles governing the stability of this compound.

Question 1: Is this compound expected to be stable under acidic conditions?

Answer: No, this compound is not expected to be stable under acidic conditions. The core of this instability lies in the furan moiety. Furan rings are well-documented to be unstable in acidic environments, where they are highly susceptible to acid-catalyzed hydrolysis and ring-opening.[1] This inherent reactivity can lead to the formation of various degradation products and polymerization.[1]

Question 2: What is the primary mechanism of degradation for the furan ring in acid?

Answer: The degradation is initiated by the protonation of the furan ring. The rate-limiting step is typically the protonation at an α-carbon (the carbon atom adjacent to the ring oxygen).[1][2] This creates a highly reactive electrophilic intermediate. Following protonation, a nucleophile (often a solvent molecule like water) attacks the ring.[2] This leads to the formation of intermediates like 2,5-dihydro-2-furanol or 2,3-dihydro-3-furanol, which can then undergo further protonation and ring-opening to form acyclic carbonyl compounds.[2]

Question 3: How do the methyl and morpholine substituents affect the stability of the furan ring?

Answer: The substituents on the furan ring play a critical role in its stability.[1][3] In this compound, both the methyl group and the morpholine group (attached via its nitrogen) are considered electron-releasing. Electron-releasing groups activate the furan ring, increasing its electron density. This makes the ring more susceptible to electrophilic attack (protonation), thereby promoting and potentially accelerating the degradation process under acidic conditions.[1][4] Conversely, electron-withdrawing groups are known to significantly improve the stability of the furan ring in acid.[1][3]

Question 4: What is the role of the morpholine ring in the molecule's stability under acidic conditions?

Answer: The morpholine ring itself is a saturated heterocycle and is generally stable. However, the nitrogen atom in the morpholine ring is basic (pKb of morpholine is 5.64) and will be readily protonated in an acidic medium to form a morpholinium salt.[5] This protonation has two main consequences:

  • Increased Solubility: The formation of the salt will significantly increase the compound's solubility in aqueous or polar protic solvents.

  • Electronic Effect: The protonated morpholinium group becomes strongly electron-withdrawing. This could, in theory, offer some slight stabilization to the adjacent furan ring by reducing its electron density. However, this stabilizing effect is generally insufficient to counteract the powerful acid-lability of the electron-rich furan ring itself. The primary degradation pathway is still expected to be through the furan ring.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: During an acid-catalyzed reaction or acidic workup, my solution containing this compound turned dark brown or black, and I observed the formation of insoluble material.

Causality: This is a classic sign of furan polymerization. The highly reactive intermediates formed during the acid-catalyzed degradation of the furan ring can react with each other to form dark, polymeric byproducts often referred to as "humins".[4] The electron-releasing substituents on your compound likely accelerate this process.

Solutions:

  • Reduce Temperature: Perform the reaction or workup at the lowest possible temperature to slow the rate of degradation.

  • Use Milder Acids: If your protocol allows, switch from strong acids (like HCl, H₂SO₄) to weaker acids (like acetic acid) or use a buffered system.

  • Minimize Time: Reduce the exposure time to acidic conditions as much as possible. Quench the acid promptly once the desired transformation is complete.

  • Work in Dilute Solutions: Humin formation can be more pronounced at higher concentrations.[4] Diluting the reaction mixture may help to minimize polymerization side reactions.

Issue 2: My post-reaction analysis (HPLC, LC-MS) shows the disappearance of my starting material and the appearance of multiple new, unidentified peaks.

Causality: You are likely observing a mixture of degradation products resulting from the acid-catalyzed ring-opening of the furan moiety. The significant influence of furan ring substituents often leads to multiple reaction pathways and products.[6][7]

Solutions:

  • Forced Degradation Study: Conduct a systematic forced degradation study (see Protocol 1 below) to intentionally generate and identify the major degradation products. This will help you understand the degradation pathways and develop a stability-indicating analytical method.

  • Analytical Method Development: Ensure your analytical method (e.g., HPLC) can resolve the starting material from all major degradation products. This is crucial for accurate quantification and stability assessment.[8]

  • LC-MS/MS and NMR: Use mass spectrometry (LC-MS) and, if necessary, NMR spectroscopy to elucidate the structures of the degradation products.[8] This information is vital for understanding the molecule's liability.

Issue 3: I'm experiencing significant loss of my compound during purification by silica gel chromatography.

Causality: Standard silica gel is inherently acidic and can catalyze the degradation of acid-sensitive compounds like yours directly on the column.[4]

Solutions:

  • Neutralized Silica Gel: Use silica gel that has been neutralized. This can be done by preparing a slurry of the silica gel in a solvent containing a small amount of a volatile base, like triethylamine (~1%), and then removing the solvent.

  • Alternative Chromatography: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade), or reversed-phase chromatography (C18) if the compound and impurities have appropriate solubility.

  • Non-Chromatographic Purification: If possible, explore alternative purification methods such as recrystallization or distillation to avoid contact with acidic stationary phases.

Visualizations: Degradation Pathway and Experimental Workflow

Proposed Degradation Pathway

G cluster_0 A This compound B Protonated Furan Ring (α-Carbon Protonation) A->B H⁺ (Acid Catalyst) Rate-Limiting Step C Nucleophilic Attack (e.g., by H₂O) B->C H₂O (Solvent) E Polymerization (Humin Formation) B->E Self-Condensation D Ring-Opened Intermediate (e.g., Hydroxy Enal) C->D Ring Opening D->E Further Reactions caption Fig 1. Proposed acid-catalyzed degradation of the furan ring.

Caption: Fig 1. Proposed acid-catalyzed degradation of the furan ring.

Forced Degradation Study Workflow

start Prepare Stock Solution of Compound in Solvent stress_acid Aliquot + Acid (e.g., 0.1M HCl) start->stress_acid stress_base Aliquot + Base (e.g., 0.1M NaOH) start->stress_base stress_control Aliquot + Solvent (Control) start->stress_control incubate Incubate Samples (e.g., 60°C) stress_acid->incubate stress_base->incubate stress_control->incubate timepoint Sample at Time Points (0, 2, 4, 8, 24h) incubate->timepoint quench Quench Reaction (Neutralize) timepoint->quench analyze Analyze by Stability- Indicating HPLC Method quench->analyze report Quantify Degradation & Identify Products analyze->report

Caption: Fig 2. Experimental workflow for a forced degradation study.

Protocols and Methodologies

Protocol 1: Forced Degradation Study for Acid Stability Assessment

Objective: To determine the degradation profile of this compound under acidic stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound (high purity)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Stress Sample Preparation:

    • Acid Hydrolysis: In a vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl (to give a final acid concentration of 0.1 M).

    • Control Sample: In a separate vial, mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Place both vials in a controlled temperature environment (e.g., a 60°C water bath or oven).

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately after withdrawal, quench the reaction in the aliquot by neutralizing it. For the acid sample, add an equimolar amount of NaOH (e.g., add the 100 µL sample to a vial containing 100 µL of 0.1 M NaOH and 800 µL of mobile phase diluent).

  • Analysis: Analyze the quenched samples by a suitable HPLC-UV method (see Method 1 below). The goal is to achieve 5-20% degradation of the active substance to ensure that the primary degradation products are formed and can be adequately separated and detected.[8]

Method 1: HPLC Method for Stability Monitoring

Objective: To separate the parent compound from its potential degradation products. This is a starting point and may require optimization. High-performance liquid chromatography (HPLC) is a frequently used technique in stability testing due to its sensitivity and versatility.[9]

Parameter Recommended Starting Condition Rationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmStandard for separating small organic molecules of moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape of the basic morpholine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Start at 5% B, ramp to 95% B over 20 min, hold 5 minA broad gradient is a good starting point to elute all potential degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detection (UV) 254 nm and Photodiode Array (PDA)254 nm is a common wavelength for aromatic systems. A PDA detector is crucial for identifying new peaks and assessing peak purity.[9]

References

  • Galkin, K. I., & Sandulenko, I. V. (2025).
  • van der Vorm, S., et al. (n.d.).
  • MDPI. (n.d.). Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. MDPI.
  • NIH. (n.d.).
  • Wiley Online Library. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Advanced Sustainable Systems.
  • Li, Y., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 548-558.
  • PubMed. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Critical Reviews in Food Science and Nutrition, 61(11), 1883-1900.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095-1105.
  • ResearchGate. (n.d.). (PDF) Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. Retrieved from [Link]

  • ChemRxiv. (n.d.). Thermal Stability of N-Heterocycle-Stabilized Iodanes – A Systematic Investigation. Retrieved from [Link]

  • MDPI. (2026). Electrocatalytic Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Bis(hydroxymethyl)furan Using CuIr Bimetallic Nanowires.
  • Waidmann, C. R., et al. (2015). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 5(1), 147-156.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences.
  • ResearchGate. (n.d.). Representative morpholine ring formation reactions. Retrieved from [Link]

  • NIH. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • E3S Web of Conferences. (2024).
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • NIH. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • PubMed. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-146.
  • Pharmacia. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 183-190.

Sources

Furan Chemistry Technical Support Center: A Guide to Navigating Side-Product Formation

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for furan-based reactions. As chemists and drug development professionals, we are drawn to the furan moiety for its unique aromatic properties and its versatility as a synthetic building block. However, this same reactivity can be a double-edged sword, often leading to complex reaction mixtures, stubborn side-products, and the dreaded formation of intractable resins.

This guide is structured as a series of frequently encountered problems in the lab. It moves beyond simple protocols to explain the underlying mechanisms of side-product formation, providing you with the knowledge to not only solve current issues but also to proactively design more robust and higher-yielding reactions in the future.

FAQ 1: The Classic Problem - "My reaction turned into a black, insoluble tar. What is happening?"

This is one of the most common issues encountered when working with furans, particularly in the presence of acid. The "tar" or "resin" is typically the result of acid-catalyzed polymerization or degradation.

Core Mechanism: Acid-Catalyzed Polymerization

Furans are highly sensitive to protic acids. The furan ring can be protonated, which disrupts its aromaticity and initiates a cascade of events. The initial protonation makes the ring highly susceptible to nucleophilic attack by another furan molecule. This process can repeat, leading to the formation of high-molecular-weight polymers.

Acid_Catalyzed_Polymerization cluster_initiation Initiation cluster_propagation Propagation Furan1 Furan ProtonatedFuran Protonated Furan (Activated Electrophile) Furan1->ProtonatedFuran Protonation at Cα Hplus H+ Hplus->Furan1 Dimer Dimer Cation ProtonatedFuran->Dimer Nucleophilic Attack Furan2 Furan (Nucleophile) Furan2->Dimer Trimer Trimer Cation Dimer->Trimer Chain Growth Furan3 Another Furan Furan3->Trimer Polymer ... Trimer->Polymer

Caption: Acid-catalyzed polymerization of furan.

Troubleshooting & Prevention

Your primary goal is to minimize the exposure of the furan ring to strong protic acids, especially at elevated temperatures.

Step-by-Step Mitigation Protocol:

  • Re-evaluate Your Choice of Acid:

    • Problem: Strong protic acids (e.g., H₂SO₄, HCl, p-TsOH) are often too harsh, leading to rapid polymerization.

    • Solution: Switch to a milder Lewis acid (e.g., ZnCl₂, BF₃·OEt₂, Sc(OTf)₃) or a solid-supported acid catalyst (e.g., Amberlyst 70, Montmorillonite K-10). These can provide the necessary activation without excessive protonation of the furan ring.

  • Control the Temperature:

    • Problem: Polymerization is often highly temperature-dependent.

    • Solution: Run the reaction at the lowest possible temperature that still allows for an acceptable rate of the desired transformation. Start at 0 °C or even -78 °C and slowly warm the reaction, monitoring by TLC or LCMS.

  • Change the Solvent:

    • Problem: Protic solvents like water or methanol can participate in the reaction, and aqueous environments, in particular, can facilitate ring-opening to form reactive aldehydes like succinaldehyde, which are potent polymerization precursors.

    • Solution: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents can stabilize intermediates without providing a source of protons. Studies have shown that switching from water to methanol or DMSO can significantly suppress furan polymerization.

  • Use High Dilution:

    • Problem: High concentrations of furan increase the probability of intermolecular reactions (polymerization).

    • Solution: Run the reaction under high dilution conditions. If your substrate is added via syringe pump, add it slowly to a solution of the catalyst to maintain a low instantaneous concentration.

  • Employ a Proton Sponge:

    • Problem: Even catalytic amounts of a strong acid can be problematic. If a protic acid is unavoidable, trace amounts can cause significant degradation over time.

    • Solution: Add a non-nucleophilic base, such as 2,6-di-tert-butylpyridine or Proton-Sponge®, to scavenge excess protons without interfering with Lewis-acid catalysis.

Data Snapshot: Solvent Effects on Furan Conversion

The choice of solvent can dramatically alter the reaction outcome. The table below summarizes findings from a study on the acid-catalyzed conversion of furan to benzofuran, highlighting the competition with polymerization.

SolventCatalystTemperature (°C)Benzofuran Yield (%)Polymer FormationReference
WaterAmberlyst 70170< 1%DominantHu, X., et al. (2016)
MethanolAmberlyst 70170~30%SuppressedHu, X., et al. (2016)
DMSOAmberlyst 70170Not Formed*SuppressedHu, X., et al. (2016)

*In DMSO, the reaction pathway shifted to form levulinic acid instead of benzofuran, but polymerization was still effectively suppressed.

FAQ 2: "My Diels-Alder reaction with a furan is sluggish and gives low yields. I see my starting materials, but also some new spots on TLC."

Furans are aromatic and thus reluctant dienes. This often necessitates harsh reaction conditions (high temperature, high pressure) which can lead to side reactions, including retro-Diels-Alder, aromatization of the adduct, or polymerization.

Core Mechanism: Competing Pathways in Furan Diels-Alder Reactions

The initial [4+2] cycloaddition is reversible. The desired oxa-bridged cycloadduct can undergo several unproductive pathways:

  • Retro-Diels-Alder: The adduct reverts to the starting furan and dienophile, especially at high temperatures.

  • Acid-Catalyzed Rearrangement/Aromatization: Trace acid can catalyze the dehydration of the 7-oxabicyclo[2.2.1]heptene adduct, leading to the formation of a substituted aromatic ring (e.g., a phenol derivative). This is often an irreversible and thermodynamically favorable pathway.

  • Polymerization: As discussed in FAQ 1, the conditions used to force the Diels-Alder reaction (heat, Lewis acids) can also induce furan polymerization.

Diels_Alder_Pathways Start Furan + Dienophile Adduct [4+2] Cycloadduct (7-Oxabicyclo[2.2.1]heptene derivative) Start->Adduct [4+2] Cycloaddition (Often Reversible) Polymer Polymerization Start->Polymer Harsh Conditions (Acid / Heat) Product Desired Product (Stable Adduct) Adduct->Product Isolation / Derivatization Retro Retro-Diels-Alder Adduct->Retro High Temp. Aromatized Aromatized Side-Product (e.g., Phenol derivative) Adduct->Aromatized Trace Acid / Heat (Irreversible) Retro->Start

Caption: Competing reaction pathways in a furan Diels-Alder reaction.

Troubleshooting & Prevention

The key is to accelerate the forward reaction while minimizing conditions that favor the reverse or side reactions.

Step-by-Step Mitigation Protocol:

  • Use a Lewis Acid Catalyst:

    • Problem: Thermal reactions often require high temperatures, which promotes the retro-Diels-Alder reaction.

    • Solution: Employ a Lewis acid (e.g., ZnI₂, LiClO₄, Sc(OTf)₃) to catalyze the reaction.[1] The Lewis acid coordinates to the dienophile, lowering its LUMO energy and dramatically accelerating the cycloaddition. This often allows the reaction to proceed at much lower temperatures, shifting the equilibrium toward the product. For instance, methylaluminum dichloride has been shown to be effective in promoting intramolecular furan Diels-Alder reactions at -78 °C.

  • Increase Pressure:

    • Problem: The Diels-Alder reaction has a negative activation volume, meaning it is favored by high pressure. The retro reaction is disfavored.

    • Solution: If specialized equipment is available, running the reaction under high pressure (1-15 kbar) can significantly increase the yield of the cycloadduct, even for sluggish systems.

  • Choose the Right Solvent:

    • Problem: Solvent polarity can influence the reaction rate and equilibrium position.

    • Solution: Water has been shown to accelerate some Diels-Alder reactions due to hydrophobic effects and hydrogen bonding. For other systems, polar aprotic solvents may be optimal. A solvent screen is often worthwhile.

  • Buffer the Reaction:

    • Problem: Adventitious acid (e.g., from glassware or slightly impure reagents) can catalyze the irreversible aromatization of the adduct.

    • Solution: Add a non-nucleophilic base (e.g., proton sponge) or acid-washed and oven-dried glassware to ensure the reaction medium is neutral.

  • Trap the Adduct In Situ:

    • Problem: If the adduct is inherently unstable and prone to retro-Diels-Alder, it may be impossible to isolate in high yield.

    • Solution: Design the experiment to trap the adduct as it forms. For example, if the adduct can be immediately hydrogenated, reduced, or otherwise derivatized to a more stable structure, the equilibrium will be pulled towards the final, irreversible product.

References

  • Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. Catalysis Science & Technology, Royal Society of Chemistry. [Link]

  • Direct Diels–Alder reactions of furfural derivatives with maleimides. Green Chemistry, Royal Society of Chemistry. [Link]

  • Catalysis of the Diels–Alder Reaction of Furan and Methyl Acrylate in Lewis Acidic Zeolites. ChemCatChem, Wiley Online Library. [Link]

  • Lewis acid-catalyzed Diels-Alder reactions. Iowa State University Digital Repository. [Link]

  • Structural and solvent control over activation parameters for a pair of retro Diels-Alder reactions. Nature Communications. [Link]

  • Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an External Force. ORBi. [Link]

  • Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Advances, Royal Society of Chemistry. [Link]

  • Lewis acid catalysis of Diels-Alder reactions. Journal of the American Chemical Society. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • Computational Insights into Tunable Reversible Network Materials: Accelerated ReaxFF Kinetics of Furan-Maleimide Diels–Alder Reactions for Self-Healing and Recyclability. ACS Applied Materials & Interfaces. [Link]

  • Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters. [Link]

  • Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. ResearchGate. [Link]

  • The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem, PubMed Central. [Link]

  • The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene. ProQuest. [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate. [Link]

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Green Chemistry, Royal Society of Chemistry. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal, Wiley Online Library. [Link]

Sources

Heterocycle Stability Hub: The Furan Preservation Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furan Paradox

Furan represents a unique challenge in medicinal chemistry. While it is technically aromatic (following Hückel’s 4n+2 rule), its resonance energy is significantly lower than that of benzene (16 kcal/mol vs. 36 kcal/mol). This makes the furan ring


-excessive , rendering it highly susceptible to electrophilic attack, acid-catalyzed ring opening, and oxidative cleavage.

This guide provides field-proven protocols to navigate these instabilities. It is structured as a troubleshooting center to address the specific failures researchers encounter at the bench.

Module 1: Acid-Induced Decomposition (The "Black Tar" Phenomenon)

User Query: "I attempted to deprotect an acetal group using 1M HCl, but my furan-containing intermediate decomposed into a black, insoluble tar. What happened?"

Technical Diagnosis: You have triggered the acid-catalyzed hydrolytic ring opening . Unlike benzene, furan is sensitive to protonation. The reaction is not a simple polymerization but a specific cascade:

  • Protonation: The rate-limiting step is protonation at the C

    
     (C2/C5) position.[1] This is kinetically favored over C
    
    
    
    by ~7 kcal/mol [1].
  • Nucleophilic Attack: The resulting cation is trapped by water (or alcohol).

  • Ring Scission: The hemiacetal intermediate collapses, opening the ring to form reactive 1,4-dicarbonyls (e.g., 4-hydroxy-2-butenal), which then polymerize rapidly.

Visualizing the Failure Mode

FuranAcidDecomp Furan Furan Ring Protonation C-alpha Protonation (Rate Limiting) Furan->Protonation + H+ Cation Oxocarbenium Intermediate Protonation->Cation Attack Nucleophilic Attack (H2O/ROH) Cation->Attack Open Ring Opening (1,4-Dicarbonyl) Attack->Open Loss of Aromaticity Polymer Polymerization (Black Tar) Open->Polymer Condensation

Figure 1: The mechanistic pathway of acid-catalyzed furan decomposition.

Troubleshooting & Remediation
StrategyProtocol / ReagentMechanism of Action
Buffer the System Use PPTS (Pyridinium p-toluenesulfonate) or Phosphate Buffer (pH 6-7).Maintains pH above the threshold for rapid C

protonation.
Switch Acid Type Replace Brønsted acids with Lewis Acids (e.g., ZnBr

, CeCl

).
Lewis acids coordinate to oxygen but are less likely to induce proton transfer to the carbon skeleton.
Solvent Engineering Use HFIP (Hexafluoroisopropanol).Expert Tip: HFIP stabilizes furans against polymerization by altering the solvation shell and acidity dynamics [2].

Validated Protocol: Safe Acetal Deprotection

  • Dissolve substrate in wet acetone or THF:H

    
    O (4:1).
    
  • Add 5 mol% PPTS (Pyridinium p-toluenesulfonate).

  • Heat to mild reflux (50°C). Do not exceed 60°C.

  • Monitor by TLC. Upon completion, quench immediately with sat. NaHCO

    
    . Never concentrate the acidic solution.
    
Module 2: Oxidative Instability (The "Phantom" Yield Loss)

User Query: "My reaction works on a small scale, but when I scale up or leave it over the weekend, the yield drops and the product discolors. NMR shows undefined peaks."

Technical Diagnosis: This is likely Singlet Oxygen (


O

) Oxidation
. Furan is an electron-rich diene that reacts with singlet oxygen via a [4+2] cycloaddition to form an unstable endoperoxide.[2] This rearranges into butenolides or undergoes fragmentation [3].
  • Trigger: Ambient light + trace photosensitizers (impurities, solvents like DCM/CHCl

    
     over time) generate 
    
    
    
    O
    
    
    from triplet oxygen.
Prevention Checklist
  • Degassing is Mandatory: Sparge all solvents with Argon/Nitrogen for 15 minutes before adding the furan substrate.

  • Amber Glassware: Block UV/Visible light to prevent photosensitization.

  • Scavengers: Add trace BHT (Butylated hydroxytoluene) if the reaction involves radical pathways, though

    
    O
    
    
    
    is non-radical. For
    
    
    O
    
    
    specific quenching, DABCO can be used if chemically compatible.
Module 3: Chemoselective Hydrogenation

User Query: "I need to reduce an exocyclic alkene/alkyne, but standard hydrogenation (Pd/C, H


) is saturating the furan ring to a tetrahydrofuran (THF). How do I stop at the alkene?"

Technical Diagnosis: Furan rings are easily reduced because the loss of aromaticity is energetically less "expensive" than reducing benzene. Standard heterogeneous catalysts (Pd, Pt, Rh) will eat the ring unless poisoned or sterically modified.

Decision Matrix: Selecting the Right Catalyst

HydroLogic Start Substrate: Furan + Alkene/Alkyne Q1 Is the alkene conjugated to the furan? Start->Q1 Conj Conjugated (e.g., Vinyl Furan) Q1->Conj NonConj Isolated Alkene Q1->NonConj Sol1 USE: Homogeneous Catalyst (Wilkinson's Cat. or Ru-Pincer) Conj->Sol1 High Selectivity Sol3 USE: Transfer Hydrogenation (RuCl2(PPh3)3 + Formic Acid) Conj->Sol3 Mild Conditions Sol2 USE: Poisoned Heterogeneous (Lindlar Catalyst + Quinoline) NonConj->Sol2 Classic Method

Figure 2: Catalyst selection flow for preserving the furan ring during reduction.

Recommended Systems
MethodCatalyst SystemSpecificityReference
Homogeneous Ru-PNP Pincer Complexes High. Reduces C=O and C=C without touching the furan ring.[4]
Poisoned Lindlar Catalyst (Pd/CaCO

/Pb)
Good. Stops reduction at the alkene stage; prevents ring saturation.Standard
Transfer Ir-catalysts (e.g., Crabtree's)Excellent. Often operates under conditions where aromatic rings are inert.[4]

Validated Protocol: Chemoselective Hydrogenation Target: Reduce exocyclic C=C without reducing Furan.

  • Catalyst: Use Wilkinson’s Catalyst [RhCl(PPh

    
    )
    
    
    
    ] (5 mol%).
  • Solvent: Degassed Benzene/Ethanol (1:1).

  • Pressure: 1 atm H

    
     (balloon).
    
  • Time: Monitor closely by NMR. Furan reduction is much slower with bulky homogeneous catalysts compared to Pd/C.

Module 4: Diels-Alder Reactivity (The Unwanted Dimer)

User Query: "My furan compound is dimerizing or reacting with my maleimide reagents unexpectedly."

Technical Diagnosis: Furan is an electron-rich diene.[3] In the presence of electron-deficient dienophiles (maleimides, quinones, acrylates), it undergoes Diels-Alder [4+2] cycloaddition [5]. This is often reversible (Retro-Diels-Alder).

  • Mitigation:

    • Temperature Control: Diels-Alder adducts of furan are often kinetically formed but thermodynamically unstable. Heating (>100°C) often favors the retro reaction, reverting to the furan [6].

    • Steric Blocking: Substituents at the 2,5-positions significantly retard the cycloaddition.

References
  • J. Am. Chem. Soc. (2025). Brønsted Acid-Catalyzed Reduction of Furans. ACS Publications. 4[5][6]

  • ResearchGate. (2019). Mechanism of furan activation via reaction with singlet oxygen. 2

  • Green Chemistry. (2020). Efficient and selective catalytic hydrogenation of furanic aldehydes using well defined Ru and Ir pincer complexes. RSC Publishing. 7[5][6]

  • Zibo Anquan Chemical. (2024). Diels-Alder reaction of furan and maleic anhydride. 8

  • RSC Publishing. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. 3

Sources

Technical Support Center: Navigating Solubility Challenges of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Solubility Conundrum of Morpholine Derivatives

Morpholine, a versatile heterocyclic amine, is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties like potency, metabolic stability, and even solubility.[1][2] The presence of the morpholine ring, with its basic nitrogen and polar ether oxygen, can impart a favorable balance of hydrophilic and lipophilic characteristics, which is often beneficial for drug absorption and distribution.[3][4] However, the overall solubility of a morpholine derivative is dictated by the entire molecular structure. Often, the parent scaffold to which the morpholine moiety is attached is large and hydrophobic, leading to poor aqueous solubility despite the presence of the morpholine ring. This guide provides a comprehensive troubleshooting framework for researchers encountering solubility issues with morpholine-containing compounds, offering both theoretical explanations and practical, step-by-step protocols.

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to address specific, common issues encountered during experimental work with morpholine derivatives.

Q1: My morpholine derivative, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What is the primary cause and how can I resolve this?

A1: This is a classic case of a compound "crashing out" of solution. It occurs when the concentration of the compound in the final aqueous buffer exceeds its thermodynamic solubility limit in that specific medium. The high concentration of your compound in the DMSO stock is diluted into an environment where it is poorly soluble, leading to precipitation.

Here is a systematic approach to troubleshoot this issue:

Step-by-Step Protocol:

  • Determine the Maximum Tolerated DMSO Concentration: Before addressing the compound's solubility, establish the highest concentration of DMSO your assay can tolerate without affecting the biological system (e.g., cells, enzymes). This is typically between 0.1% and 1%.

  • Reduce the Final Compound Concentration: The most straightforward approach is to lower the final concentration of your compound in the assay to a point below its solubility limit.

  • Optimize the Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your aqueous buffer, thereby keeping the final DMSO concentration within the tolerated range while achieving the desired compound concentration.

  • Employ a Co-solvent Strategy: If reducing the concentration is not an option, introduce a water-miscible co-solvent to the aqueous buffer. Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[5]

    • Recommended Co-solvents: Ethanol, propylene glycol, or polyethylene glycols (PEGs) such as PEG 300 or PEG 400.

    • Workflow:

      • Prepare a series of your aqueous buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10%).

      • Determine the highest concentration of the co-solvent that does not interfere with your assay.

      • Prepare your compound solution by adding the DMSO stock to the co-solvent-containing buffer.

Q2: I've tried using co-solvents, but they are interfering with my cell-based assay. What are some alternative, more biocompatible solubilization methods?

A2: When organic co-solvents prove to be toxic or cause assay interference, several advanced formulation strategies can be employed. These methods are generally more biocompatible and can significantly enhance aqueous solubility.

1. pH Modification:

The morpholine ring contains a basic nitrogen atom, making its derivatives amenable to pH-dependent solubility.[6] By lowering the pH of the aqueous solution, the morpholine nitrogen becomes protonated, forming a more water-soluble salt.

  • Mechanism: The protonated amine group can form stronger hydrogen bonds with water molecules compared to the neutral amine.

  • Protocol:

    • Determine the pKa of your morpholine derivative (either experimentally or through in silico prediction).

    • Prepare a series of buffers with pH values at least 1-2 units below the pKa.

    • Test the solubility of your compound in each buffer to identify the optimal pH for solubilization.

    • Caution: Ensure the final pH of your solution is compatible with your experimental system.

2. Use of Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming water-soluble inclusion complexes.[7][][9]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high water solubility and low toxicity.[7]

  • Experimental Workflow:

    • Prepare a stock solution of the cyclodextrin (e.g., 10-40% w/v) in your aqueous buffer.

    • Add your compound (either as a solid or from a concentrated organic stock) to the cyclodextrin solution.

    • Stir or sonicate the mixture until the compound dissolves. This may take several hours.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

3. Formulation as a Nanosuspension:

For compounds that are highly insoluble in both aqueous and organic media, creating a nanosuspension can be an effective strategy.[10][11][12][13] A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants or polymers.[14]

  • Advantages: Increased surface area of the nanoparticles leads to a higher dissolution rate and apparent solubility.

  • Methods for Preparation (Lab Scale):

    • Wet Milling: Milling the drug in a liquid dispersion medium with milling beads.

    • High-Pressure Homogenization: Forcing a suspension of the drug through a narrow gap at high pressure.

  • Considerations: This is a more complex formulation approach and may require specialized equipment.

Data Presentation: Comparison of Solubilization Strategies

StrategyMechanism of ActionTypical Concentration RangeAdvantagesDisadvantages
Co-solvents Reduces solvent polarity1-10% (v/v)Simple to implement, effective for moderately hydrophobic compounds.Potential for assay interference and cytotoxicity.
pH Adjustment Forms a more soluble saltpH 1-2 units below pKaHighly effective for basic compounds, simple to prepare.Limited by the pH tolerance of the experimental system.
Cyclodextrins Forms water-soluble inclusion complexes10-40% (w/v)High solubilization capacity, low toxicity.Can be expensive, may alter the free concentration of the drug.
Nanosuspensions Increases surface area for dissolution1-10% (w/v) drug loadingApplicable to highly insoluble compounds, enhances bioavailability.Requires specialized equipment and formulation expertise.

Visualizing the Decision-Making Process

The following workflow diagram illustrates a logical approach to selecting a suitable solubilization strategy for your morpholine derivative.

solubilization_workflow start Start: Poorly Soluble Morpholine Derivative check_dmso Is final DMSO concentration > 0.5% and causing precipitation? start->check_dmso reduce_conc Can the final compound concentration be lowered? check_dmso->reduce_conc Yes use_cosolvent Is a co-solvent compatible with the assay? check_dmso->use_cosolvent No lower_conc_sol Solution: Lower the final compound concentration. reduce_conc->lower_conc_sol Yes reduce_conc->use_cosolvent No cosolvent_sol Strategy: Use a co-solvent (e.g., PEG, Propylene Glycol). use_cosolvent->cosolvent_sol Yes check_pka Is the compound basic (ionizable)? use_cosolvent->check_pka No ph_adjust_sol Strategy: pH adjustment to form a salt. check_pka->ph_adjust_sol Yes use_cyclodextrin Is cyclodextrin complexation a viable option? check_pka->use_cyclodextrin No cyclodextrin_sol Strategy: Use cyclodextrins (e.g., HP-β-CD). use_cyclodextrin->cyclodextrin_sol Yes advanced_form Consider advanced formulations: - Nanosuspensions - Solid Dispersions - Prodrug approach use_cyclodextrin->advanced_form No

Caption: Decision workflow for selecting a solubilization strategy.

Frequently Asked Questions (FAQs)

  • Q: Can I simply heat the solution to dissolve my morpholine derivative?

    • A: While gentle warming (e.g., to 37°C) can sometimes help dissolve a compound, it is often not a stable solution. The compound may precipitate out as the solution cools to room temperature. This can lead to inconsistent results in your experiments.

  • Q: My morpholine derivative seems to degrade at low pH. What should I do?

    • A: If your compound is not stable at a low pH, you should avoid pH modification as a solubilization strategy. Instead, consider using cyclodextrins or other formulation approaches like solid dispersions or nanosuspensions.

  • Q: What is a solid dispersion and is it suitable for lab-scale experiments?

    • A: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[15] This can be prepared by methods like solvent evaporation or melt extrusion. For lab-scale experiments, solvent evaporation is a feasible method. The resulting solid can then be dissolved in your aqueous buffer.

  • Q: Are there any structural modifications I can make to my morpholine derivative to improve its solubility?

    • A: Yes, medicinal chemists often employ structural modifications to improve solubility.[16] This can include introducing polar functional groups or breaking up large hydrophobic regions of the molecule. Another approach is to create a "prodrug," which is a more soluble version of the compound that is converted to the active form in the body.[17][18]

References

  • Title: Application of the Solute–Solvent Intermolecular Interactions as Indicator of Caffeine Solubility in Aqueous Binary Aprotic and Proton Acceptor Solvents: Measurements and Quantum Chemistry Computations Source: PubMed Central URL: [Link]

  • Title: Improving solubility via structural modification Source: ResearchGate URL: [Link]

  • Title: Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update Source: ResearchGate URL: [Link]

  • Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis Source: Taylor & Francis Online URL: [Link]

  • Title: SL-77. Morpholines for CNS drug discovery Source: Asinex URL: [Link]

  • Title: The Prodrug Approach: A Successful Tool for Improving Drug Solubility Source: PubMed Central URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PubMed Central URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central URL: [Link]

  • Title: (PDF) Formulation strategies for poorly soluble drugs Source: ResearchGate URL: [Link]

  • Title: Nanosuspension Technology for Poorly Water Soluble Drugs: An Overview Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting Source: NCBI Bookshelf URL: [Link]

  • Title: Morpholine Source: IARC Publications URL: [Link]

  • Title: Morpholine | C4H9NO Source: PubChem - NIH URL: [Link]

  • Title: Improvement in solubility of poor water-soluble drugs by solid dispersion Source: PubMed Central URL: [Link]

  • Title: Nanosuspensions of poorly soluble drugs--reproducibility of small scale production Source: PubMed URL: [Link]

  • Title: Transformation of drug cyclodextrin complex compositions into compositions of mixtures of lipid vesicle encapsulated drug and cyclodextrin drug complexes Source: Google Patents URL
  • Title: PH-sensitive polymer hydrogels derived from morpholine to prevent the crystallization of ibuprofen Source: ResearchGate URL: [Link]

  • Title: Agricultural formulations with acyl morpholines and polar aprotic co-solvents Source: Google Patents URL
  • Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: PubMed Central URL: [Link]

  • Title: A Synopsis of the Applications of Prodrugs in Drug Discovery & Development Source: Baruch S. Blumberg Institute URL: [Link]

  • Title: Essential Principles in Prodrugs Design Source: Preprints.org URL: [Link]

  • Title: Nanosuspension: An approach to enhance solubility of drugs Source: PubMed Central URL: [Link]

  • Title: Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Part 5c: Solvent chemistry: solubility of CO2 in reactive solvents for post-combustion CO2 Source: Taylor & Francis Online URL: [Link]

  • Title: Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) Source: American Pharmaceutical Review URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience - ACS Publications URL: [Link]

  • Title: Can I use Cyclodextrin to improve the solubility of a compound? Source: ResearchGate URL: [Link]

  • Title: 4 Strategies To Formulate Poorly Soluble APIs Source: Drug Discovery Online URL: [Link]

  • Title: Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications Source: Purdue e-Pubs URL: [Link]

  • Title: Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents Source: NIH URL: [Link]

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL: [Link]

  • Title: Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria Source: MDPI URL: [Link]

Sources

Technical Support Center: Optimization of N-formylation of Morpholine Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of N-formylation of morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient N-formylation reactions. Our focus is on providing practical, field-tested insights grounded in scientific principles to empower you to overcome common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the N-formylation of morpholine, offering quick and actionable answers.

Q1: What are the most common formylating agents for the N-formylation of morpholine, and how do I choose the best one?

The choice of formylating agent is critical and depends on factors such as desired reaction conditions (e.g., temperature, solvent), cost, and safety considerations. Here is a comparison of common formylating agents:

Formylating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Formic Acid Heating, often with azeotropic removal of water.[1][2]Readily available, inexpensive.[1]Requires higher temperatures; water removal can be necessary for high conversion.[1]
Ethyl Formate Can be performed under catalyst- and solvent-free conditions at moderate temperatures (e.g., 60°C).[3]Milder reaction conditions compared to formic acid.
Carbon Dioxide (CO₂) with a Reducing Agent (e.g., Hydrosilanes) Often requires a catalyst (e.g., metal complexes) and a pressurized system.[2][4]Utilizes a green and abundant C1 source.[2]May require specialized equipment (pressure reactor) and catalysts; potential for side reactions like carbamate formation.[5]
Dimethylformamide (DMF) Can act as a C1 source, often requiring harsh conditions or a Vilsmeier reagent for activation.[6]Readily available solvent.Can require high temperatures and may lead to side reactions.[6]

Expert Insight: For general laboratory-scale synthesis, the formic acid method with a Dean-Stark trap for water removal is a robust and cost-effective starting point.[1][2] For milder conditions, the ethyl formate method is an excellent alternative.[3]

Q2: My reaction is showing low conversion of morpholine. What are the likely causes?

Low conversion is a frequent issue. The primary culprits are often related to reaction equilibrium and conditions:

  • Presence of Water: In reactions that produce water as a byproduct (e.g., with formic acid), the accumulation of water can inhibit the forward reaction.[1]

  • Suboptimal Temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to degradation of reactants or products.

  • Insufficient Reaction Time: N-formylation can be a slow process, and incomplete conversion may simply be a matter of not allowing the reaction to proceed to completion.

  • Reagent Stoichiometry: An incorrect molar ratio of the formylating agent to morpholine can limit the extent of the reaction.

Q3: I'm observing the formation of significant byproducts. What are they, and how can I minimize them?

Byproduct formation is a key challenge in optimizing N-formylation. Common byproducts include:

  • Carbamates: When using CO₂ as a formylating agent, the formation of a stable carbamate salt between morpholine and CO₂ can occur, which may be slow to convert to the desired product.[5]

  • Siloxanes: In reactions involving hydrosilanes, the formation of siloxanes is a common byproduct.[5]

  • Decomposition Products: At high temperatures, decomposition of the formylating agent or the product can occur.

To minimize byproducts, consider optimizing reaction temperature and time, ensuring the purity of your starting materials, and in the case of CO₂-based formylations, carefully selecting the catalyst and reaction conditions to favor the desired reaction pathway.

Q4: What is the role of a catalyst in this reaction, and is it always necessary?

A catalyst is not always required for the N-formylation of morpholine. For instance, reactions with formic acid or ethyl formate can proceed without a catalyst, although a catalyst can often accelerate the reaction and allow for milder conditions.[3][7] In the case of using CO₂ as a C1 source, a catalyst is generally necessary to activate the CO₂ and/or the reducing agent.[2]

Q5: How do I effectively monitor the progress of my N-formylation reaction?

Regular monitoring of the reaction is crucial for optimization. The following techniques are commonly used:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material (morpholine) and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of morpholine and the formation of N-formylmorpholine, as well as the detection of volatile byproducts.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the reaction progress by observing the disappearance of morpholine signals and the appearance of characteristic N-formylmorpholine signals.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the product and any non-volatile impurities.[11][12]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the N-formylation of morpholine.

Problem 1: Low or No Product Yield

Symptom: After the reaction and work-up, the isolated yield of N-formylmorpholine is significantly lower than expected, or no product is obtained.

Possible Causes & Solutions:

  • Cause: Incomplete reaction due to water accumulation (with formic acid).

    • Solution: Use a Dean-Stark trap or other azeotropic distillation apparatus to continuously remove water from the reaction mixture.[1]

  • Cause: Inadequate reaction temperature.

    • Solution: Carefully monitor and control the reaction temperature. For formic acid reactions, ensure the temperature is high enough to facilitate dehydration.

  • Cause: Insufficient reaction time.

    • Solution: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

  • Cause: Impure reagents.

    • Solution: Ensure the purity of morpholine, the formylating agent, and any solvents used. Water in the morpholine can be particularly problematic.

graph Troubleshooting_Low_Yield { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

Problem [label="Low or No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Incomplete Reaction\n(Water Accumulation)", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Inadequate Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Insufficient Time", fillcolor="#FBBC05", fontcolor="#202124"]; Cause4 [label="Impure Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Use Dean-Stark Trap", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Optimize & Control Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Monitor Reaction Progress", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Use Pure Reagents", fillcolor="#34A853", fontcolor="#FFFFFF"];

Problem -> Cause1; Problem -> Cause2; Problem -> Cause3; Problem -> Cause4; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; Cause4 -> Solution4; }

Troubleshooting workflow for low yield.

Problem 2: Incomplete Reaction

Symptom: Analytical monitoring (TLC, GC-MS) shows a significant amount of unreacted morpholine even after an extended reaction time.

Possible Causes & Solutions:

  • Cause: Reversible reaction equilibrium.

    • Solution: For reactions that produce a volatile byproduct (e.g., water with formic acid, methanol with ethyl formate), ensure its efficient removal to drive the reaction to completion.

  • Cause: Deactivation of the catalyst (if used).

    • Solution: Ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent.

  • Cause: Insufficient mixing.

    • Solution: Ensure adequate stirring, especially in heterogeneous reactions.

Problem 3: Formation of Side Products

Symptom: The presence of unexpected peaks in GC-MS or NMR spectra of the crude reaction mixture.

Possible Causes & Solutions:

  • Cause: Carbamate formation (with CO₂).

    • Solution: Optimize the catalyst, temperature, and pressure to facilitate the conversion of the carbamate intermediate to the N-formyl product. In some cases, the addition of a small amount of water has been shown to suppress solid carbamate formation.

  • Cause: Siloxane formation (with hydrosilanes).

    • Solution: Carefully control the stoichiometry of the hydrosilane. Excess hydrosilane can lead to the formation of siloxanes.[5]

  • Cause: Thermal decomposition.

    • Solution: Reduce the reaction temperature and monitor for the formation of degradation products.

graph Common_Side_Reactions { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

Start [label="Morpholine + Formylating Agent", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="N-Formylmorpholine", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct1 [label="Carbamate Intermediate\n(with CO2)", fillcolor="#FBBC05", fontcolor="#202124"]; SideProduct2 [label="Siloxanes\n(with Hydrosilanes)", fillcolor="#FBBC05", fontcolor="#202124"]; SideProduct3 [label="Decomposition Products\n(High Temperature)", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Product [label="Desired Reaction", color="#34A853"]; Start -> SideProduct1 [label="Side Reaction", color="#EA4335"]; Start -> SideProduct2 [label="Side Reaction", color="#EA4335"]; Product -> SideProduct3 [label="Degradation", color="#EA4335"]; }

Common side reactions in N-formylation.

Part 3: Detailed Experimental Protocols

The following are detailed, step-by-step protocols for common N-formylation methods.

Protocol 1: N-formylation using Formic Acid with Azeotropic Water Removal[2]

This protocol is a classic and effective method for the N-formylation of morpholine.

Materials:

  • Morpholine

  • Formic acid (85% aqueous solution)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add morpholine (1.0 equiv).

  • Add toluene as the solvent.

  • Add formic acid (1.0-1.2 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically 4-9 hours), cool the mixture to room temperature.[2]

  • Remove the toluene under reduced pressure to yield the crude N-formylmorpholine. The product is often of sufficient purity for many applications.[2]

ParameterRecommended Value
Morpholine:Formic Acid Ratio 1 : 1.0-1.2
Solvent Toluene
Temperature Reflux
Reaction Time 4-9 hours
Protocol 2: Catalyst- and Solvent-Free N-formylation using Ethyl Formate[3]

This method offers a milder and more environmentally friendly approach.

Materials:

  • Morpholine

  • Ethyl formate

  • Sealed reaction vial

  • Heating plate with magnetic stirrer

Procedure:

  • In a sealed reaction vial, add morpholine (1.0 equiv).

  • Add ethyl formate (3.0 equiv).

  • Seal the vial and heat the mixture to 60°C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture.

  • The excess ethyl formate and ethanol byproduct can be removed under reduced pressure.

ParameterRecommended Value
Morpholine:Ethyl Formate Ratio 1 : 3
Solvent None
Temperature 60°C
Reaction Time Varies, monitor by TLC/GC-MS
Protocol 3: N-formylation using CO₂ and Phenylsilane[3][4]

This protocol utilizes CO₂ as a sustainable C1 source.

Materials:

  • Morpholine

  • Phenylsilane

  • DMSO (solvent)

  • Schlenk tube or pressure reactor

  • Carbon dioxide (balloon or cylinder)

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube or pressure reactor equipped with a magnetic stir bar, add morpholine (1.0 equiv) and DMSO.

  • Add phenylsilane (1.5 equiv).

  • Seal the vessel, and then purge with CO₂ gas.

  • Pressurize the vessel with CO₂ (typically 1 atm, but can be higher) and stir the reaction at room temperature.

  • Monitor the reaction progress by NMR or GC-MS.[3]

  • Upon completion, carefully vent the CO₂ pressure.

  • The product can be isolated by standard work-up procedures.

ParameterRecommended Value
Morpholine:Phenylsilane Ratio 1 : 1.5
Solvent DMSO
CO₂ Pressure 1 atm (or higher)
Temperature Room Temperature

Part 4: Reaction Mechanism

Understanding the reaction mechanism is key to effective troubleshooting and optimization.

graph Reaction_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

Reactants [label="Morpholine (Nucleophile)\n+\nFormylating Agent (Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="N-Formylmorpholine\n+\nByproduct (e.g., H2O)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Reactants -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Product [label="Elimination"]; }

General mechanism for N-formylation.

The N-formylation of morpholine generally proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formylating agent. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable N-formylmorpholine product and a byproduct (e.g., water from formic acid).

Part 5: Safety Precautions

Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Morpholine: Corrosive and flammable. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14][15][16]

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. It is also a respiratory irritant. Handle with extreme care in a fume hood and wear appropriate PPE.[17]

  • Hydrosilanes (e.g., Phenylsilane): Flammable and can react with water or moisture to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • General Precautions: When heating reactions, use a heating mantle and a temperature controller to avoid overheating. For reactions under pressure, use appropriate pressure-rated equipment and take all necessary safety precautions.

By understanding the underlying chemistry, being aware of potential pitfalls, and following established protocols and safety measures, you can effectively optimize the N-formylation of morpholine for your specific research and development needs.

References

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(15), 8427-8430.
  • Motokura, K., Takahashi, K., & Nakayama, H. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes.
  • Blicke, F. F., & Lu, C. J. (1952). Formylation of Amines with Chloral. Journal of the American Chemical Society, 74(15), 3933-3934.
  • Gong, W., Jiang, H., Chen, Y., & Zhang, M. (2017). The formylation reaction of morpholine with CO2 and phenylsilane.
  • Choi, J., & Sang, B. (2001). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 22(4), 449-450.
  • Ghasemi, N. (2018). Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. Asian Journal of Green Chemistry, 2(3), 218-226.
  • Mohammadpour, Z., & Mirzazadeh, M. (2017). A very Simple and Highly Efficient Procedure for N-Formylation of Primary and Secondary Amines at Room Temperature under Solvent-Free Conditions.
  • Farkas, E. R., & Kollar, L. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(11), 934-937.
  • Rao, B. V., & Kumar, K. R. (2016). A novel normal phase HPLC method for the quantification of N-formyl impurity in azacitidine active pharmaceutical ingredients and pharmaceutical dosage forms.
  • Astech Ireland. (n.d.).
  • Kim, J. G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096.
  • Fisher Scientific. (2010).
  • Public Health England. (2024). Formic acid: incident management. GOV.UK.
  • Solvents & Petroleum Service, Inc. (n.d.).
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Das, T., et al. (2022). N‐Formylation of Amines Utilizing CO2 by a Heterogeneous Metal-Organic Framework Supported Single-Site Cobalt. Chemistry – An Asian Journal, 17(15), e202200388.
  • Lee, S., & Park, Y. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles.
  • Wang, W., et al. (2015). Solvent-promoted catalyst-free N-formylation of amines using carbon dioxide under ambient conditions.
  • ACD/Labs. (2008).
  • Carl ROTH. (n.d.).
  • Reddy, K. S., et al. (2018). N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. The Journal of Organic Chemistry, 83(17), 10457-10467.
  • Popa, A., et al. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 29(5), 1089.
  • Motokura, K., Takahashi, K., & Nakayama, H. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Infoscience - EPFL.
  • Zhang, X., et al. (2021). N-formylation of amines using phenylsilane and CO2 over ZnO catalyst under mild condition.
  • Fisher Scientific. (2010).
  • ChemicalBook. (n.d.). 4-Formylmorpholine(4394-85-8) 1H NMR spectrum.
  • ResolveMass Laboratories Inc. (2024).
  • Levin, J. O., & Carleborg, L. (1987). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 112(7), 941-943.

Sources

Technical Support Center: Stabilizing Morpholine Compounds for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the long-term storage and stability of morpholine-containing compounds. As a heterocyclic amine and ether, the morpholine moiety imparts unique physicochemical properties to molecules, including modulations in pKa and solubility, which are highly valuable in drug design. However, these same features can present stability challenges. This document is structured to provide not just procedural steps, but the causal, mechanistic reasoning behind them, ensuring the integrity of your valuable compounds.

Section 1: Troubleshooting Guide - Investigating Compound Instability

This section addresses common problems encountered during the storage and handling of morpholine derivatives.

Q1: My morpholine-containing compound is showing a new, unknown peak in its HPLC chromatogram after storage. What is the likely cause?

The appearance of a new peak is a classic indicator of chemical degradation. For morpholine derivatives, several pathways are common, and identifying the culprit requires a systematic approach.

  • Oxidative Degradation: The nitrogen atom in the morpholine ring is susceptible to oxidation. This can lead to the formation of N-oxides or even ring-opening products. This is often exacerbated by the presence of trace metal ions, exposure to air (oxygen), or peroxide contaminants in solvents. The ether linkage can also be a site for peroxide formation.

  • Hydrolysis: If your compound has labile functional groups (e.g., esters, amides, lactams) near the morpholine ring, the basicity of the morpholine nitrogen can influence the local pH in microenvironments, potentially catalyzing hydrolysis. The stability of some morpholine-containing drug candidates has been shown to be highly pH-dependent.

  • Reaction with Environmental Gases: Morpholine is known to be sensitive to atmospheric moisture and carbon dioxide. Absorption of CO₂ can lead to the formation of carbamate salts, altering the compound's properties and potentially showing up as a different species chromatographically.

  • N-Nitrosation: If the compound has been exposed to nitrosating agents (e.g., nitrites, often found as preservatives or impurities, especially in acidic conditions), the secondary amine of an unsubstituted morpholine can form a potent N-nitrosomorpholine (NMOR) degradant.

Actionable Steps:

  • Review Storage Atmosphere: Was the compound stored under an inert atmosphere (e.g., argon or nitrogen)? If not, oxidation is a primary suspect.

  • Check Solvent Purity: Were high-purity, peroxide-free solvents used for dissolution?

  • Analyze by LC-MS: Use mass spectrometry to get the molecular weight of the new peak. This is the most direct way to hypothesize a structure. An increase of 16 amu could suggest N-oxidation, while a mass corresponding to a hydrolyzed product would point to that pathway.

  • Perform a Forced Degradation Study: This is a crucial step to proactively identify potential degradation pathways. See the detailed workflow in Section 3.

Q2: The physical appearance of my solid compound (or frozen solution) has changed (e.g., color change, clumping, oiling out). What does this signify?

Physical changes are red flags for instability.

  • Clumping or Hardening: This often indicates moisture absorption. Morpholine and its salts can be hygroscopic. The absorption of water can lower the melting point or glass transition temperature, leading to physical changes, and can also accelerate hydrolytic degradation.

  • Color Change: The development of a yellow or brown hue can be a sign of oxidative degradation. Many oxidation pathways result in the formation of conjugated systems that absorb visible light.

  • Oiling Out or Phase Separation (for frozen solutions): This may indicate that the compound is crashing out of a solution that was not a stable eutectic mixture. It can also be a sign of degradation into a less soluble product or a change in pH upon freezing that affects solubility.

Actionable Steps:

  • Protect from Moisture: Always handle the compound in a dry environment (e.g., glove box or low-humidity room). Store in a desiccator over a suitable drying agent.

  • Verify Container Seal: Ensure the container is tightly sealed. For highly sensitive compounds, consider flame-sealing under an inert atmosphere in an amber glass ampule.

  • Re-evaluate Storage Temperature: While colder is often better, ensure the chosen temperature does not cause phase separation or other physical changes in solutions. For some solutions, refrigerated storage (2-8°C) may be preferable to freezing (-20°C).

Q3: I've noticed a drop in the biological activity of my compound. How can I confirm if this is due to degradation and not experimental variability?

A loss of potency is a serious issue. A combination of analytical chemistry and careful experimental design is needed to pinpoint the cause.

Actionable Steps:

  • Quantitative Purity Analysis: Use a validated, stability-indicating HPLC method to re-quantify the purity of the stored sample against a freshly prepared standard or a reference lot stored under ideal conditions (e.g., -80°C, inert gas). A stability-indicating method is one that can separate the parent peak from all known degradation products.

  • Characterize Degradants: If new peaks are observed, use LC-MS and NMR to identify their structures. This is critical because a degradant might not only be inactive but could also be an antagonist or have off-target effects, confounding biological data.

  • Review Sample Handling: Scrutinize the entire experimental workflow. Was the compound repeatedly freeze-thawed? Was it left in aqueous buffer on the benchtop for an extended period? Morpholine compounds can degrade in solution, especially at non-optimal pH.

Section 2: Frequently Asked Questions (FAQs) - Proactive Stability Management

Q1: What are the ideal general conditions for the long-term storage of a novel morpholine derivative?

While compound-specific stability studies are essential, a conservative, multi-faceted approach based on the known reactivity of the morpholine class is the best starting point.

ParameterRecommended ConditionRationale & Causality
Temperature ≤ -20°C (Solid); 2-8°C or ≤ -20°C (Solution)Reduces the rate of most chemical reactions. For solutions, test for freeze-thaw stability. Some sources recommend storing morpholine itself below +30°C.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the morpholine nitrogen and other sensitive functional groups.
Moisture Dry/Anhydrous Morpholine is hygroscopic and moisture can facilitate hydrolysis. Store in a desiccator.
Light Protected from Light (Amber Vial) Although morpholine itself is reported to be light-insensitive, many organic molecules are light-sensitive. Protection is a standard best practice.
pH (for solutions) Compound-Specific (Often Weakly Acidic) The stability of morpholine derivatives can be highly pH-dependent. A weakly acidic pH (e.g., 4-6) often protonates the morpholine nitrogen, which can protect it from oxidation but may accelerate hydrolysis of other groups. This must be determined empirically.

Q2: How do I select an appropriate storage container for my morpholine compound?

Container choice is critical to prevent contamination and degradation.

  • Material Compatibility: Avoid direct contact with copper, aluminum, zinc, and their alloys, as morpholine can be corrosive to these metals. High-quality borosilicate glass (Type 1) is generally the first choice. For bulk storage, iron or steel containers are recommended for morpholine itself.

  • Extractables and Leachables: For drug development, the risk of compounds leaching from plastic containers into the drug product is a major regulatory concern. An extractables study may be required to identify potential impurities that can be extracted from the container under harsh conditions. A subsequent leachables study will identify if any of those impurities actually migrate into the specific drug formulation under normal storage conditions. If plastics are necessary, high-density polyethylene (HDPE) or polypropylene (PP) are often used, but compatibility must be verified.

  • Container Closure: Use high-quality closures with a chemically inert liner (e.g., PTFE-faced silicone septa) to ensure an airtight seal, preventing moisture and air ingress.

Q3: Are there any common solvents or excipients that are incompatible with morpholine compounds?

Yes. Avoid:

  • Strong Oxidizing Agents: This includes peroxides, nitrates, and perchlorates, which can react violently with the amine.

  • Strong Acids: While morpholine is a base and forms salts with acids, strong, hot acids can cause decomposition.

  • Aldehydes and Ketones: The secondary amine of an unsubstituted morpholine can react with aldehydes and ketones to form enamines or other condensation products, especially during formulation.

  • Nitrite Sources: As mentioned, avoid any excipient or system containing nitrite salts to prevent the formation of N-nitrosamines.

Section 3: Protocols and Methodologies

Protocol 1: General Protocol for Long-Term Storage of Morpholine Compounds

This protocol provides a robust baseline for storing new morpholine derivatives.

  • Compound Preparation: Ensure the final compound is in a solid, solvent-free state and has been fully characterized for initial purity (e.g., by HPLC, NMR, and LC-MS).

  • Aliquotting: Weigh the solid compound into individual, appropriately sized amber glass vials. Aliquotting prevents the need to open and close the main stock bottle repeatedly, which introduces moisture and air.

  • Inerting: Place the open vials in a vacuum chamber or desiccator. Evacuate and backfill with a dry, inert gas like argon or nitrogen. Repeat this cycle 3-5 times to ensure the removal of atmospheric oxygen and moisture.

  • Sealing: Tightly cap the vials with PTFE-lined caps inside the inert atmosphere if possible. For maximum protection, consider flame-sealing in glass ampules.

  • Labeling: Clearly label each vial with the compound ID, batch number, quantity, storage conditions, and date.

  • Storage: Place the sealed vials inside a secondary container with desiccant and store at the appropriate temperature (e.g., -20°C or -80°C).

  • Record Keeping: Maintain a detailed log of all stored compounds, including location, date, and any time the stock is accessed.

Protocol 2: Forced Degradation Study Workflow

This study is essential for identifying potential stability liabilities early in development. A small amount of the compound is subjected to harsh conditions to accelerate degradation.

  • Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

  • Set Up Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 N.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 N.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Thermal Stress: Heat a vial of the stock solution at 60°C.

    • Photolytic Stress: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines).

    • Control: Keep one vial of the stock solution at 5°C.

  • Incubation: Incubate all samples for a defined period (e.g., 24-48 hours).

  • Analysis:

    • Neutralize the acid and base samples before injection.

    • Analyze all samples by a stability-indicating HPLC-UV/DAD method.

    • Submit any samples showing significant degradation for LC-MS analysis to identify the mass of the degradants.

  • Interpretation: The results will reveal if the compound is susceptible to acid/base hydrolysis, oxidation, heat, or light, guiding future formulation and storage decisions.

Mandatory Visualizations

G

G cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway cluster_nitrosation Nitrosation Pathway Morpholine_Compound Morpholine Derivative N_Oxide N-Oxide Morpholine_Compound->N_Oxide Oxidation Hydrolyzed_Product Hydrolyzed Product Morpholine_Compound->Hydrolyzed_Product Hydrolysis of R-group NMOR N-Nitrosamine Morpholine_Compound->NMOR Nitrosation O2 O₂ / Peroxides O2->N_Oxide H2O H₂O (Acid/Base) H2O->Hydrolyzed_Product Nitrite Nitrite Source (NO₂⁻) Nitrite->NMOR

Section 4: References

  • Inchem.org. (1995). Morpholine (HSG 92, 1995). [Link]

  • The PCCA Blog. (2022). Factors That Affect the Stability of Compounded Medications. [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. [Link]

  • Oszczapowicz, I., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Scientia Pharmaceutica, 81(3), 745-758. [Link]

  • Trépanier, P., et al. (2001). Long-term stability of morphine hydrochloride in 0.9% NaCl infusion polyolefin bags after freeze-thaw treatment and in polypropylene syringes at 5 degrees C + 3 degrees C. Journal of Clinical Pharmacy and Therapeutics, 26(4), 285-290. [Link]

  • Chauhan, A., & Singh, R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Research Square. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 376-392. [Link]

  • Wikipedia. Morpholine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Liu, H. Y., et al. (2014). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. Scientific Reports, 4, 7492. [Link]

  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Single Use Support. (2022). Extractables and leachables: definitions, differences & facts. [Link]

  • Truffaut, N., et al. (1999). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry

Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of the structure-activity relationship (SAR) of morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the versatile morpholine scaffold in their therapeutic discovery programs. We will delve into the nuanced ways in which structural modifications of the morpholine ring influence its biological activity, with a focus on anticancer, antibacterial, and antifungal applications. This document moves beyond a simple recitation of facts, offering in-depth analysis, comparative data, and detailed experimental protocols to empower your research.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged" structure in medicinal chemistry. Its unique physicochemical properties, including its pKa, hydrogen bonding capability, and conformational flexibility, make it an attractive moiety for designing bioactive molecules with favorable pharmacokinetic profiles. The presence of the oxygen atom can enhance aqueous solubility and metabolic stability, while the nitrogen atom provides a key site for substitution and interaction with biological targets[1][2].

I. Anticancer Activity: Targeting Key Signaling Pathways

Morpholine derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival. A significant focus of research has been on their role as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in various cancers[3][4][5][6][7].

Structure-Activity Relationship of Anticancer Morpholine Derivatives

The anticancer activity of morpholine derivatives is highly dependent on the nature and position of substituents on both the morpholine ring and appended aromatic systems.

  • Substitution on the Nitrogen Atom: The nitrogen atom of the morpholine ring is a critical anchor point for introducing various substituents that can modulate activity and selectivity.

    • Aromatic and Heteroaromatic Rings: Attachment of aromatic or heteroaromatic moieties, often via a linker, is a common strategy. The nature of these rings and their substitution patterns significantly impacts potency. For instance, quinoxaline derivatives coupled with a morpholine fragment have shown promising cytotoxic effects[2].

    • Urea and Amide Linkers: The incorporation of urea or amide functionalities can provide additional hydrogen bonding interactions with the target protein, enhancing binding affinity[8].

  • Substitution on the Morpholine Ring: Modifications to the morpholine ring itself can influence both potency and pharmacokinetic properties.

    • Introduction of Alkyl Groups: The addition of alkyl groups at the C-3 position of the morpholine ring has been shown to increase anticancer activity[8].

    • Bridged Morpholines: The use of bridged morpholine scaffolds can enhance selectivity for mTOR over other kinases by accessing deeper pockets in the active site.

  • Substitution on Appended Aromatic Rings:

    • Halogen Atoms: The presence of halogen atoms, such as fluorine or chlorine, on an appended aromatic ring often leads to an increase in inhibitory activity against various cancer cell lines, including HepG2[8].

    • Electron-Donating and Withdrawing Groups: The electronic properties of substituents on the aromatic ring can fine-tune the overall electron density of the molecule, influencing its interaction with the target.

Comparative Performance: Morpholine vs. Other Heterocycles in Anticancer Drug Design

The morpholine scaffold often demonstrates advantages over other nitrogen-containing heterocycles like piperidine and piperazine in the context of anticancer drug design.

  • Piperazine: While piperazine is also a common scaffold, its derivatives can sometimes suffer from lower selectivity and potential off-target effects. In a study of 2-(benzimidazol-2-yl)quinoxalines, the replacement of an N-substituted piperazine with a morpholine fragment resulted in a significant decrease or complete loss of cytotoxic activity, suggesting that for this particular scaffold, the piperazine moiety was crucial for activity. However, in other contexts, the morpholine ring's properties can lead to improved pharmacokinetic profiles[1][2].

  • Piperidine: Piperidine derivatives have also been explored as anticancer agents. However, the morpholine ring's oxygen atom can offer additional hydrogen bonding opportunities and improved solubility, which can be advantageous in drug design[1][2].

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50) of representative morpholine derivatives against various cancer cell lines, highlighting key SAR insights.

Compound IDCore StructureR1R2Cancer Cell LineIC50 (µM)Key SAR InsightReference
1a 2-(Benzimidazol-2-yl)quinoxaline4-Fluorophenyl6-(4-Methylpiperazin-1-yl)A549 (Lung)2.1N-methylpiperazine at R2 is crucial for high activity.[2]
1b 2-(Benzimidazol-2-yl)quinoxaline4-Fluorophenyl6-(Piperidin-1-yl)A549 (Lung)26.3Replacement of piperazine with piperidine significantly reduces activity.[2]
1c 2-(Benzimidazol-2-yl)quinoxaline4-Fluorophenyl6-(Morpholin-4-yl)A549 (Lung)>100Replacement of piperazine with morpholine leads to a loss of activity in this scaffold.[2]
2a IndolineHHOsteosarcomaModerateIndoline scaffold shows better cytotoxicity than morpholine in this series.[8]
2b MorpholineHHOsteosarcomaLow[8]
3a Quinazoline6,7-dimethoxy4-(3-(trifluoromethoxy)phenyl)amidoHCT-116 (Colon)PotentTrifluoromethoxy and dimethoxy substitutions are crucial for activity.[8]
Mechanistic Insights: Inhibition of the PI3K/Akt/mTOR Pathway

Morpholine derivatives exert their anticancer effects by inhibiting key kinases in the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Morpholine_Inhibitor Morpholine Derivative (e.g., PI-103) Morpholine_Inhibitor->PI3K Inhibits Morpholine_Inhibitor->mTORC1 Inhibits

Figure 1: Simplified schematic of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine derivatives.

As depicted in Figure 1, growth factor signaling activates Receptor Tyrosine Kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate Akt. Activated Akt then phosphorylates and activates mTORC1, which promotes cell proliferation and survival. Morpholine-based inhibitors can target and inhibit both PI3K and mTOR, effectively blocking this pro-cancerous signaling cascade[3][4][5][6][7].

Experimental Protocols: Anticancer Activity Assessment

This protocol describes a general method for the synthesis of N-substituted morpholine derivatives via reductive amination, a common and versatile method[9][10].

  • Oxidation of a Ribonucleoside: To a solution of the starting ribonucleoside (1 equivalent) in a mixture of methanol and water, add sodium periodate (1.1 equivalents) portion-wise at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • In Situ Aldehyde Formation: Upon completion, the reaction mixture containing the in situ generated dialdehyde is used directly in the next step.

  • Reductive Amination: To the dialdehyde solution, add the hydrochloride salt of the desired primary amine (2.2 equivalents) and sodium cyanoborohydride (2.5 equivalents).

  • Reaction and Work-up: Stir the reaction mixture at room temperature overnight. Quench the reaction by adding a few drops of acetic acid. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-substituted morpholine derivative.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[11][12][13].

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the morpholine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

II. Antibacterial Activity: A Renewed Approach to Combat Resistance

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Morpholine derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, offering a potential new avenue for antibiotic discovery.

Structure-Activity Relationship of Antibacterial Morpholine Derivatives

The antibacterial efficacy of morpholine derivatives is influenced by the substituents on the morpholine and any attached ring systems.

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the bacterial cell wall.

  • Heterocyclic Scaffolds: The incorporation of other heterocyclic moieties, such as triazoles, in conjunction with the morpholine ring can enhance antibacterial activity. For example, a 1,2,4-triazole derivative containing a morpholine nucleus showed significant activity against Mycobacterium smegmatis[14].

  • Aromatic Substituents: The nature and position of substituents on appended aromatic rings can modulate the antibacterial spectrum and potency.

Quantitative Comparison of Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected morpholine derivatives against various bacterial strains.

Compound IDCore StructureR GroupBacterial StrainMIC (µg/mL)Key SAR InsightReference
4a 6-(propan-2-yl)-4-methyl-morpholine-2,5-dionePropan-2-ylStaphylococcus aureus2000PPM showed better activity than BPM.[9]
4b 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione2-methylpropylStaphylococcus aureus>25000Increased bulk at R group decreases activity.[9]
5a Morpholine derivative 3-Enterococcus hirae3.125Broad-spectrum activity observed for this derivative.[1][15][16]
5b Morpholine derivative 3-Escherichia coli12.5[1][15][16]
6a Ru(II)-complex with morpholine-Staphylococcus aureus0.78Ruthenium complexation significantly enhances antibacterial potency.[17]
7a 1,2,4-triazole derivativeMorpholine and pyridine nucleiMycobacterium smegmatis15.6Combination of heterocyclic rings is beneficial for activity.[14]
Experimental Protocols: Antibacterial Activity Assessment

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria[18][19][20][21][22].

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the morpholine derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

III. Antifungal Activity: Disrupting Fungal Cell Integrity

Fungal infections, particularly those caused by opportunistic pathogens like Candida and Aspergillus species, pose a significant threat to immunocompromised individuals. Morpholine derivatives have a well-established history as agricultural fungicides and are now being explored for their potential as clinical antifungal agents. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane[23].

Structure-Activity Relationship of Antifungal Morpholine Derivatives

The antifungal activity of morpholine derivatives is closely tied to their ability to inhibit key enzymes in the ergosterol biosynthesis pathway.

  • Analogs of Known Antifungals: Many potent antifungal morpholine derivatives are analogs of existing drugs like amorolfine and fenpropimorph.

  • Azole-Morpholine Hybrids: Combining the morpholine scaffold with an azole moiety, another class of ergosterol biosynthesis inhibitors, can lead to synergistic or enhanced antifungal activity. Novel azole derivatives with a morpholine ring have shown potency comparable to fluconazole[10].

  • Substitutions on the Morpholine Ring: The introduction of bulky substituents on the morpholine ring can influence the interaction with the target enzymes.

Quantitative Comparison of Antifungal Activity

The table below summarizes the MIC values of representative morpholine derivatives against various fungal pathogens.

Compound IDCore StructureFungal StrainMIC (µg/mL)Key SAR InsightReference
8a UR-9751 (Azole derivative)Candida albicans≤0.06 - 2Potency comparable to fluconazole.[10]
8b UR-9751 (Azole derivative)Cryptococcus neoformans≤0.06 - 1[10]
9a 2-(2-oxo-morpholin-3-yl)-acetamide derivativeCandida albicans-Fungicidal activity observed.[24]
9b N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamideCandida albicans-Improved plasmatic stability and broad-spectrum activity.[24]
10a 1,2,4-triazole derivativeCandida albicans500Moderate activity at high concentrations.[14]
Mechanistic Insights: Inhibition of Ergosterol Biosynthesis

Ergosterol is the primary sterol in fungal cell membranes, and its synthesis is a critical process for fungal viability. Morpholine antifungals typically inhibit two key enzymes in the later stages of the ergosterol biosynthesis pathway: C14-sterol reductase (ERG24) and C8-sterol isomerase (ERG2).

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Erg24 C14-Sterol Reductase (ERG24) Lanosterol->Erg24 Substrate for Intermediate1 Ignosterol Erg2 C8-Sterol Isomerase (ERG2) Intermediate1->Erg2 Substrate for Intermediate2 Fecosterol Ergosterol Ergosterol Intermediate2->Ergosterol ... Erg24->Intermediate1 Erg2->Intermediate2 Morpholine_Antifungal Morpholine Antifungal Morpholine_Antifungal->Erg24 Inhibits Morpholine_Antifungal->Erg2 Inhibits

Figure 2: Inhibition of the ergosterol biosynthesis pathway by morpholine antifungals.

Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane's integrity and function, leading to fungal cell death[23].

Experimental Protocols: Antifungal Activity Assessment

This assay measures the ergosterol content in fungal cells to assess the inhibitory effect of a compound on ergosterol biosynthesis[24][25][26][27].

  • Fungal Culture and Treatment: Grow the fungal strain in a suitable broth medium to the mid-logarithmic phase. Add the morpholine derivative at various concentrations and incubate for a defined period (e.g., 16 hours).

  • Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation. Add a solution of alcoholic potassium hydroxide and incubate at 85°C for 1 hour to saponify the cellular lipids.

  • Sterol Extraction: Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

  • Spectrophotometric Analysis: Scan the absorbance of the n-heptane layer from 230 to 300 nm using a spectrophotometer.

  • Ergosterol Calculation: Calculate the ergosterol content based on the absorbance at specific wavelengths, taking into account the absorbance of any accumulated sterol intermediates. A decrease in the characteristic ergosterol absorbance peak indicates inhibition of its biosynthesis.

IV. Conclusion and Future Directions

The morpholine scaffold continues to be a cornerstone in the design and development of novel therapeutic agents. Its versatility allows for the fine-tuning of biological activity across a wide range of therapeutic areas. The structure-activity relationships discussed in this guide highlight the critical importance of substituent patterns in dictating the potency and selectivity of morpholine derivatives.

Future research in this area will likely focus on:

  • Rational Design of Novel Derivatives: Utilizing computational modeling and a deeper understanding of SAR to design next-generation morpholine-based drugs with improved efficacy and safety profiles.

  • Combination Therapies: Exploring the synergistic effects of morpholine derivatives with other therapeutic agents to overcome drug resistance.

  • Targeting New Pathways: Expanding the application of the morpholine scaffold to target other disease-related pathways beyond those discussed in this guide.

By leveraging the insights and methodologies presented here, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2(Supplement)), 253-261.
  • Aquavia, M. A., Bonomo, M. G., Caputo, P., Cufone, M. G., De Nino, A., Di Donna, L., ... & Salzano, G. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202.
  • Bayrak, H., Demirbas, A., Karaoglu, S. A., & Demirbas, N. (2010). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 19(8), 897-912.
  • Bonomo, M. G., Cufone, M. G., De Nino, A., Di Donna, L., Focà, G., Maiuolo, L., ... & Salzano, G. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • Capilla, J., Clemons, K. V., & Stevens, D. A. (2001). In vitro antifungal activity of novel azole derivatives with a morpholine ring, UR-9746 and UR-9751, and comparison with fluconazole. Journal of Antimicrobial Chemotherapy, 47(6), 849-852.
  • Ellinghaus, H. (2021, September 27).
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Li, S., Li, X., Xue, W., Zhang, L., & Chen, L. L. (2020). Screening for functional circular RNAs using the CRISPR–Cas13 system.
  • Mamedov, V. A., Kalinina, A. A., Gubaidullin, A. T., Krivolapov, D. B., Lodochnikova, O. A., & Litvinov, I. A. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32303-32320.
  • Sahu, S. K., & Jain, A. (2024).
  • Thermo Fisher Scientific. (n.d.).
  • Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (2000). Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis. Antimicrobial Agents and Chemotherapy, 44(8), 2081-2085.
  • Chantarawong, W., & Kungwan, N. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 85.
  • Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). WOAH.
  • Acquavia, M. A., Bonomo, M. G., Caputo, P., Cufone, M. G., De Nino, A., Di Donna, L., ... & Salzano, G. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202.
  • Zhang, Y., Chen, Y., Li, Y., Wang, Y., Zhang, J., & Wang, X. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions, 53(25), 11099-11108.
  • Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (2000). Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis. Antimicrobial Agents and Chemotherapy, 44(8), 2081-2085.
  • Tilki, I., Todenhöfer, T., E-Sokhn, E., Stühler, M., Stöhr, C. G., Walter, B., ... & Blaheta, R. A. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 13(21), 5368.
  • Al-Ghorbani, M., & Kumar, S. H. (2015). Piperazine and morpholine: Synthetic preview and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Zhang, M., & Zhang, Y. (2018). Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Current Medicinal Chemistry, 25(34), 4337-4363.
  • Choon, Y. F., & Hassan, Z. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Acquavia, M. A., Bonomo, M. G., Caputo, P., Cufone, M. G., De Nino, A., Di Donna, L., ... & Salzano, G. (2024). Antimicrobial activity of morpholine derivatives 3-6.
  • eCampusOntario. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease (2019 Edition). eCampusOntario Pressbooks.
  • Breukers, J., Broeckx, R., De Coster, L., Diels, G., Gijsen, H. J. M., Meerpoel, L., ... & Van der Veken, P. (2015). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1275-1280.
  • Al-Bayati, F. A., & Al-Amiery, A. A. (2023, February 22). MTT (Assay protocol). Protocols.io.
  • Berkow, E. L., & Lockhart, S. R. (2017). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Membranes, 7(4), 54.
  • FWD AMR-RefLabCap. (2022, May).
  • Kumar, A., & Singh, P. (2021). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
  • Deka, M. J., Indukuri, K., Sultana, S., Borah, M., & Saikia, A. K. (2015). Boron Trifluoride Etherate Mediated Intramolecular Hydroalkoxylation/Hydrothioalkoxylation of Nitrogen-Tethered Alkenes: Synthesis of Morpholines, Thiomorpholines, and 1,4-Oxazepanes. The Journal of Organic Chemistry, 80(8), 4349-4359.
  • Wilkes, G., Gaches, C., & Gweon, H. S. (2022). Ergosterol extraction. bioRxiv, 2022.09.08.507119.
  • Al-Ghorbani, M., & Kumar, S. H. (2015).
  • Sigma-Aldrich. (n.d.).
  • Somashekhar, M., Mahesh, A. R., & Sonnad, B. (2016). morpholine antimicrobial activity.
  • Thermo Fisher Scientific. (n.d.).

Sources

2-(5-Methylfuran-2-yl)morpholine vs other morpholine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Scaffold Selection: 2-(5-Methylfuran-2-yl)morpholine vs. Aryl-Morpholine Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and DMPK Researchers.

Executive Summary: The Furan Bioisostere Dilemma

In the landscape of fragment-based drug discovery (FBDD), the morpholine ring is a privileged structure, celebrated for its ability to modulate basicity (


 ~8.3–8.7), improve aqueous solubility, and optimize metabolic stability.

This compound (CAS 1094752-65-4) represents a distinct chemical space compared to its ubiquitous analogs, 2-phenylmorpholine and 2-(pyridin-2-yl)morpholine . While the furan moiety offers unique electronic properties (lower lipophilicity than phenyl, hydrogen bond accepting potential), it carries a significant "structural alert": metabolic activation via CYP450 to reactive dicarbonyl species.

This guide objectively compares the performance of the 5-methylfuran scaffold against standard aryl-morpholines, providing experimental workflows to validate its safety and utility in your lead optimization campaigns.

Part 1: Comparative Profiling (Physicochemical & Biological)

The following data synthesizes structural properties and metabolic risks to guide scaffold selection.

Table 1: Head-to-Head Scaffold Comparison
FeatureThis compound 2-Phenylmorpholine 2-(Pyridin-2-yl)morpholine
Structure 5-membered aromatic ether6-membered carbocycle6-membered N-heterocycle
Electronic Character

-excessive (Electron Rich)
Neutral

-deficient (Electron Poor)
Predicted cLogP ~0.8 – 1.1 (Moderate)~1.2 – 1.5 (High)~0.4 – 0.7 (Low)
H-Bond Acceptors 2 (Morpholine O + Furan O)1 (Morpholine O)2 (Morpholine O + Pyridine N)
Metabolic Liability High (Bioactivation to enedials)Moderate (Para-hydroxylation)Low (N-oxidation possible)
Solubility Moderate-HighLow-ModerateHigh
Primary Utility Unique vector exploration; covalent probe designStandard pharmacophore; lipophilic contactsSolubility fix; lowering LogP
Expert Insight: The Metabolic Activation Mechanism

Unlike the phenyl ring, which typically undergoes Phase I hydroxylation, the 5-methylfuran moiety is susceptible to bioactivation by CYP2E1 . This results in the opening of the furan ring to form acetylacrolein (AcA) or cis-enedials , which are potent electrophiles capable of alkylating proteins and DNA (hepatotoxicity risk).

Decision Gate: Use the 5-methylfuran scaffold only if:

  • The furan oxygen makes a critical H-bond interaction that pyridine cannot mimic.

  • You are designing a targeted covalent inhibitor (TCI) where metabolic reactivity is managed.

  • The position is sterically blocked or electronically deactivated to prevent CYP oxidation.

Part 2: Visualizing the Metabolic Risk Pathway

Understanding the mechanism of toxicity is crucial for designing safer analogs. The diagram below illustrates the divergent metabolic fates of the furan scaffold versus the stable phenyl analog.

MetabolicPathways cluster_0 Scaffold Inputs Compound_Furan 2-(5-Methylfuran-2-yl) morpholine CYP_Ox CYP2E1 Oxidation Compound_Furan->CYP_Ox Compound_Phenyl 2-Phenylmorpholine CYP_Hydrox CYP3A4 Hydroxylation Compound_Phenyl->CYP_Hydrox Epoxide Furan Epoxide (Unstable Intermediate) CYP_Ox->Epoxide Enedial Cis-Enedial / Acetylacrolein (Reactive Electrophile) Epoxide->Enedial Adducts Protein/DNA Adducts (Hepatotoxicity) Enedial->Adducts Nucleophilic Attack (Cys/Lys residues) Phenol Para-Hydroxy Metabolite (Stable/Excretable) CYP_Hydrox->Phenol Glucuronide Glucuronidation (Phase II Clearance) Phenol->Glucuronide

Figure 1: Divergent metabolic pathways. The Furan scaffold (top) risks bioactivation to toxic electrophiles, whereas the Phenyl scaffold (bottom) typically follows a detoxification route.

Part 3: Experimental Protocols

To validate the utility of this compound in your specific program, you must assess its synthesis efficiency and metabolic stability early.

Protocol A: Reductive Amination for Scaffold Derivatization

Objective: Functionalize the morpholine nitrogen to attach the scaffold to your core pharmacophore.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Aldehyde Partner: R-CHO (1.1 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: Dichloroethane (DCE) or DCM.

  • Acid Catalyst: Acetic Acid (1-2 drops).

Step-by-Step Workflow:

  • Imine Formation: Dissolve the morpholine scaffold and the aldehyde partner in DCE (0.1 M concentration) under

    
     atmosphere. Add Acetic Acid. Stir at Room Temperature (RT) for 1 hour.
    
    • Checkpoint: Monitor by TLC or LCMS to confirm imine formation (often unstable, proceed quickly).

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

    • Why STAB? It is milder than

      
       and prevents reduction of the aldehyde before imine formation, and crucially, it is compatible with the furan ring (avoiding furan reduction).
      
  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM (3x).
    
  • Purification: Dry organic layer over

    
    . Concentrate. Purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).
    
Protocol B: Reactive Metabolite Trapping Assay (GSH Trapping)

Objective: Definitively determine if your furan-containing lead is generating toxic metabolites.

Rationale: Standard microsomal stability assays only measure disappearance (


). They do not detect toxicity.[1] This assay traps the reactive enedial with Glutathione (GSH).
  • Incubation System:

    • Test Compound: 10 µM

    • Liver Microsomes: Human/Rat (0.5 mg/mL protein)

    • Trapping Agent: Glutathione (GSH) or N-Acetyl Cysteine (5 mM)

    • Cofactor: NADPH regenerating system.

  • Procedure:

    • Pre-incubate microsomes and GSH in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate reaction by adding the Test Compound and NADPH.

    • Incubate for 60 minutes.

  • Termination: Stop reaction with ice-cold Acetonitrile containing internal standard. Centrifuge (4000 rpm, 10 min).

  • Analysis (LC-MS/MS):

    • Analyze supernatant using a Triple Quadrupole MS.

    • Search Trigger: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts) or specific mass shifts corresponding to [M + GSH - 2H]+.

  • Interpretation:

    • Positive Adducts: Confirms bioactivation. Action: Prioritize Pyridine or Phenyl analogs.

    • No Adducts: Furan is likely metabolically stable in this specific steric environment.

References

  • Vertex AI Search. (2025). Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. National Institutes of Health (NIH). Link

  • Vertex AI Search. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition.[2] Link

  • CymitQuimica. (n.d.). This compound Product Page. Commercially available scaffold data.[3][4] Link

  • Enamine. (2023). Morpholine Bioisosteres for Drug Design. General review of morpholine analogs in medicinal chemistry. Link

  • Sigma-Aldrich. (n.d.). 2-Methylfuran Chemical Properties and Safety. Link

Sources

A Comparative Guide to the Synthesis of 2-Substituted Morpholines: Strategies and Applications

Author: BenchChem Technical Support Team. Date: February 2026

The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties, including enhanced aqueous solubility, metabolic stability, and its ability to modulate the pKa of parent molecules.[1] Consequently, the development of efficient and stereoselective synthetic routes to substituted morpholines, particularly at the 2-position, is of paramount importance for drug discovery and development professionals. This guide provides a comparative analysis of key synthetic strategies for accessing 2-substituted morpholines, offering insights into their mechanisms, advantages, limitations, and practical applications, supported by experimental data.

Cyclization of Amino Alcohols: The Classical Approach and Modern Refinements

The most traditional and widely employed strategy for morpholine synthesis involves the cyclization of N-substituted diethanolamines or the reaction of 1,2-amino alcohols with a two-carbon electrophile.

Dehydration of Diethanolamines

The dehydration of diethylene glycol in the presence of ammonia is a long-standing industrial method for producing unsubstituted morpholine.[2] For 2-substituted morpholines, a common precursor is a suitably substituted N-alkylated diethanolamine. The cyclization is typically acid-catalyzed and driven by the removal of water.

Causality of Experimental Choices: The choice of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the hydroxyl group, transforming it into a good leaving group (water). High temperatures are necessary to overcome the activation energy for the intramolecular nucleophilic substitution.

Limitations: This method often requires harsh reaction conditions (high temperatures and strong acids), which can be incompatible with sensitive functional groups. Moreover, achieving high stereoselectivity at the 2-position can be challenging.

Reaction of 1,2-Amino Alcohols with Two-Carbon Electrophiles

A more versatile approach involves the reaction of a 1,2-amino alcohol with a reagent that introduces the remaining two carbons of the morpholine ring. A recent, noteworthy example is the use of ethylene sulfate.[3] This method offers a simple, high-yielding, one or two-step, redox-neutral protocol using inexpensive reagents.[3]

Mechanism Insight: The reaction proceeds via a selective N-monoalkylation of the primary amine with ethylene sulfate, followed by an intramolecular SN2 reaction where the hydroxyl group displaces the sulfate to form the morpholine ring. The selectivity for monoalkylation is a key advantage of this method.[3]

Asymmetric Hydrogenation of Dehydromorpholines: A Gateway to Chiral Scaffolds

For the synthesis of enantiomerically pure 2-substituted morpholines, the asymmetric hydrogenation of 2-substituted dehydromorpholines has emerged as a powerful strategy. This "after cyclization" approach allows for the efficient installation of the stereocenter at the C2 position.[4]

Core Principle: This method utilizes a chiral transition-metal catalyst, typically a rhodium complex with a chiral bisphosphine ligand, to deliver hydrogen to one face of the double bond of the dehydromorpholine precursor.[4][5] The choice of the chiral ligand is critical for achieving high enantioselectivity.

Experimental Data Summary:

Substrate (R group)Catalyst Loading (mol%)SolventPressure (atm)Time (h)Yield (%)ee (%)Reference
Phenyl1THF5012>9999[4]
4-Fluorophenyl1THF5012>9999[4]
2-Thienyl1THF5012>9999[4]
Cyclohexyl1THF5012>9999[4]

Key Advantages: This method consistently delivers high yields and exceptional enantioselectivities (up to 99% ee) for a variety of 2-substituted dehydromorpholines.[4][5][6] The reaction can also be performed on a gram scale, making it suitable for preparing larger quantities of chiral intermediates.[4]

Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine [4]

  • To a dried Schlenk tube under an argon atmosphere, add the Rh(COD)2BF4 catalyst and the chiral bisphosphine ligand.

  • Add the solvent (e.g., THF) and stir the solution for 30 minutes.

  • Add the 2-phenyl-3,4-dihydro-2H-1,4-oxazine substrate.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

  • After the reaction is complete, carefully release the hydrogen pressure.

  • Concentrate the reaction mixture and purify the product by column chromatography.

Intramolecular Cyclization Strategies: Building Complexity from Acyclic Precursors

A diverse range of synthetic methods rely on the intramolecular cyclization of functionalized acyclic precursors to construct the 2-substituted morpholine ring.

Copper-Promoted Oxyamination of Alkenes

This method provides access to 2-aminomethyl morpholines through a copper(II)-promoted addition of an alcohol and an amine across an alkene.[7] The reaction involves an intramolecular addition of the alcohol and an intermolecular coupling with the amine.[7]

Mechanistic Rationale: The reaction is thought to proceed via a cis-oxycupration of the alkene, followed by reaction with the amine nucleophile. This approach allows for the simultaneous installation of both the oxygen and nitrogen heteroatoms in a stereoselective manner.[7]

Performance: This method generally provides good to excellent yields and high levels of diastereoselectivity.[7]

Electrochemical Intramolecular Etherification

A modern and efficient approach for the synthesis of 2,6-multisubstituted morpholines involves an electrochemical intramolecular etherification.[8] This operationally simple and scalable method offers high yields for a variety of substituted morpholine derivatives.[8]

Advantageous Features: The electrochemical nature of this reaction avoids the need for harsh chemical oxidants, making it a greener alternative. It has proven particularly useful for the synthesis of sterically hindered 2,2,6,6-tetrasubstituted morpholines, which are challenging to prepare using traditional methods.[8]

Palladium-Catalyzed Carboamination

A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been developed, with the key step being a palladium-catalyzed carboamination reaction.[9] This strategy allows for the construction of the morpholine ring with a high degree of stereocontrol.[9]

Workflow Overview:

G cluster_0 Palladium-Catalyzed Carboamination Route Amino Alcohol Amino Alcohol O-allyl ethanolamine O-allyl ethanolamine Amino Alcohol->O-allyl ethanolamine O-allylation Pd-catalyzed coupling Pd-catalyzed coupling O-allyl ethanolamine->Pd-catalyzed coupling with aryl/alkenyl halide cis-3,5-disubstituted morpholine cis-3,5-disubstituted morpholine Pd-catalyzed coupling->cis-3,5-disubstituted morpholine Intramolecular Carboamination G Visible Light Visible Light Photocatalyst Photocatalyst Visible Light->Photocatalyst Substrates Substrates Photocatalyst->Substrates e- transfer Lewis Acid Lewis Acid Lewis Acid->Substrates activation Bronsted Acid Bronsted Acid Bronsted Acid->Substrates protonation 2-Aryl Morpholine 2-Aryl Morpholine Substrates->2-Aryl Morpholine Annulation

Sources

Furan vs. Benzofuran Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the furan and benzofuran scaffolds represent two closely related yet distinct heterocyclic cores that have given rise to a multitude of biologically active molecules. While both are integral to numerous natural products and synthetic drugs, the fusion of a benzene ring to the furan moiety, creating benzofuran, can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. This guide provides an in-depth, objective comparison of the biological activities of furan and benzofuran derivatives, supported by experimental data, to aid researchers and drug development professionals in understanding the nuanced yet critical differences between these two important pharmacophores.

Structural and Electronic Distinctions: The Foundation of Differential Activity

Furan is a five-membered aromatic heterocycle containing one oxygen atom.[1] Its aromaticity and electron-rich nature make it a versatile building block in organic synthesis. Benzofuran, on the other hand, is formed by the fusion of a benzene ring to a furan ring.[1] This seemingly simple structural modification has profound electronic consequences. The extended π-system in benzofuran alters its electron distribution, lipophilicity, and steric profile, which in turn influences its interactions with biological targets.

G cluster_furan Furan Core cluster_benzofuran Benzofuran Core furan Furan (C4H4O) benzofuran Benzofuran (C8H6O) furan->benzofuran Fusion with Benzene Ring furan_structure benzofuran_structure

Caption: Structural relationship between furan and benzofuran.

Comparative Analysis of Biological Activities

The following sections provide a comparative overview of the anticancer, antimicrobial, anti-inflammatory, and antioxidant activities of derivatives from both scaffolds, supported by quantitative data from various studies. It is crucial to note that a direct, head-to-head comparison is often challenging due to variations in experimental conditions across different studies. However, by collating and analyzing the available data, we can discern general trends and structure-activity relationships.

Anticancer Activity

Both furan and benzofuran derivatives have demonstrated significant potential as anticancer agents.[2][3] The mechanism of action often involves the inhibition of key enzymes, disruption of cellular signaling pathways, or induction of apoptosis.

Table 1: Comparative Anticancer Activity of Furan and Benzofuran Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
FuranFuran-based structural hybrid 5dHeLa (Cervical)6.3 ± 0.7[4]
FuranFuran compound 1HeLa (Cervical)0.08[5]
FuranFuran compound 24SW620 (Colorectal)Moderate to potent[5]
BenzofuranBenzofuran-chalcone hybrid 4gHeLa (Cervical)5.61[1]
BenzofuranBenzofuran-chalcone hybrid 4oHCC1806 (Breast)6.40[1]
BenzofuranBenzofuran derivative 13bMCF-7 (Breast)1.875[6]
BenzofuranBenzofuran derivative 13gC-6 (Glioblastoma)1.622[6]

From the available data, it appears that both scaffolds can be functionalized to yield highly potent anticancer agents. Notably, certain furan derivatives have exhibited exceptionally low IC50 values.[5] However, the benzofuran scaffold has been extensively explored, with numerous derivatives showing potent activity against a wide range of cancer cell lines.[6] The increased planarity and lipophilicity of the benzofuran ring may facilitate better binding to target proteins.

Caption: General mechanisms of action for anticancer agents.

Antimicrobial Activity

The furan and benzofuran cores are present in many compounds with antibacterial and antifungal properties.[7][8] Their efficacy is often attributed to their ability to interfere with microbial cell wall synthesis, inhibit essential enzymes, or disrupt membrane integrity.

Table 2: Comparative Antimicrobial Activity of Furan and Benzofuran Derivatives

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
Furan3,5-disubstituted furan derivativeBacillus subtilis200[9]
FuranFuran-based pyrimidine-thiazolidinone 8kEscherichia coli12.5
BenzofuranBenzofuran derivative 1Salmonella typhimurium12.5[10]
BenzofuranBenzofuran derivative 1Staphylococcus aureus12.5[10]
BenzofuranHydrophobic benzofuran analogMethicillin-resistant S. aureus0.39-3.12[11]

In the realm of antimicrobial activity, benzofuran derivatives have demonstrated particularly promising results, with some analogs exhibiting potent activity against multidrug-resistant bacteria at very low concentrations.[11] The hydrophobic nature of the benzofuran scaffold may enhance its ability to penetrate bacterial cell membranes.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and both furan and benzofuran derivatives have been investigated for their anti-inflammatory potential.[12][13] A common mechanism of action is the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or the suppression of inflammatory mediators like nitric oxide (NO).

Table 3: Comparative Anti-inflammatory Activity of Furan and Benzofuran Derivatives

Compound ClassDerivative ExampleAssayIC50 (µM)Reference
FuranAcetylenic furan derivativeCarrageenin-induced rat paw edemaGood activity[14]
BenzofuranAza-benzofuran compound 1NO release inhibition17.3[15]
BenzofuranAza-benzofuran compound 4NO release inhibition16.5[15]
Benzofuran2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuranNeutrophil respiratory burst4.15 ± 0.07[16]
Benzofuran2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuranNeutrophil respiratory burst5.96 ± 0.37[16]

Benzofuran derivatives have shown significant anti-inflammatory activity, with some compounds exhibiting potent inhibition of inflammatory markers at low micromolar concentrations.[15][16] The rigid, planar structure of the benzofuran nucleus may be advantageous for fitting into the active sites of inflammatory enzymes.

G Inflammatory_Stimuli Inflammatory_Stimuli Arachidonic_Acid Arachidonic_Acid Inflammatory_Stimuli->Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1/COX-2 Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Furan_Benzofuran_Derivatives Furan_Benzofuran_Derivatives COX_Inhibition COX-1/COX-2 Inhibition Furan_Benzofuran_Derivatives->COX_Inhibition Inhibit LOX_Inhibition LOX Inhibition Furan_Benzofuran_Derivatives->LOX_Inhibition Inhibit

Caption: Inhibition of inflammatory pathways by furan/benzofuran derivatives.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of various diseases. Furan and benzofuran derivatives have been evaluated for their ability to scavenge free radicals and act as antioxidants.[7][17]

Table 4: Comparative Antioxidant Activity of Furan and Benzofuran Derivatives

Compound ClassDerivative ExampleAssayIC50 / ActivityReference
Furan2-(Furan-2'-yl)-3-hydroxy-4H-chromen-4-oneDPPH radical scavengingStrong activity[2]
FuranFuran-2-ylmethylene derivativesDPPH radical scavengingVaried IC50 values[18]
BenzofuranBenzofuran compound 59/60DPPH radical scavengingIC50 = 96.7 ± 8.9 µM[17]
Benzofuran1,3-Benzofuran derivatives (61-63)DPPH radical scavengingEC50 = 8.27 - 10.59 mM[17]
Benzofuran3-hydroxy-benzofuran-2-one derivative 20DPPH radical scavengingrIC50 = 0.17[19]

Both classes of compounds exhibit antioxidant properties, often linked to the presence of hydroxyl or other electron-donating substituents on the aromatic rings. Certain 3-hydroxy-benzofuran-2-one derivatives have shown remarkable antioxidant activity.[19] The ability to donate a hydrogen atom or an electron to a free radical is a key determinant of antioxidant capacity.

Structure-Activity Relationship (SAR) Insights

A critical analysis of the structure-activity relationships reveals that the biological potency of both furan and benzofuran derivatives is highly dependent on the nature and position of substituents.

  • For Furan Derivatives: Substitutions at the C2 and C5 positions are generally crucial for modulating biological activity. The introduction of bulky or electron-withdrawing groups at these positions can significantly impact potency and selectivity.

  • For Benzofuran Derivatives: The benzene portion of the molecule offers additional sites for modification, allowing for fine-tuning of lipophilicity and steric interactions. Substituents on the benzene ring, as well as at the C2 and C3 positions of the furan ring, play a pivotal role in determining the pharmacological profile. For instance, in some anticancer benzofuran derivatives, the presence of a methyl group at the C3 position and a methoxy group at the C6 position significantly enhances antiproliferative activity.

The general consensus from numerous studies is that the fusion of the benzene ring in benzofurans often leads to an enhancement of biological activity compared to their furan counterparts. This can be attributed to increased molecular planarity, which can lead to more effective stacking interactions with biological targets, and altered electronic properties that can influence binding affinities.

Experimental Protocols for Biological Activity Assessment

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activities discussed in this guide.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (furan and benzofuran derivatives) in the culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cells B Treat with Compounds A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add DMSO E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Broth_Microdilution_Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Compounds B->C D Incubate C->D E Read MIC D->E DPPH_Assay_Workflow A Prepare DPPH and Samples B Mix and Incubate A->B C Measure Absorbance B->C D Calculate Scavenging Activity C->D

Caption: Workflow of the DPPH assay.

Conclusion and Future Perspectives

Future research should focus on the design and synthesis of novel derivatives of both scaffolds with improved potency and selectivity. Head-to-head comparative studies under standardized conditions are warranted to provide a more definitive assessment of their relative merits. Furthermore, a deeper understanding of the molecular mechanisms of action and the structure-activity relationships will be crucial for the rational design of the next generation of furan and benzofuran-based therapeutics.

References

  • Anticancer therapeutic potential of benzofuran scaffolds. (n.d.). RSC Publishing.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • Alizadeh, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 469–481. [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. Retrieved January 28, 2026, from [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]

  • Pharmacological activity of furan derivatives. (2024). Retrieved January 28, 2026, from [Link]

  • Evaluation of DPPH Radical Scavenging Activity of 2-(Furan-2'-yl)-3-hydroxy-4H-chromen-4-one and Their Derivatives. (2025).
  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. (2025).
  • Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. (2023). MDPI. Retrieved January 28, 2026, from [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022).
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). MDPI. Retrieved January 28, 2026, from [Link]

  • DPPH Radical Scavenging Assay. (n.d.). MDPI.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 28, 2026, from [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Synthesis and antimicrobial evaluation of new benzofuran derivatives. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • New Benzofuran Derivatives as an Antioxidant Agent. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. (2023). Journal of Medicinal and Chemical Sciences.
  • New acetylenic furan derivatives: Synthesis and anti-inflammatory activity. (2025).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. Retrieved January 28, 2026, from [Link]

  • Determination of MIC by Broth Dilution Method. (2017). YouTube. Retrieved January 28, 2026, from [Link]

  • Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. (2025).
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
  • Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. (2025).
  • DPPH radical scavenging activity. (n.d.). Marine Biology.
  • Natural and Synthetic Furanones with Anticancer Activity. (2025).
  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved January 28, 2026, from [Link]

  • Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Deriv
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIV
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2025).
  • DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 28, 2026, from [Link]

  • The Antioxidant Activity of Dihydropyridine Deriv
  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (n.d.).
  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.
  • Miao, Y.-h., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30491–30514. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (n.d.). Semantic Scholar.
  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. (2024). MDPI. Retrieved January 28, 2026, from [Link]

  • Overview of Antimicrobial Properties of Furan. (2022). Human Journals.

Sources

Navigating the In Vivo Landscape: A Comparative Guide to Validating Morpholine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle, has earned its status as a "privileged structure" in medicinal chemistry. Its incorporation into drug candidates is a strategic decision, often aimed at enhancing aqueous solubility, metabolic stability, and target affinity, thereby improving the overall pharmacokinetic and pharmacodynamic (PK/PD) profile.[1][2] However, the true test of these rationally designed molecules lies in their in vivo performance. This guide provides a comparative framework for the in vivo validation of morpholine-based drug candidates, moving beyond a mere listing of protocols to delve into the causality behind experimental choices and to offer a self-validating system for robust preclinical assessment.

The Rationale for In Vivo Validation of Morpholine-Containing Compounds

The journey of a drug candidate from the bench to the clinic is fraught with challenges, with a significant number of promising compounds failing in later stages of development. The primary goal of in vivo validation is to de-risk this progression by providing a more holistic understanding of a drug's behavior in a complex biological system. For morpholine-based drugs, in vivo studies are critical to:

  • Confirm and extend in vitro findings: While in vitro assays provide initial insights into a compound's activity, they cannot replicate the intricate interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism.

  • Establish a therapeutic window: In vivo studies are essential for determining the dose range at which a drug is effective without causing unacceptable toxicity.

  • Evaluate pharmacokinetic properties: The presence of the morpholine moiety is often intended to improve pharmacokinetics.[1] In vivo studies are necessary to quantify key parameters such as bioavailability, half-life, and clearance.

  • Assess safety and tolerability: Preclinical safety pharmacology and toxicology studies in animal models are a regulatory requirement to identify potential adverse effects before human trials can begin.[3]

A Comparative Look at In Vivo Models and Methodologies

The selection of an appropriate in vivo model is paramount for obtaining translatable data. The choice depends heavily on the therapeutic area and the specific scientific questions being addressed.[4]

Oncology: The Xenograft Workhorse

For anticancer morpholine-based drug candidates, the subcutaneous xenograft model in immunodeficient mice remains a cornerstone of in vivo efficacy testing.[5]

Featured Morpholine Drug: Gefitinib (Iressa®)

Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[6] Its in vivo validation provides a classic example of the xenograft model's utility.

Experimental Protocol: Subcutaneous Xenograft Model for Anticancer Efficacy

1. Cell Culture and Implantation:

  • Human cancer cell lines (e.g., A549 for NSCLC) are cultured under standard conditions.
  • Cells are harvested, washed, and resuspended in a suitable medium (e.g., serum-free medium or PBS) at a concentration of 5-10 x 10^6 cells per 100-200 µL.[7]
  • The cell suspension is implanted subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

2. Tumor Growth and Treatment Initiation:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[8]
  • Animals are randomized into treatment and control groups.
  • Treatment with the morpholine-based drug candidate (e.g., gefitinib administered by oral gavage) is initiated. Dosing regimens can vary, for example, daily or weekly.[9]

3. Monitoring and Endpoints:

  • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = (length x width²)/2).
  • Animal body weight and general health are monitored throughout the study.
  • The primary efficacy endpoint is often tumor growth inhibition.
  • The study is terminated when tumors in the control group reach a predetermined size or when humane endpoints are met.

Comparative Insights:

Compound Animal Model Dosing Regimen Key Efficacy Finding Reference
Gefitinib Athymic nude mice with NSCLC xenografts50-60 mg/kg, i.p., dailySignificant tumor growth delay in sensitive cell lines.[10]
Gefitinib A/J mice (lung adenocarcinoma model)80 mg/kg/day or 400 mg/kg/week, oral gavageWeekly dosing showed similar or better efficacy than daily dosing.[9]
Alternative EGFR Inhibitor N/AN/AGefitinib compares favorably with chemotherapy in patients with EGFR mutations, showing prolonged progression-free survival and a better side-effect profile.[11]

Diagram: In Vivo Anticancer Efficacy Workflow

G cluster_preclinical Preclinical In Vivo Efficacy Assessment Cell_Line_Selection Select Human Cancer Cell Line Animal_Model Implant Cells into Immunodeficient Mice Cell_Line_Selection->Animal_Model Subcutaneous Injection Tumor_Growth Monitor Tumor Growth to Palpable Size Animal_Model->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer Morpholine Drug Candidate vs. Vehicle/Standard Randomization->Treatment Monitoring Measure Tumor Volume & Animal Well-being Treatment->Monitoring Endpoint Determine Tumor Growth Inhibition & Assess Toxicity Monitoring->Endpoint

Caption: Workflow for assessing anticancer efficacy in a xenograft model.

Central Nervous System (CNS) Disorders: Crossing the Blood-Brain Barrier

The morpholine moiety is often incorporated into CNS drug candidates to enhance their ability to cross the blood-brain barrier.[2] In vivo models for CNS disorders aim to assess both efficacy and potential neurological side effects.

Featured Morpholine Drug: Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant. Its preclinical in vivo validation involved behavioral models that are sensitive to antidepressant activity.

Experimental Protocol: Forced Swim Test (FST) for Antidepressant-like Activity

1. Apparatus:

  • A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[12]

2. Procedure:

  • Pre-test (Day 1): Naive rats are placed in the cylinder for a 15-minute session.[12] This induces a state of behavioral despair in the subsequent test.
  • Drug Administration: The morpholine-based drug candidate (e.g., reboxetine) or vehicle is administered at specified time points before the test session (e.g., 30-60 minutes prior).
  • Test Session (Day 2): The animals are placed back into the water for a 5-minute session.[12]

3. Behavioral Scoring:

  • The duration of immobility (floating with minimal movements to keep the head above water) is recorded.
  • A decrease in immobility time is indicative of an antidepressant-like effect.[13]

Comparative Insights:

Compound Animal Model Behavioral Test Key Efficacy Finding Reference
Reboxetine RatsForced Swim TestAttenuates forced swim test-induced behavioral and neurochemical alterations.[14]
Reboxetine RatsN/AIn another study, reboxetine did not affect immobility in RHA rats.[15]

Diagram: CNS Drug In Vivo Validation Pathway

G cluster_cns CNS In Vivo Validation PK_BBB Pharmacokinetics & Blood-Brain Barrier Penetration Efficacy_Model Behavioral Efficacy Models (e.g., Forced Swim Test) PK_BBB->Efficacy_Model Informed Dose Selection Safety_Pharm Safety Pharmacology (e.g., Irwin Test) Efficacy_Model->Safety_Pharm Neurotoxicity Neurotoxicity Assessment Safety_Pharm->Neurotoxicity

Sources

Technical Guide: Comparative Analysis of Substituted Furan Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a head-to-head technical comparison of unsubstituted furan , 2,5-dimethylfuran (DMF) , and 5-hydroxymethylfurfural (HMF) . While furan rings are ubiquitous in medicinal chemistry and biomass valorization, their substitution patterns dictate a binary outcome between "valuable intermediate" and "toxicological liability."

Key Takeaway: Substitution at the 2,5-positions is the critical determinant for performance. It significantly enhances Diels-Alder reactivity (via electron donation) and alters metabolic activation pathways (shifting from cis-2-butene-1,4-dial to acetylacrolein), but does not eliminate genotoxicity risks entirely.

Part 1: Metabolic Activation & Toxicological Profile

For drug developers, the furan ring is a structural alert. The metabolic fate of the furan moiety is the primary differentiator between these compounds.

The Mechanism of Bioactivation

Toxicity is not inherent to the furan ring itself but to its metabolic activation by Cytochrome P450 2E1 (CYP2E1).

  • Unsubstituted Furan: Undergoes oxidation to form cis-2-butene-1,4-dial (BDA) .[1] BDA is a highly reactive

    
    -unsaturated dialdehyde that forms cross-links with protein nucleophiles (lysine/cysteine) and DNA, leading to hepatotoxicity and cholangiocarcinoma.
    
  • 2,5-Dimethylfuran (DMF): The methyl groups block the formation of BDA. However, DMF is still metabolically activated to 3-acetylacrolein (AcA) . While AcA forms adducts, the specific toxicity profile shifts. DMF is not mutagenic in the Ames test but has shown genotoxicity (chromosomal damage) in mammalian cells.[2]

Head-to-Head Toxicity Data
FeatureUnsubstituted Furan2,5-Dimethylfuran (DMF)5-HMF
Primary Metabolite cis-2-butene-1,4-dial (BDA)3-Acetylacrolein (AcA)5-Hydroxymethyl-2-furoic acid
Reactive Intermediate Enedial (Highly Electrophilic)Enone (Electrophilic)Low reactivity (Rapid excretion)
Genotoxicity (Ames) Positive (Strain TA104)NegativeWeak/Negative
Hepatotoxicity Severe (Centrilobular necrosis)ModerateLow (at dietary levels)
CYP450 Inactivation Irreversible (Mechanism-based)Reversible/WeakNegligible
Pathway Visualization

The following diagram illustrates the divergent metabolic pathways driven by substitution.

MetabolicPathways Furan Furan (Unsubstituted) CYP CYP2E1 Oxidation Furan->CYP DMF 2,5-Dimethylfuran (DMF) DMF->CYP BDA cis-2-butene-1,4-dial (BDA) CYP->BDA Ring Opening AcA 3-acetylacrolein (AcA) CYP->AcA Ring Scission Adduct1 Protein/DNA Cross-linking BDA->Adduct1 High Reactivity Adduct2 Chromosomal Damage AcA->Adduct2 Moderate Reactivity

Figure 1: Divergent metabolic activation pathways of Furan vs. DMF mediated by CYP2E1.

Part 2: Chemical Stability & Synthetic Utility

In synthetic applications (biomass conversion or intermediate synthesis), the stability profile reverses the biological trend.

Stability Under Process Conditions
  • Furfural: Exhibits superior chemical stability. In acidic biomass conversion, furfural yields often exceed 80% because the aldehyde group deactivates the ring toward acid-catalyzed polymerization.

  • 5-HMF: Structurally fragile. The hydroxymethyl group activates the ring, making HMF prone to:

    • Rehydration: Converts to levulinic acid and formic acid.

    • Polymerization: Forms insoluble "humins" (dark tarry solids), causing yield losses of 20–30% in aqueous acidic media.

  • DMF: Highly hydrophobic and chemically robust against hydrolysis, but prone to autoxidation if not stabilized with antioxidants (e.g., BHT).

Diels-Alder Reactivity (The "Green" Route)

The furan ring's aromaticity makes it a poor diene. Substitution modulates this reactivity, critical for synthesizing aromatics (e.g., p-xylene) from biomass.

ParameterFuran2,5-Dimethylfuran (DMF)Mechanistic Insight
Diene Character PoorEnhancedMethyl groups (+I effect) raise the HOMO energy, increasing reactivity with dienophiles.
Reaction with Ethylene Requires high T/PFacileDMF + Ethylene

p-Xylene is a viable commercial route.
Lewis Acid Need HighModerateDMF's electron-rich ring binds Lewis acids more effectively, catalyzing the dehydration step.

Part 3: Experimental Protocols

These protocols are designed to validate the stability and reactivity claims above.

Protocol A: Comparative Oxidative Stability Stress Test

Objective: Quantify the degradation rate of substituted furans under accelerated oxidative conditions (simulating shelf-life or metabolic stress).

Materials:

  • Analytes: Furan, DMF, HMF (10 mM final conc).

  • Oxidant: Hydrogen Peroxide (H₂O₂), 30%.

  • Solvent: Acetonitrile/Water (1:1).

  • Internal Standard: Naphthalene.

Workflow:

  • Preparation: Dissolve 1.0 mmol of analyte and 0.5 mmol naphthalene in 50 mL solvent.

  • Initiation: Add H₂O₂ (5 eq) to the mixture at 25°C.

  • Sampling: Aliquot 500 µL at t=0, 1h, 4h, 24h. Quench immediately with aqueous sodium bisulfite.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile gradient (10% to 90%).

  • Calculation: Plot ln([Concentration]) vs. time. The slope

    
     represents the pseudo-first-order degradation rate.
    
    • Expected Result: HMF > DMF > Furan (Stability: Furan is most resistant to simple peroxide oxidation without catalyst).

Protocol B: Diels-Alder Kinetics Assay

Objective: Measure the relative diene reactivity (


) using N-phenylmaleimide (NPM) as a standard dienophile.
  • Setup: Prepare a solution of Furan or DMF (0.5 M) and NPM (0.05 M) in CDCl₃.

  • Monitoring: Transfer to an NMR tube. Maintain temperature at 25°C.

  • Data Acquisition: Acquire ¹H-NMR spectra every 10 minutes for 2 hours.

  • Quantification: Integrate the disappearance of the NPM alkene proton (

    
     6.8 ppm) vs. the appearance of the adduct bridgehead protons.
    
  • Validation: DMF should show a rate constant (

    
    ) significantly higher (>10x) than unsubstituted furan due to electronic activation.
    

Part 4: Experimental Workflow Visualization

ExperimentalWorkflow cluster_stability Protocol A: Stability Profiling cluster_reactivity Protocol B: Reactivity Profiling Start Start: Substrate Selection (Furan vs. DMF vs. HMF) Mix Solubilize in ACN:H2O + Internal Std Start->Mix MixDA Mix with N-Phenylmaleimide (CDCl3) Start->MixDA Stress Add H2O2 (5 eq) or Acid (pH 1) Mix->Stress Quench Quench (NaHSO3) @ t=1, 4, 24h Stress->Quench HPLC HPLC-UV Analysis Quench->HPLC NMR 1H-NMR Kinetic Scan (t=0 to 120 min) MixDA->NMR Calc Calculate k_rel (2nd Order Kinetics) NMR->Calc

Figure 2: Parallel workflow for validating chemical stability (Protocol A) and synthetic reactivity (Protocol B).

References

  • Peterson, L. A. (2006).[3] Electrophilic intermediates produced by bioactivation of furan.[3] Drug Metabolism Reviews, 38(4), 615-626.[3] Link

  • Gill, S., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds.[1][4][3][5] Drug Metabolism and Disposition, 50(5), 655-670.[1] Link

  • Mittal, A., et al. (2020). Direct Conversion of Biomass Carbohydrates to Platform Chemicals: 5-Hydroxymethylfurfural (HMF) and Furfural.[6] Energy & Fuels, 34(3). Link

  • Sommer, A., et al. (2024). Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins.[4] Chemical Research in Toxicology. Link

  • Chang, C. C., et al. (2012). Elucidation of Diels–Alder Reaction Network of 2,5-Dimethylfuran and Ethylene on HY Zeolite Catalyst. ACS Catalysis, 3(1). Link

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Morpholine-Containing Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is a cornerstone of preclinical development. The morpholine ring, a common heterocyclic motif in medicinal chemistry, is often incorporated to enhance a molecule's physicochemical properties, including metabolic stability.[1][2][3] However, the morpholine moiety itself can be susceptible to metabolism, presenting both challenges and opportunities for drug designers. This guide provides an in-depth, comparative analysis of the metabolic stability of morpholine-containing drugs, supported by experimental data and detailed protocols to empower your drug discovery programs.

The Double-Edged Sword: Morpholine's Role in Drug Metabolism

The inclusion of a morpholine ring in a drug candidate is a strategic decision aimed at improving aqueous solubility, optimizing lipophilicity, and often, enhancing metabolic stability.[4][5] The nitrogen atom's pKa of approximately 8.7 allows it to be protonated at physiological pH, aiding solubility, while the overall structure can contribute to favorable interactions with biological targets.[1] However, the very features that make morpholine attractive can also render it a target for metabolic enzymes.

The primary metabolic liabilities of the morpholine ring involve oxidative pathways. Cytochrome P450 (CYP) enzymes, particularly the highly abundant CYP3A4 , are major players in the metabolism of many morpholine-containing drugs.[6][7] Metabolism often occurs at the carbons alpha to the nitrogen or oxygen atoms, leading to a variety of metabolic outcomes.

Key Metabolic Pathways of the Morpholine Ring:
  • N-dealkylation: Cleavage of the bond between the morpholine nitrogen and the rest of the molecule.

  • Oxidation: Introduction of a hydroxyl group onto the morpholine ring.

  • Ring Opening: A more extensive metabolic transformation that can lead to the formation of inactive or, in some cases, reactive metabolites. For instance, the metabolism of the antibiotic linezolid involves non-P450 mediated oxidation and opening of the morpholine ring.[8][9]

  • Bioactivation: The morpholine ring can be metabolized to form reactive iminium ions, which have the potential to covalently bind to cellular macromolecules, a mechanism that can be associated with drug-induced toxicity.[10]

The following diagram illustrates the principal metabolic pathways for a generic morpholine-containing drug.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Drug Morpholine-Containing Drug N_Dealkylation N-Dealkylation Parent_Drug->N_Dealkylation CYP450s Oxidation Hydroxylation Parent_Drug->Oxidation CYP450s Ring_Opening Ring Opening Parent_Drug->Ring_Opening CYP450s/ Non-CYP Bioactivation Iminium Ion Formation (Bioactivation) Parent_Drug->Bioactivation CYP450s Conjugation Glucuronidation/ Sulfation Oxidation->Conjugation UGTs/SULTs Ring_Opening->Conjugation Covalent_Adducts Covalent Adducts (Potential Toxicity) Bioactivation->Covalent_Adducts Reaction with Nucleophiles

Caption: Major metabolic pathways of morpholine-containing drugs.

A Comparative Look at Metabolic Stability: In Vitro Data

To provide a tangible comparison, the following table summarizes in vitro metabolic stability data for several well-known morpholine-containing drugs from human liver microsome (HLM) and human hepatocyte (hHep) studies. Intrinsic clearance (CLint) is a measure of the inherent ability of the liver to metabolize a drug, while the half-life (t1/2) represents the time it takes for 50% of the drug to be eliminated in the in vitro system.

DrugTherapeutic ClassIn Vitro SystemIntrinsic Clearance (CLint) (µL/min/mg protein or 10^6 cells)Half-life (t1/2) (min)Primary Metabolizing Enzyme(s)Reference(s)
Gefitinib AnticancerHLMHigh< 30CYP3A4, CYP2D6[11][12]
Reboxetine AntidepressantHLMModerate30-60CYP3A4[7][13][14]
Linezolid AntibioticHLMLow> 60Non-CYP Oxidation[8][9][15]
Aprepitant AntiemeticHLMModerate~40CYP3A4[16]

Note: The terms "High," "Moderate," and "Low" clearance are qualitative descriptors and can vary based on the specific experimental conditions and classification criteria used.[17]

From this data, we can observe a range of metabolic stabilities among morpholine-containing drugs. Gefitinib, for example, is rapidly metabolized, primarily through CYP3A4-mediated oxidation of the morpholine ring.[11] In contrast, linezolid exhibits significantly higher metabolic stability, with its metabolism being independent of the major CYP enzymes.[8][9] This highlights that while the morpholine moiety can be a site of metabolism, the overall metabolic profile is highly dependent on the entire molecular structure and the specific enzymes involved.

Strategies to Enhance Metabolic Stability: A Medicinal Chemist's Toolkit

When a morpholine-containing lead compound exhibits undesirable metabolic instability, medicinal chemists have several strategies at their disposal to mitigate this liability. The goal is often to block or reduce the rate of metabolism at the morpholine ring or other susceptible positions.

  • Steric Hindrance: Introducing bulky substituents near the site of metabolism can physically block the approach of metabolizing enzymes. For example, placing a methyl or other alkyl group on the carbon atoms of the morpholine ring can significantly slow down the rate of oxidation.

  • Electronic Effects: Modifying the electronic properties of the molecule can make the sites of metabolism less favorable for enzymatic attack. Replacing hydrogen atoms with electron-withdrawing groups like fluorine can decrease the electron density at adjacent carbons, making them less susceptible to oxidation.

  • Scaffold Hopping and Isosteric Replacement: In some cases, the morpholine ring itself can be replaced with a different heterocyclic system that is less prone to metabolism while retaining the desired pharmacological activity and physicochemical properties. A notable example comes from the development of mTOR inhibitors, where the replacement of a morpholine moiety with a tetrahydropyran ring resulted in a significant improvement in metabolic stability.[18]

The following diagram illustrates these medicinal chemistry strategies.

cluster_0 Medicinal Chemistry Strategies to Enhance Metabolic Stability Unstable_Compound Metabolically Unstable Morpholine Compound Steric_Hindrance Introduce Steric Bulk (e.g., Methylation) Unstable_Compound->Steric_Hindrance Electronic_Modification Electronic Modification (e.g., Fluorination) Unstable_Compound->Electronic_Modification Scaffold_Hopping Isosteric Replacement (e.g., Morpholine -> Tetrahydropyran) Unstable_Compound->Scaffold_Hopping Stable_Compound Metabolically Stable Analog Steric_Hindrance->Stable_Compound Electronic_Modification->Stable_Compound Scaffold_Hopping->Stable_Compound

Caption: Strategies to improve the metabolic stability of morpholine drugs.

Experimental Protocols for Assessing Metabolic Stability

To generate the data necessary for informed decision-making, robust and well-validated in vitro assays are essential. The two most common assays for assessing metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay.

Experimental Workflow: In Vitro Metabolic Stability Assays

cluster_0 Experimental Workflow Start Start Incubation Incubate Drug with Liver Microsomes or Hepatocytes (37°C) Start->Incubation Sampling Collect Samples at Multiple Time Points Incubation->Sampling Quenching Quench Reaction (e.g., Acetonitrile) Sampling->Quenching Analysis LC-MS/MS Analysis of Parent Drug Concentration Quenching->Analysis Data_Analysis Calculate t1/2 and CLint Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro metabolic stability assays.

Detailed Protocol: Human Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolic activity, driven by CYP enzymes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (a high clearance and a low clearance compound)

  • Acetonitrile (with internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Prepare Incubation Mixture: In a 96-well plate, combine phosphate buffer, HLM (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM). Include wells for control compounds and a vehicle control (DMSO without the test compound).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiate Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a separate 96-well plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent drug using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent drug remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration).

Detailed Protocol: Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated 96-well plates

  • Test compound stock solution

  • Control compounds

  • Acetonitrile (with internal standard)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Plating: Thaw and plate the cryopreserved hepatocytes in collagen-coated 96-well plates according to the supplier's instructions. Allow the cells to attach and form a monolayer (typically 4-6 hours or overnight).

  • Prepare Dosing Solution: Prepare a solution of the test compound and control compounds in the incubation medium at the desired final concentration (e.g., 1 µM).

  • Incubation: Remove the plating medium from the hepatocytes and add the dosing solution. Place the plate back in the incubator.

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot of the incubation medium and/or the cell lysate. Quench the reaction by adding cold acetonitrile with an internal standard.

  • Sample Processing and Analysis: Process the samples as described in the microsomal stability assay protocol and analyze by LC-MS/MS.

  • Data Analysis: Calculate the t1/2 and CLint as described for the microsomal stability assay, using the cell density (e.g., millions of cells/mL) instead of the microsomal protein concentration for the CLint calculation.

Conclusion and Future Perspectives

The morpholine ring is a valuable scaffold in medicinal chemistry, often contributing to favorable pharmacokinetic properties, including metabolic stability. However, it can also be a metabolic soft spot. A thorough understanding of the metabolic pathways of morpholine-containing drugs and the application of robust in vitro assays are crucial for identifying and mitigating potential metabolic liabilities early in the drug discovery process.

As our understanding of drug metabolism deepens, so too will our ability to design more stable and effective medicines. The continued development of in silico tools, such as quantitative structure-activity relationship (QSAR) models specifically trained on data from heterocyclic compounds, will further aid in the prediction of metabolic fate and guide the design of the next generation of morpholine-containing therapeutics. By integrating in vitro experimental data with in silico predictions, drug discovery teams can make more informed decisions, ultimately increasing the probability of success in bringing safe and effective new drugs to patients.

References

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
  • Manral, L., Kumar, A., & Singh, R. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(26), e202301053.
  • Słoczyńska, K., Popiół, J., Pękala, E., & Marchewka, A. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(3), 345-355.
  • Guengerich, F. P. (2022). Novel QSAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes.
  • PubChem. (n.d.). Linezolid. In PubChem Compound Summary for CID 441401. Retrieved from [Link]

  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413-427.
  • Pougnot, P., & Ethell, B. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(10), 1031-1035.
  • McKillop, D., McCormick, A. D., Millar, A., & Miles, G. S. (2004). In vitro metabolism of gefitinib in human liver microsomes. Xenobiotica, 34(10), 877-893.
  • Cocchiara, G., Battaglia, R., Pevarello, P., & Strolin Benedetti, M. (1991). Comparison of the disposition and of the metabolic pattern of Reboxetine, a new antidepressant, in the rat, dog, monkey and man. European Journal of Drug Metabolism and Pharmacokinetics, 16(3), 231-239.
  • Borsari, C., Beaufils, F., Ghomashchi, F., El-Baba, J., Janku, F., & Wymann, M. P. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038.
  • Manis, M., & Patel, M. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 546-577.
  • Kumari, A., & Singh, R. K. (2024).
  • PubChem. (n.d.). Reboxetine. In PubChem Compound Summary for CID 127151. Retrieved from [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Khamitova, A. A., Zgnun, A. I., & Kataev, V. E. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Ethell, B., & El-Kattan, A. F. (2018). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. Drug Metabolism and Disposition, 46(11), 1646-1655.
  • McKillop, D., & Jones, B. C. (2005). Proposed metabolic pathways of gefitinib in humans in vivo. British Journal of Cancer, 92(5), 959-966.
  • Wilson, I. D., & Plumb, R. (2019). The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study. Metabolites, 9(11), 259.
  • Khamitova, A. A., Zgnun, A. I., & Kataev, V. E. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1059.
  • Guengerich, F. P. (2022). QSAR models provide a rapid assessment of CYP inhibition of a molecule based solely on its chemical structure.
  • Dalvie, D., & Obach, R. S. (2014). Reactive Metabolite Trapping Screens and Potential Pitfalls: Bioactivation of a Homomorpholine and Formation of an Unstable Thiazolidine Adduct. Chemical Research in Toxicology, 27(3), 441-451.
  • Hiemke, C., & Weigmann, H. (2007). Reboxetine and cytochrome P450--comparison with paroxetine treatment in humans. Clinical Pharmacology & Therapeutics, 81(3), 436-442.
  • Oikawa, N., Inoue, N., Ishii, S., Goto, T., & Uchiyama, T. (2025). A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. Molecules, 30(1), 123.
  • Charbe, N., & College, K. (2016). Aryl Morpholino Triazenes Inhibit Cytochrome P450 1A1 and 1B1. Bioorganic & Medicinal Chemistry Letters, 26(14), 3369-3372.
  • Wynalda, M. A., & Wienkers, L. C. (2000). Oxidation of the novel oxazolidinone antibiotic linezolid in human liver microsomes. Drug Metabolism and Disposition, 28(9), 1014-1017.
  • U.S. Food and Drug Administration. (n.d.). in vitro binding bioequivalence study summary tables. Retrieved from [Link]

  • Ciuffreda, L., Del Bufalo, D., & Desideri, M. (2011). Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. BMC Cancer, 11, 313.
  • European Commission. (n.d.). Development of an in vitro metabolic hepatic clearance method.
  • Gan, J., & Skipper, P. L. (2012). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Current Drug Metabolism, 13(7), 949-961.
  • Ekins, S., & Andreyev, S. (2005). QSAR Modeling of in Vitro Inhibition of Cytochrome P450 3A4.
  • Coe, J. W., & Brooks, P. R. (2006). Pharmacological issues of linezolid: an updated critical review. Clinical Pharmacokinetics, 45(11), 1061-1082.
  • Mandrioli, R., & Mercolini, L. (2019).
  • Guengerich, F. P. (2020). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. The Journal of Pharmacology and Experimental Therapeutics, 374(1), 1-21.
  • Wienkers, L. C., & Steenwyk, R. C. (1999). Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes. Drug Metabolism and Disposition, 27(11), 1335-1340.
  • Cherkasov, A., & Muratov, E. N. (2016). QSAR Modeling and Prediction of Drug–Drug Interactions. Molecular Pharmaceutics, 13(3), 917-927.
  • Shaik, S., & Kumar, D. (2006). Quantum chemical studies for oxidation of morpholine by Cytochrome P450. Journal of the American Chemical Society, 128(29), 9491-9501.
  • Guengerich, F. P. (2022). Novel QSAR Models for Prediction of Reversible and Time-Dependent Inhibition of Cytochrome P450 Enzymes.
  • GSC Online Press. (2024). The role of CYP2D6 in the metabolism of antidepressants. GSC Biological and Pharmaceutical Sciences, 27(03), 036-042.
  • Svensson, J. O., & Sjöström, R. (2001). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 943-951.
  • Faucette, S. R., & Sueyoshi, T. (2018). Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. Clinical Pharmacogenetics & Genomics.

Sources

Comparative Assessment of Antibacterial Spectrum: Furan Derivatives vs. Conventional Therapeutics

[1]

Executive Summary

The resurgence of antimicrobial resistance (AMR), particularly among Gram-negative Enterobacteriaceae, has necessitated the re-evaluation of "old" antibiotic classes. Furan derivatives, specifically nitrofurans (e.g., Nitrofurantoin), have maintained remarkable efficacy despite decades of use.[1] Concurrently, novel synthetic benzofuran and furan-2-one scaffolds are emerging as potent agents against multidrug-resistant (MDR) Gram-positive pathogens, including MRSA.

This guide provides a technical comparison of the antibacterial spectrum of clinical nitrofurans versus novel synthetic furan derivatives. It includes mechanistic insights, comparative MIC data, and standardized protocols for validating antibacterial activity in a drug discovery context.

Mechanism of Action & Structural Activity Relationship (SAR)

The Pharmacophore

The core efficacy of clinical nitrofurans lies in the 5-nitrofuran ring. These compounds are prodrugs . They remain biologically inert until activated by bacterial flavoproteins (nitroreductases).

  • Type I Nitroreductases (Oxygen-Insensitive): Enzymes such as NfsA and NfsB (in E. coli) catalyze the stepwise reduction of the nitro group.[2]

  • The Warhead: This reduction generates highly reactive electrophilic intermediates (nitroso- and hydroxylamino-furans).

  • Targeting: These intermediates covalently bind to bacterial DNA, RNA, and ribosomal proteins, causing metabolic arrest and cell death. This multi-target attack mechanism explains the low rate of resistance development.

Novel Benzofurans

Unlike nitrofurans, novel benzofuran derivatives often target specific enzymes, such as DNA gyrase or bacterial cell wall synthesis pathways, or act via membrane disruption, offering a different spectrum profile often skewed towards Gram-positive organisms.

Mechanistic Pathway Visualization

MOA_PathwayProdrugNitrofuran Prodrug(Inactive)EntryCell Entry(Passive/Porins)Prodrug->EntryReductaseNitroreductase Activation(NfsA / NfsB)Entry->ReductaseCytoplasmic AccumulationIntermediateReactive Intermediates(Nitroso/Hydroxylamino)Reductase->IntermediateType I Reduction(2e- Transfer)TargetsMacromolecular Damage(DNA/RNA/Proteins)Intermediate->TargetsCovalent BindingDeathBacterial Cell DeathTargets->DeathMetabolic Arrest

Figure 1: Activation pathway of Nitrofuran prodrugs.[2] The drug requires enzymatic reduction to generate the cytotoxic "warhead," preventing cross-resistance with other antibiotic classes.

Comparative Spectrum Analysis

The following data synthesizes clinical breakpoints and recent experimental findings for novel derivatives.

Data Interpretation[3][4][5][6][7]
  • Nitrofurantoin: Remains the "Gold Standard" for urinary pathogens (E. coli, E. faecalis). It is ineffective against Proteus spp. and Pseudomonas due to intrinsic efflux or lack of activation enzymes.

  • Novel Benzofurans: Show superior activity against Gram-positives (S. aureus) where Nitrofurantoin has limited systemic utility due to poor tissue penetration.

  • Ciprofloxacin (Comparator): Shows significantly higher resistance rates in E. coli compared to Nitrofurantoin.

Comparative MIC Table (µg/mL)
OrganismStrain TypeNitrofurantoin (Clinical Std)Novel Benzofuran (Experimental)*Ciprofloxacin (Fluoroquinolone)Interpretation
E. coli Uropathogenic (UPEC)4 – 16 > 640.015 – >32 (Resistant)Nitrofurantoin retains >80% sensitivity in UPEC; Cipro resistance is common (>20%).
S. aureus MRSA16 – 322 – 8 > 32Novel benzofurans show promise against MRSA where Nitrofurantoin is bacteriostatic/weak.
E. faecalis VRE8 – 32 16 – 641 – >16Nitrofurantoin is highly effective for Enterococcal UTI.
P. aeruginosa MDR> 128 (Intrinsic Res.)> 640.5 – >32Furan derivatives generally lack activity against Pseudomonas efflux pumps.
K. pneumoniae ESBL32 – 12832 – 640.06 – >64Variable efficacy; Nitrofurantoin is often valid for lower UTI ESBLs.[3]

*Note: "Novel Benzofuran" values represent ranges for emerging 2-arylbenzofuran derivatives currently in preclinical research.

Experimental Protocols (Self-Validating)

To ensure reproducibility and scientific integrity, the following protocols adhere to CLSI M07 guidelines but include specific checkpoints for furan derivatives (e.g., light sensitivity).

Protocol A: High-Throughput MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of furan derivatives.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 0.5 McFarland Standard.[4]

  • Resazurin dye (optional for visual readout).

Workflow Logic:

  • Stock Prep: Dissolve Furan derivatives in DMSO (solubility can be an issue; max 1% final DMSO concentration). Critical: Nitrofurans are light-sensitive; perform in low light or use amber tubes.

  • Inoculum: Direct colony suspension to 0.5 McFarland (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Plate Setup: 96-well plate. Serial 2-fold dilutions of drug (e.g., 64 µg/mL to 0.125 µg/mL).

  • Incubation:

    
    C for 16–20 hours (ambient air).
    
  • Validation: Growth control (no drug) must be turbid. Sterility control (no bacteria) must be clear.

Protocol B: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (inhibition) and bactericidal (killing) activity.

  • Setup: Inoculate broth with

    
     CFU/mL.
    
  • Dosing: Add Furan derivative at

    
    , 
    
    
    , and
    
    
    MIC.
  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilution and plating on agar.

  • Definition: Bactericidal is defined as

    
     reduction in CFU/mL compared to the initial inoculum.
    
Experimental Workflow Visualization

MIC_ProtocolStartStart: Stock Preparation(Protect from Light)DilutionSerial Dilution in CAMHB(96-well Plate)Start->DilutionCombineAdd Bacteria to Wells(Final: 5x10^5 CFU/mL)Dilution->CombineInoculumInoculum Prep(0.5 McFarland -> 1:100 Dilution)Inoculum->CombineIncubateIncubate 16-20h @ 35°CCombine->IncubateReadoutVisual/OD600 ReadoutIncubate->ReadoutDecisionGrowth in Control?Readout->DecisionValidRecord MICDecision->ValidYesInvalidDiscard & RepeatDecision->InvalidNo

Figure 2: Standardized Broth Microdilution Workflow (CLSI M07). The "Growth in Control" step is a critical self-validating stop-gate.

Resistance Profiles & Limitations

While nitrofurans exhibit a low "propensity" for resistance, specific mechanisms exist:[1]

  • Stepwise Mutation: Resistance in E. coli requires sequential mutations in nfsA and nfsB (nitroreductases). This high genetic barrier preserves efficacy.

  • Cross-Resistance: There is virtually no cross-resistance between nitrofurans and quinolones or beta-lactams, making them ideal "sparing" agents.

  • Toxicity: The primary limitation of classical nitrofurans is pulmonary and hepatic toxicity with long-term use. Novel benzofurans aim to mitigate this by altering the side chain to reduce oxidative stress on mammalian cells while maintaining bacterial target affinity.

References

  • Huttner, A., et al. (2015). "Nitrofurantoin revisited: a systematic review and meta-analysis of controlled trials." Journal of Antimicrobial Chemotherapy. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Link

  • Le, T., et al. (2021). "Nitrofurans: Revival of an 'old' drug class in the fight against antibiotic resistance."[2] PLOS Pathogens. Link

  • Pal, P. (2021). "Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives." IntechOpen. Link

  • Chavda, R., et al. (2024).[5] "Comparative Sensitivity of Nitrofurantoin Versus Fluoroquinolones Against E. coli Isolates." South Asian Journal of Research in Microbiology. Link

A Comparative Guide to the Cross-Reactivity of 2-(5-Methylfuran-2-yl)morpholine Analogs in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the cross-reactivity of 2-(5-Methylfuran-2-yl)morpholine analogs in the context of immunoassay development. It is intended for researchers, scientists, and drug development professionals working on the detection and quantification of this important chemical class. We will explore the synthesis of these analogs, the principles of cross-reactivity, and present a comparative analysis based on experimental data and structure-activity relationships.

Introduction: The Significance of the Morpholine and Furan Moieties

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] Its incorporation into drug candidates can significantly enhance their pharmacokinetic profiles.[2] The furan moiety is also a common feature in biologically active compounds, found in numerous natural products and pharmaceuticals.[3][4] The combination of these two heterocyclic systems in this compound creates a molecule of significant interest for drug discovery and development.

The potential for these compounds to be present as active pharmaceutical ingredients, metabolites, or even contaminants necessitates the development of sensitive and specific detection methods. Immunoassays are a common choice for high-throughput screening due to their speed and cost-effectiveness. However, a critical aspect of immunoassay performance is specificity, which is directly related to the cross-reactivity of the antibodies used with structurally similar analogs.[5][6] Understanding this cross-reactivity is paramount for accurate quantification and interpretation of results.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs can be achieved through various established methods for morpholine synthesis.[7][8] A common and adaptable approach involves the reaction of a suitable amino alcohol with a furan-containing electrophile, followed by cyclization.

A general synthetic route is outlined below:

Synthesis_of_Analogs cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Product Amino_Alcohol Substituted Amino Alcohol Reductive_Amination Reductive Amination (e.g., NaBH4, H2/Pd-C) Amino_Alcohol->Reductive_Amination 1. Furan_Aldehyde 5-Methylfuran-2-carbaldehyde Furan_Aldehyde->Reductive_Amination Cyclization Intramolecular Cyclization (e.g., via tosylation and base) Reductive_Amination->Cyclization 2. Final_Product This compound Analog Cyclization->Final_Product

Caption: General synthetic scheme for this compound analogs.

By selecting appropriately substituted amino alcohols, a variety of analogs can be synthesized to investigate the impact of structural modifications on biological activity and, pertinent to this guide, immunoassay cross-reactivity.

Understanding Immunoassay Cross-Reactivity

Cross-reactivity in competitive immunoassays occurs when molecules structurally similar to the target analyte bind to the antibody, leading to a signal that can be misinterpreted as the presence of the analyte.[5] The degree of cross-reactivity is dependent on the affinity of the antibody for the analog compared to its affinity for the target analyte. It is typically expressed as a percentage:

% Cross-Reactivity = (Concentration of Analyte at 50% Inhibition / Concentration of Analog at 50% Inhibition) x 100

Several factors can influence cross-reactivity, including the assay format and the specific characteristics of the antibodies used.[5][9]

Comparative Cross-Reactivity of this compound Analogs

To illustrate the principles of cross-reactivity, we will consider a hypothetical competitive ELISA designed for the detection of this compound (the parent compound). We will compare the cross-reactivity of a series of analogs with modifications at key positions.

Selected Analogs for Comparison

The following analogs were selected to probe the effects of modifications on the morpholine and furan rings:

  • Analog A: 4-Methyl-2-(5-methylfuran-2-yl)morpholine (N-methylation of the morpholine ring)

  • Analog B: 2-(Furan-2-yl)morpholine (Demethylation of the furan ring)

  • Analog C: 2-(5-Chlorofuran-2-yl)morpholine (Substitution on the furan ring)

  • Analog D: 3-(5-Methylfuran-2-yl)morpholine (Isomeric variation)

Experimental Protocol: Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying small molecules. The following is a generalized protocol.

Materials:

  • High-binding 96-well microtiter plates

  • Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)

  • Monoclonal or polyclonal antibody specific for this compound

  • Parent compound and analog standards

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

Procedure:

  • Coating: Coat the wells of the microtiter plate with the coating antigen diluted in a suitable buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add competing standards (parent compound and analogs at various concentrations) and a fixed concentration of the primary antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution and incubate in the dark until sufficient color develops.

  • Stopping: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Generation Coat 1. Coat with Antigen Wash1 2. Wash Coat->Wash1 Block 3. Block Wash1->Block Wash2 4. Wash Block->Wash2 Compete 5. Add Sample/Standard + Primary Antibody Wash2->Compete Wash3 6. Wash Compete->Wash3 Secondary 7. Add Secondary Ab Wash3->Secondary Wash4 8. Wash Secondary->Wash4 Substrate 9. Add Substrate Wash4->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance Stop->Read

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Data Analysis and Interpretation

The absorbance data is used to generate a standard curve for the parent compound and competition curves for each analog. The IC50 values (the concentration required to inhibit 50% of the maximum signal) are determined from these curves.

Comparative Cross-Reactivity Data

The following table summarizes the hypothetical cross-reactivity data for the selected analogs, based on structure-activity relationship principles.[2][10]

AnalogStructureModificationHypothetical IC50 (ng/mL)% Cross-Reactivity
Parent Compound This compound-10100%
Analog A 4-Methyl-2-(5-methylfuran-2-yl)morpholineN-methylation of morpholine5020%
Analog B 2-(Furan-2-yl)morpholineDemethylation of furan2540%
Analog C 2-(5-Chlorofuran-2-yl)morpholineChloro-substitution on furan10010%
Analog D 3-(5-Methylfuran-2-yl)morpholineIsomeric variation>1000<1%

Interpretation:

  • Analog A: The addition of a methyl group to the morpholine nitrogen likely introduces steric hindrance, reducing the binding affinity for the antibody and resulting in lower cross-reactivity.

  • Analog B: The removal of the methyl group from the furan ring represents a significant structural change, but the core furan-morpholine scaffold remains. This leads to a noticeable decrease in binding affinity and moderate cross-reactivity.

  • Analog C: The replacement of a methyl group with a larger and more electronegative chlorine atom significantly alters the electronic and steric properties of the furan ring, leading to a substantial loss of binding affinity and low cross-reactivity.

  • Analog D: A change in the substitution pattern on the morpholine ring (from position 2 to 3) dramatically alters the three-dimensional shape of the molecule, likely abolishing any significant binding to the antibody.

Confirmatory Analysis: The Gold Standard

While immunoassays are excellent for screening, any positive results should be confirmed using a more specific and quantitative method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12] These techniques provide unambiguous identification and quantification of the parent compound and its analogs.

Conclusion

The cross-reactivity of immunoassays for this compound is highly dependent on the structural similarity of the analogs present in the sample. Minor modifications to the parent structure can lead to significant changes in antibody recognition. A thorough understanding of the structure-activity relationships governing antibody binding is crucial for the development of specific immunoassays and the accurate interpretation of screening results. It is imperative to characterize the cross-reactivity of an immunoassay with a panel of relevant analogs and to confirm any positive findings with a confirmatory analytical method.

References

  • BenchChem. (2025). A Comparative Guide to the Analytical Determination of (5-methylfuran-2-yl)
  • EDP Sciences. (2024).
  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016).
  • MDPI. (2021).
  • National Institutes of Health. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • ResearchGate. (n.d.). Cross reactivity of monoclonal antibodies with nitrofurans and other compounds.
  • National Institutes of Health. (2020).
  • ResearchGate. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF.
  • ResearchGate. (2021). a. GC-FID analysis of morpholine | Download Scientific Diagram.
  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF.
  • National Institutes of Health. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. PubMed.
  • Der Pharma Chemica. (2010).
  • Semantic Scholar. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • National Institutes of Health. (n.d.).
  • Wiley Online Library. (2020). Synthesis of Morpholine-Based Analogues of (-)-Zampanolide and Their Biological Activity.
  • National Institutes of Health. (n.d.). Structure-Activity relationship of 1-(Furan-2-ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)
  • National Institutes of Health. (2022). Cross-reactivity in assays for prolactin and optimum screening policy for macroprolactinaemia. PubMed.
  • IRE Journals. (n.d.). Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin - IRE Journals.
  • Taylor & Francis Online. (n.d.).
  • National Institutes of Health. (n.d.). Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks. PMC.
  • National Institutes of Health. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • Semantic Scholar. (n.d.). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(5-Methylfuran-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper disposal of novel or specialized chemical compounds is not merely a regulatory hurdle; it is a fundamental component of responsible research. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-(5-Methylfuran-2-yl)morpholine.

It is critical to note that a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found. Therefore, this guidance is synthesized from an expert analysis of its constituent chemical moieties: the morpholine ring and the methylfuran ring. This conservative approach, grounded in established chemical safety principles, ensures that all potential hazards are appropriately managed.

Hazard Identification and Risk Assessment: A Structural Approach

To establish a safe disposal protocol, we must first understand the potential hazards. By deconstructing the molecule into its primary structural components, we can forecast its toxicological and reactive profile with a high degree of confidence.

  • The Morpholine Moiety: Morpholine is a well-characterized heterocycle. Its derivatives are known to be flammable, corrosive to skin and eyes, and toxic upon ingestion, inhalation, or dermal contact.[1][2][3] Morpholine itself is a secondary amine, giving the molecule a basic character.[4]

  • The Furan Moiety: Furan and its derivatives are flammable organic compounds.[5] A critical and often overlooked hazard associated with ethers like furans is the potential for peroxide formation upon exposure to air and light.[6][7] These peroxide crystals are shock-sensitive and can be explosive.[8]

Based on this analysis, this compound must be handled as a substance with multiple hazards.

Table 1: Postulated Hazard Profile of this compound

Hazard ClassificationGHS Category (Postulated)Rationale and Causality
Flammable Liquid Category 3Based on the flammability of both morpholine and furan derivatives.[1][5][9]
Acute Toxicity (Oral, Dermal, Inhalation) Category 3/4Morpholine is toxic via these routes.[3] This property is assumed to carry over.
Skin Corrosion / Irritation Category 1BMorpholine is severely corrosive to skin and eyes.[1][2]
Serious Eye Damage Category 1The corrosive nature of the morpholine ring presents a significant risk to ocular tissue.[1][3]
Peroxide Formation N/AThe furan ring, as a cyclic ether, is susceptible to forming explosive peroxides over time.[7]

Pre-Disposal Safety: Engineering Controls and PPE

Before handling waste, ensuring a safe environment is paramount. The combination of flammability, corrosivity, and toxicity necessitates robust protective measures.

  • Engineering Controls: All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[10] The workspace must be clear of all ignition sources, including hot plates, static-producing materials, and spark-generating equipment.[10][11] An emergency eyewash and safety shower must be immediately accessible.[2][7]

  • Personal Protective Equipment (PPE): A multi-layered PPE strategy is required for comprehensive protection.

    • Eye Protection: Chemical splash goggles in combination with a full-face shield are mandatory.[12]

    • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate). Standard nitrile gloves may not offer sufficient protection against prolonged contact with this class of chemicals; always check the glove manufacturer's compatibility chart.

    • Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe, chemical-resistant footwear are required.[7] For transfers of larger quantities, a chemically resistant apron is also recommended.[12]

Waste Segregation and Containment Protocol

Proper segregation is the cornerstone of safe chemical waste management. Cross-contamination can lead to dangerous chemical reactions and complicates the final disposal process.

  • Designate a Waste Stream: All waste containing this compound, including neat material, contaminated solvents, and spill cleanup debris, must be classified as Hazardous Chemical Waste .

  • Select a Compatible Container: Use only a designated hazardous waste container that is in good condition, free of leaks, and constructed from a compatible material (e.g., glass or polyethylene).[8] The original product container is often the most suitable choice for waste accumulation.[8]

  • Labeling: The waste container must be clearly and accurately labeled. The label must include:

    • The full chemical name: "Waste this compound"

    • The words "Hazardous Waste"

    • An accurate description of the contents (e.g., "neat," or "in methanol")

    • The appropriate GHS hazard pictograms (Flammable, Corrosive, Toxic)

    • The date when waste was first added to the container.

  • Avoid Incompatibilities: Do NOT mix this waste with other waste streams, particularly:

    • Strong Oxidizers: The furan and amine moieties can react violently.

    • Strong Acids: A vigorous acid-base reaction can occur with the morpholine nitrogen.[12]

Step-by-Step Disposal Procedures

The following protocols provide clear, actionable steps for managing waste from generation to collection.

Procedure 4.1: Disposal of Small/Residual Quantities

This procedure is for cleaning glassware containing trace amounts of the compound.

  • Initial Rinse: Inside a chemical fume hood, rinse the glassware (e.g., reaction flask, beaker) with a minimal amount of a suitable organic solvent, such as acetone or ethanol.

  • Collect Rinseate: Decant the solvent rinse into your designated "Hazardous Chemical Waste" container for this compound.

  • Triple Rinse: Repeat the rinsing process two more times to ensure the glassware is decontaminated.[8] All rinseate must be collected as hazardous waste.

  • Final Cleaning: The triple-rinsed glassware can now be washed using standard laboratory procedures.

Procedure 4.2: Disposal of Bulk Quantities

This procedure is for disposing of unused or excess quantities of the compound.

  • Prepare Workspace: Ensure the chemical fume hood is clear and all necessary PPE is donned. Place the designated, labeled hazardous waste container in a secondary containment tray within the hood.

  • Transfer Material: Carefully pour the bulk this compound directly into the waste container. Use a funnel if necessary to prevent spillage.

  • Seal and Store: Securely cap the waste container. Do not overtighten. Store the container in a designated Satellite Accumulation Area (SAA) that is cool, well-ventilated, and away from direct sunlight and ignition sources.[11][13]

  • Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate beyond institutional or regulatory time limits.[13][14]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_process Disposal Process cluster_storage Storage & Final Disposition cluster_hazards Key Considerations A Identify Material as Waste B Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Work Inside Chemical Fume Hood B->C H3 Toxic B->H3 D Select Compatible & Labeled Hazardous Waste Container C->D Proceed to Disposal H1 Flammable C->H1 E Transfer Waste into Container (Bulk or Rinseate) D->E F Securely Cap Container E->F H2 Corrosive E->H2 G Store in Designated Satellite Accumulation Area (SAA) F->G Ready for Storage H Contact EHS for Professional Disposal Pickup G->H H4 Peroxide Former G->H4 I Complete Waste Manifest Record H->I

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses. All personnel must be familiar with these procedures before working with the compound.

Spill Response
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If safe to do so, extinguish all nearby flames and turn off spark-producing equipment.[10]

  • Containment: Wearing full PPE, contain the spill by diking with a non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads. Do NOT use paper towels or other combustible materials.

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into the designated hazardous waste container.[10]

  • Decontaminate: Clean the spill area with a cloth or sponge dampened with a suitable solvent. Place all cleanup materials into the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department immediately.

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15-30 minutes in a safety shower.[15][16] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with gently flowing water for at least 15-30 minutes at an eyewash station, holding the eyelids open.[15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[10] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and have the person drink a glass of water. Seek immediate medical attention.

By adhering to this comprehensive guide, laboratory professionals can ensure that this compound is managed safely and responsibly from receipt to disposal, upholding the highest standards of scientific integrity and workplace safety.

References

  • MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8. CDH Fine Chemical.

  • SAFETY DATA SHEET - Morpholine. Nexchem Ltd.

  • Morpholine - SAFETY DATA SHEET (2020-03-16). ProChem, Inc.

  • Morpholine - SAFETY DATA SHEET (2025-04-16). Penta Manufacturer.

  • An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences.

  • Morpholine - Safety Data Sheet. Santa Cruz Biotechnology.

  • How to Handle and Store Furfural. Eagle Manufacturing.

  • Proper Disposal of 2,5-Dimethylene-furan: A Guide for Laboratory Professionals. Benchchem.

  • Morpholine - SAFETY DATA SHEET (2010-08-06). Thermo Fisher Scientific.

  • Safety Data Sheet - Morpholine-d8. CDN Isotopes.

  • Safety Data Sheet: Morpholine. Chemos GmbH & Co.KG.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Tetrahydrofuran (THF) Storage and Handling. BASF.

  • This compound. Achmem.

  • An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar.

  • Hazardous Waste and Disposal. American Chemical Society.

  • 2-Acetyl-5-methylfuran. Wikipedia.

  • Standard Operating Procedure for the use of Furan. Western Carolina University.

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA.

  • 2-acetyl-5-methyl furan 1-(5-methylfuran-2-yl)ethanone. The Good Scents Company.

  • Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf.

  • Specific Chemical Handling and Storage. University of Wisconsin-Milwaukee.

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.

  • Laboratory Hazardous Waste Accumulation and Treatment. Department of Toxic Substances Control.

  • Morpholine. Wikipedia.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Methylfuran-2-yl)morpholine
Reactant of Route 2
2-(5-Methylfuran-2-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.